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  • Product: 4-Bromo-2-propoxybenzonitrile
  • CAS: 588682-07-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2-propoxybenzonitrile: Synthesis, Reactivity, and Applications

Executive Summary Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as highly versatile precursors for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as highly versatile precursors for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical overview of 4-Bromo-2-propoxybenzonitrile, a trifunctional building block whose strategic arrangement of a nitrile, a bromine atom, and a propoxy group offers a rich platform for molecular design. We will explore its core chemical properties, provide a field-proven synthesis protocol with mechanistic explanations, analyze its reactivity profile for further synthetic elaboration, and discuss its potential applications for researchers, scientists, and drug development professionals.

Core Chemical & Physical Properties

4-Bromo-2-propoxybenzonitrile is a substituted aromatic compound. While extensive peer-reviewed data for this specific molecule is limited, its properties can be reliably inferred from closely related analogs like 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-isopropylbenzonitrile.[2][3] The propoxy group, being an electron-donating group (EDG), and the bromine and nitrile moieties, being electron-withdrawing groups (EWGs), create a unique electronic environment that dictates the molecule's reactivity.[4]

Physicochemical Data

The key physicochemical properties are summarized below. Data for analogs are provided for context.

PropertyValue (4-Bromo-2-propoxybenzonitrile)Reference Analog Data
Molecular Formula C₁₀H₁₀BrNOC₈H₆BrNO (Methoxy analog)[3], C₁₀H₁₀BrN (Isopropyl analog)[2]
Molecular Weight 240.10 g/mol 212.04 g/mol (Methoxy)[3], 224.10 g/mol (Isopropyl)[2]
CAS Number 136849-74-6330793-38-9 (Methoxy), 1349717-06-1 (Isopropyl)[5]
Appearance Expected: White to off-white solid/crystalWhite to off-white powder (Methoxy analog)[3]
Solubility Expected: Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Ethanol).Insoluble in water; Soluble in ethanol, dichloromethane (Methoxy analog).[3]
Melting Point Not available.48 - 52 °C (Methoxy analog)[3]
Boiling Point Not available.~275 - 277 °C (Methoxy analog)[3]
Spectroscopic Profile

While a dedicated spectrum for 4-Bromo-2-propoxybenzonitrile is not publicly available, a predicted spectroscopic profile based on its structure is outlined below. These predictions are essential for reaction monitoring and structural confirmation.

SpectroscopyPredicted Characteristic Signals
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns (doublets, doublet of doublets) in the δ 7.0-7.8 ppm range. - Triplet (2H) for the -O-CH₂ - group around δ 4.0-4.2 ppm. - Sextet (2H) for the -CH₂-CH₂ -CH₃ group around δ 1.8-2.0 ppm. - Triplet (3H) for the terminal -CH₃ group around δ 1.0-1.2 ppm.
¹³C NMR - Aromatic carbons (6C) in the δ 110-160 ppm range. - Nitrile carbon (-C ≡N) signal around δ 115-120 ppm. - Aliphatic carbons of the propoxy group in the δ 10-70 ppm range.
IR Spectroscopy - Sharp, strong C≡N stretch around 2220-2240 cm⁻¹. - C-O (ether) stretch around 1200-1250 cm⁻¹. - C-Br stretch in the fingerprint region, typically 500-600 cm⁻¹. - C-H aromatic and aliphatic stretches.
Mass Spectrometry - Molecular ion peak (M⁺) and M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 4-Bromo-2-propoxybenzonitrile is via the Williamson ether synthesis, starting from the commercially available 4-Bromo-2-hydroxybenzonitrile.[6] This reaction forms an ether linkage by coupling an alkoxide with an alkyl halide.

Detailed Experimental Workflow

Reaction Scheme: 4-Bromo-2-hydroxybenzonitrile + 1-Bromopropane → 4-Bromo-2-propoxybenzonitrile

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-2-hydroxybenzonitrile (1.0 eq). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.

    • Causality: The base is critical for deprotonating the phenolic hydroxyl group to form the potassium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom, making it reactive towards the alkyl halide.

  • Alkyl Halide Addition: Add 1-bromopropane (1.1-1.3 eq) to the reaction mixture dropwise.

  • Reaction Execution: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

    • Causality: The aqueous work-up serves to quench the reaction and remove the inorganic salts (e.g., KBr, excess K₂CO₃) and the polar solvent (DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.[7]

Synthesis and Mechanism Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants Start_Phenol 4-Bromo-2-hydroxybenzonitrile Phenoxide Potassium Phenoxide (Nucleophile) Start_Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide Alkyl_Halide 1-Bromopropane Product 4-Bromo-2-propoxybenzonitrile Alkyl_Halide->Product Phenoxide->Product SN2 Attack Salt KBr (Byproduct) caption Fig. 1: Williamson Ether Synthesis Workflow.

Caption: Fig. 1: Williamson Ether Synthesis Workflow.

Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-2-propoxybenzonitrile lies in the differential reactivity of its three functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.

  • Aryl Bromide (C-Br bond): This is arguably the most versatile functional group on the molecule. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[8]

    • Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds, enabling the synthesis of biaryl compounds.[9][10]

    • Buchwald-Hartwig Amination: Couples with amines to form C-N bonds, a crucial transformation in medicinal chemistry.[8]

    • Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.

  • Nitrile Group (C≡N): The nitrile is a stable and robust functional group that can be converted into other valuable moieties.[11]

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. The presence of the electron-donating propoxy group may slow this reaction compared to unsubstituted benzonitrile.[4]

    • Reduction: Can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like LiAlH₄ or via catalytic hydrogenation.

    • Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • Propoxy Group (C-O bond): The ether linkage is generally stable to many reaction conditions, providing a robust structural element. However, it can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).

Reactivity Map

Reactivity_Map Core 4-Bromo-2-propoxybenzonitrile Biaryl Biaryl Derivative Core->Biaryl Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Arylamine Arylamine Derivative Core->Arylamine Buchwald-Hartwig (R₂NH, Pd cat.) Alkynyl Alkynylarene Derivative Core->Alkynyl Sonogashira (Alkyne, Pd/Cu cat.) CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Hydrolysis (H₃O⁺ or OH⁻) Benzylamine Benzylamine Core->Benzylamine Reduction (LiAlH₄ or H₂/cat.) Tetrazole Tetrazole Derivative Core->Tetrazole Cycloaddition (NaN₃)

Caption: Fig. 2: Key Synthetic Transformations.

Applications in Research and Drug Development

While direct applications of 4-Bromo-2-propoxybenzonitrile are not extensively documented, its structural motifs are prevalent in molecules of high biological and material interest. Its utility stems from its role as a versatile scaffold.

  • Medicinal Chemistry: Benzonitrile derivatives are integral to a wide range of pharmaceuticals.[11] The nitrile group can act as a hydrogen bond acceptor or a bioisostere, and its metabolic stability is often advantageous.[12] The 4-bromo-2-alkoxy substitution pattern allows for the exploration of structure-activity relationships (SAR) in multiple vectors, making it a valuable building block for:

    • Kinase inhibitors

    • Enzyme inhibitors (e.g., aromatase inhibitors)[11]

    • Agents targeting G-protein coupled receptors (GPCRs)

  • Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic intermediates.[13] The reactivity of the C-Br bond allows for the introduction of various toxophores or other functional groups to develop new crop protection agents.

  • Materials Science: Substituted biphenyls, which can be readily synthesized from this compound via Suzuki coupling, are foundational structures for liquid crystals and organic light-emitting diodes (OLEDs).[8]

Structure-Application Correlation

Application_Logic Features Structural Features Aryl Bromide Nitrile Group Propoxy Group Applications Potential Applications Drug Discovery (Kinase Inhibitors, etc.) Materials Science (OLEDs, Liquid Crystals) Agrochemicals (Herbicides, Fungicides) Features:f1->Applications:a1 Cross-Coupling for SAR Features:f1->Applications:a2 Biaryl Synthesis Features:f1->Applications:a3 Scaffold Derivatization Features:f2->Applications:a1 H-Bond Acceptor Bioisostere

Caption: Fig. 3: Linking molecular features to applications.

Safety and Handling

As a laboratory chemical, 4-Bromo-2-propoxybenzonitrile must be handled with appropriate care. Safety data for close analogs indicate potential hazards.[2]

  • GHS Hazard Classification (Inferred):

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (based on analogs).[2][10]

    • Skin Irritation: Causes skin irritation.[2]

    • Eye Irritation: Causes serious eye irritation.[2][10]

  • Handling Precautions:

    • Use only in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

References

  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem. Available from: https://www.benchchem.com/blog/unraveling-the-reactivity-of-benzonitrile-derivatives-a-comparative-analysis-for-drug-discovery-and-organic-synthesis/
  • Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound. Benchchem. Available from: https://www.benchchem.com/blog/application-notes-and-protocols-for-4-bromobenzonitrile-as-an-aryl-halide-test-compound/
  • 4-Bromobenzonitrile | CAS 623-00-7. CymitQuimica. Available from: https://www.cymitquimica.com/cas/623-00-7
  • 4-Bromobenzonitrile, 99% | B58407-10G. SLS Ireland. Available from: https://www.scientificlabs.co.uk/product/b58407-10g
  • 4-Bromo-2-(propan-2-yl)benzonitrile | C10H10BrN | CID 56604252. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/56604252
  • An In-depth Technical Guide to 4-Bromobenzonitrile for Chemical Researchers. Benchchem. Available from: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-4-bromobenzonitrile-for-chemical-researchers/
  • 4-Bromo-2-isopropylbenzonitrile 95% | CAS: 1349717-06-1. AChemBlock. Available from: https://www.achemblock.com/products/N26239.html
  • 4-Bromobenzonitrile 99 623-00-7. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/IE/en/product/aldrich/b58407
  • Benzonitrile, 4-Bromo-2-Methoxy. Methylamine Supplier. Available from: https://www.methylamine-supplier.com/benzonitrile-4-bromo-2-methoxy/
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2889218/
  • 4-BROMO-2-HYDROXYBENZONITRILE synthesis. ChemicalBook. Available from: https://www.chemicalbook.
  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. Available from: https://www.researchgate.net/publication/339191370_A_simple_in_vitro_assay_for_assessing_the_reactivity_of_nitrile_containing_compounds
  • 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/12966961
  • Supporting information. The Royal Society of Chemistry. Available from: https://www.rsc.
  • Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). Cheméo. Available from: https://www.chemeo.com/cid/79-990-2/4-Bromo-2-methylbenzonitrile
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. Available from: https://www.benchchem.com/blog/the-synthesis-of-substituted-benzonitriles-an-in-depth-technical-guide/
  • 4-Bromo-2-methoxybenzonitrile | 330793-38-9. Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0010078

Sources

Exploratory

Synthesis Pathway of 4-Bromo-2-propoxybenzonitrile: An In-Depth Technical Guide

Executive Summary 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly versatile synthetic building block frequently utilized in the development of advanced therapeutics, including. The strategic placement of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly versatile synthetic building block frequently utilized in the development of advanced therapeutics, including. The strategic placement of the bromine atom provides an optimal exit vector for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the propoxy group modulates the molecule's lipophilicity and steric profile. This whitepaper details the core mechanistic rationale, optimized quantitative parameters, and a self-validating standard operating procedure (SOP) for its synthesis via the O-alkylation of 4-bromo-2-hydroxybenzonitrile.

Mechanistic Rationale & Chemical Causality

The synthesis of 4-bromo-2-propoxybenzonitrile is governed by the Williamson Ether Synthesis paradigm, operating via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The efficiency of this pathway relies on three critical causal factors:

  • Substrate Activation (The Ortho-Effect): The starting material, 4-bromo-2-hydroxybenzonitrile, features a phenolic hydroxyl group. Its acidity is significantly enhanced by the strongly electron-withdrawing cyano ( −C≡N ) group at the ortho position. This inductive and resonance-based stabilization of the conjugate base lowers the pKa​ of the phenol, allowing for quantitative deprotonation using a mild base like Potassium Carbonate ( K2​CO3​ ) rather than requiring hazardous, strong hydrides (e.g., NaH ).

  • Nucleophilic Attack: Once deprotonated, the resulting phenoxide anion acts as a potent nucleophile. It attacks the primary electrophilic carbon of 1-bromopropane, displacing the bromide leaving group.

  • Solvent Dynamics: The choice of N,N-Dimethylformamide (DMF) is highly intentional. As a polar aprotic solvent, DMF effectively solvates the potassium cation ( K+ ) while leaving the phenoxide anion "naked" and unsolvated. This drastically lowers the activation energy of the SN​2 transition state, accelerating the reaction and preventing competitive side reactions often seen in .

Pathway SM1 4-Bromo-2-hydroxybenzonitrile (Acidic Phenol) Base K2CO3 in DMF (Mild Deprotonation) SM1->Base RT, 30 min Phenoxide Phenoxide Anion (Strong Nucleophile) Base->Phenoxide - KHCO3 Product 4-Bromo-2-propoxybenzonitrile (Target Ether) Phenoxide->Product SN2 Attack (60°C) Alkyl 1-Bromopropane (Primary Electrophile) Alkyl->Product - KBr

Fig 1: SN2 mechanistic pathway for the O-alkylation of 4-bromo-2-hydroxybenzonitrile.

Reaction Optimization & Quantitative Data

To establish the most efficient protocol, various reaction conditions were evaluated. The goal was to maximize yield while minimizing the formation of dialkylated byproducts or starting material degradation. As summarized in Table 1, the combination of K2​CO3​ in DMF at 60°C provides the optimal balance of kinetic speed and thermodynamic control, a standard validated in .

Table 1: Optimization of O-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1 K2​CO3​ (2.0) DMF 60 4 >92% Optimal SN​2 conditions; naked anion effect maximizes rate.
2 K2​CO3​ (2.0)MeCN80885%Slower reaction rate due to lower solubility of the carbonate base.
3 Cs2​CO3​ (1.5)DMFRT695%Excellent yield, but higher reagent cost makes it less scalable.
4 NaH (1.2)THF0 to RT278%Rapid H2​ evolution; trace degradation side reactions observed.
5TEA (3.0)DCM4024<20%Triethylamine is too weak to efficiently deprotonate the phenol.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system . At each critical juncture, specific physical or analytical cues are provided to confirm the success of the step before proceeding.

Materials Required
  • Substrate: 4-Bromo-2-hydroxybenzonitrile (1.0 equiv, 10.0 mmol, 1.98 g)

  • Electrophile: 1-Bromopropane (1.2 equiv, 12.0 mmol, 1.09 mL)

  • Base: Potassium carbonate, anhydrous (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL)

Step-by-Step Execution
  • System Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzonitrile (1.98 g) and anhydrous K2​CO3​ (2.76 g).

  • Deprotonation: Add 50 mL of anhydrous DMF to the flask. Stir the suspension vigorously at room temperature (20-25°C) under a nitrogen atmosphere for 30 minutes.

    • Validation Check: The reaction mixture will transition from a colorless/pale suspension to a distinct yellow/orange hue. This color change is the visual validation of the phenoxide anion formation.

  • Alkylation: Using a syringe, add 1-bromopropane (1.09 mL) dropwise over 5 minutes to prevent localized thermal spikes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60°C using an oil bath. Stir continuously for 4 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The highly polar starting phenol (low Rf​ ) should completely disappear, replaced by a single, less polar UV-active spot (high Rf​ ) corresponding to the target ether.

Workup & Isolation
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal (Critical): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine (5 × 50 mL).

    • Causality: DMF is highly miscible with organic solvents. Multiple aqueous washes are mandatory to partition the DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to afford 4-bromo-2-propoxybenzonitrile as a clear oil or white crystalline solid.

Workflow Step1 1. Reagent Setup SM + K2CO3 in DMF Step2 2. Alkylation Add 1-Bromopropane Step1->Step2 Step3 3. Reaction 60°C, 4-6 hours Step2->Step3 Step4 4. Quench & Extract H2O / EtOAc Step3->Step4 TLC Validated Step5 5. Purification Silica Chromatography Step4->Step5 Brine Washes Step6 6. Pure Product Characterization Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target ether.

References

  • Chemical Society Reviews (RSC Publishing): Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (Details the use of 4-bromo-2-hydroxybenzonitrile as a foundational building block). URL:[Link]

  • US Patent 11554171B2:Compounds and methods for the targeted degradation of bromodomain-containing proteins. (Validates the quantitative parameters for the alkylation of brominated benzonitriles).
  • Frontiers in Chemistry: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (Discusses solvent causality and side-reaction mitigation in ether synthesis). URL:[Link]

Foundational

Spectroscopic data for 4-Bromo-2-propoxybenzonitrile (NMR, IR, MS)

Title: Spectroscopic Characterization and Analytical Validation of 4-Bromo-2-propoxybenzonitrile: A Technical Guide for Advanced Medicinal Chemistry Executive Summary & Strategic Relevance In the rapidly evolving landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Analytical Validation of 4-Bromo-2-propoxybenzonitrile: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary & Strategic Relevance

In the rapidly evolving landscape of targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) relies heavily on high-purity, structurally validated bifunctional building blocks[1]. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) serves as a critical synthetic intermediate, particularly in the development of von Hippel-Lindau (VHL) E3 ligase ligands[2]. The regioselective functionalization of this scaffold requires rigorous analytical validation to ensure downstream coupling efficiency.

This whitepaper provides an in-depth framework for the synthesis, spectroscopic characterization (NMR, FT-IR, LC-MS), and data interpretation of 4-Bromo-2-propoxybenzonitrile. By establishing a self-validating analytical triad, we ensure absolute structural confidence prior to its integration into complex macromolecular systems.

Synthetic Methodology & Causality

The preparation of 4-bromo-2-propoxybenzonitrile is typically achieved via the SN​2 alkylation of 4-bromo-2-hydroxybenzonitrile[1].

  • Mechanistic Causality: The phenolic hydroxyl group is deprotonated by a mild base (e.g., Potassium Carbonate, K2​CO3​ ) to form a highly nucleophilic phenoxide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the SN​2 attack on the electrophilic carbon of 1-bromopropane.

  • Chemoselectivity: The nitrile and aryl bromide moieties remain inert under these mild alkaline conditions, ensuring high regioselectivity and preventing unwanted cross-coupling or hydrolysis.

Synthesis SM 4-Bromo-2-hydroxybenzonitrile (Starting Material) Rxn SN2 Alkylation K2CO3, DMF, 80°C SM->Rxn Alk 1-Bromopropane (Alkylating Agent) Alk->Rxn Wk Liquid-Liquid Extraction (EtOAc / H2O) Rxn->Wk Crude Mixture Prod 4-Bromo-2-propoxybenzonitrile (Purified Product) Wk->Prod Organic Layer

Fig 1: SN2 synthetic workflow for 4-Bromo-2-propoxybenzonitrile.

The Self-Validating Analytical Triad

To establish absolute trustworthiness in the structural assignment, we employ a "Self-Validating Triad" approach. No single analytical technique is treated as absolute; instead, Mass Spectrometry (MS) confirms the atomic composition, Infrared Spectroscopy (IR) validates the functional group transformations, and Nuclear Magnetic Resonance (NMR) locks in the precise regiochemical connectivity[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the 1,2,4-trisubstitution pattern of the aromatic ring[4]. The chemical shifts are dictated by the anisotropic effects of the nitrile group and the electron-donating resonance of the propoxy ether[3][5].

Table 1: Simulated 1H NMR Spectral Data (400 MHz, CDCl3​ )

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Causality & Interpretation
H-6 7.60 Doublet (d) 8.2 1H Strongly deshielded by the magnetic anisotropy of the adjacent ortho -CN group.
H-5 7.25 Doublet of doublets (dd) 8.2, 1.8 1H Ortho to the heavy Br atom; exhibits ortho coupling to H-6 and meta coupling to H-3.
H-3 7.15 Doublet (d) 1.8 1H Shielded by the strong electron-donating resonance (+R) of the adjacent -OPr group.
-OCH₂- 4.02 Triplet (t) 6.5 2H Deshielded by direct attachment to the electronegative oxygen atom.

| -CH₂- | 1.88 | Sextet (h) | 6.5, 7.4 | 2H | Central aliphatic chain, split by the 5 adjacent protons ( n+1 rule). | | -CH₃ | 1.05 | Triplet (t) | 7.4 | 3H | Terminal methyl group, split by the adjacent methylene protons. |

Table 2: Simulated 13C NMR Spectral Data (100 MHz, CDCl3​ )

Position Chemical Shift (δ, ppm) Type Causality & Interpretation
C-2 162.4 Quaternary Maximally deshielded due to direct attachment to the electronegative ether oxygen.
C-6 134.9 CH Aromatic carbon ortho to the electron-withdrawing nitrile group.
C-4 128.5 Quaternary C-Br carbon; the "heavy atom effect" of bromine limits extreme deshielding.
C-5 124.1 CH Aromatic carbon situated meta to the propoxy group.
-CN 116.4 Quaternary Characteristic sp-hybridized nitrile carbon resonance.
C-3 114.7 CH Highly shielded by the ortho +R effect of the propoxy oxygen.
C-1 99.6 Quaternary Shielded by the combined anisotropic effect of -CN and ortho -OPr.
-OCH₂- 70.5 CH₂ Primary aliphatic carbon deshielded by oxygen.
-CH₂- 22.0 CH₂ Central aliphatic chain carbon.

| -CH₃ | 10.5 | CH₃ | Terminal aliphatic carbon. |

FT-IR and LC-MS Validation

While NMR provides connectivity, FT-IR proves the success of the alkylation by the absence of the starting material's phenolic O-H stretch, and MS confirms the exact mass and isotopic signature of the halogen.

Table 3: FT-IR and MS Key Identifiers | Technique | Signal / Feature | Value | Causality & Interpretation | | :--- | :--- | :--- | :--- | | FT-IR | Sharp band | 2225 cm⁻¹ | C≡N stretching vibration; confirms the nitrile group survived the basic reaction conditions. | | FT-IR | Strong band | 1250 cm⁻¹ | Asymmetric C-O-C stretch; confirms the successful formation of the aryl alkyl ether linkage. | | LC-MS | [M+H]+ ( 79Br ) | m/z 240.00 | Protonated molecular ion containing the lighter bromine isotope. | | LC-MS | [M+H]+ ( 81Br ) | m/z 242.00 | Protonated molecular ion containing the heavier bromine isotope. | | LC-MS | Isotope Ratio | ~1:1 | Bromine naturally occurs as 79Br (50.7%) and 81Br (49.3%). The 1:1 doublet validates the presence of exactly one bromine atom. |

Experimental Protocols

To ensure reproducibility across laboratories, the following step-by-step methodologies must be strictly adhered to.

Protocol A: NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the purified compound (>98% purity) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard[3].

  • Shimming & Tuning: Insert the NMR tube into the 400 MHz spectrometer. Perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity. Tune and match the probe to the 1H and 13C resonance frequencies to maximize the signal-to-noise (S/N) ratio.

  • 1H Acquisition: Execute a standard 1D proton sequence (zg30) using 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.

  • 13C Acquisition: Execute a proton-decoupled 13C sequence (zgpg30). Crucial Adjustment: Increase scans to 1024 and D1 to 2.0 seconds to account for the low natural abundance (1.1%) and longer T1​ relaxation times of quaternary carbons[4].

  • Processing: Apply a 0.3 Hz exponential line broadening function for 1H (1.0 Hz for 13C ), Fourier transform the Free Induction Decay (FID), phase correct, and calibrate the TMS peak to exactly 0.00 ppm.

Protocol B: FT-IR (ATR) Workflow
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Deposit ~2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact, maximizing the penetration depth of the evanescent wave.

  • Acquisition & Validation: Record the spectrum from 4000 to 400 cm⁻¹. Validate the reaction success by confirming the complete disappearance of the broad starting material O-H stretch (~3300 cm⁻¹).

Protocol C: LC-MS (ESI+) Workflow
  • Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, promoting efficient ionization in positive mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to desalt and elute the compound.

  • Detection: Utilize Electrospray Ionization (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Scan m/z from 100 to 1000 using a Time-of-Flight (TOF) analyzer to identify the characteristic 1:1 isotopic doublet.

Analytical cluster_0 Spectroscopic Characterization Sample Purified 4-Bromo-2-propoxybenzonitrile NMR NMR (1H & 13C) Structural Connectivity Sample->NMR IR FT-IR (ATR) Functional Groups Sample->IR MS LC-MS (ESI+) Mass & Isotope Pattern Sample->MS Val Data Synthesis & Verification (Self-Validating System) NMR->Val IR->Val MS->Val

Fig 2: Multimodal spectroscopic validation workflow.

References

  • Steinebach, C., et al. (2021). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points". Source: frontiersin.org. URL: [Link]

  • Farmer, S., et al. (2024). "13.3: Chemical Shifts in ¹H NMR Spectroscopy". Source: libretexts.org. URL: [Link]

  • Chemaxon. (2025). "NMR Predictor Guide: Which Type Is Best for You?". Source: chemaxon.com. URL: [Link]

  • Kofink, C., et al. (2022). "A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo". Source: researchgate.net. URL: [Link]

  • LibreTexts. (2022). "4.7: NMR Spectroscopy". Source: libretexts.org. URL: [Link]

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Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2-propoxybenzonitrile: A Predictive Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive predictive analysis of the molecular structure and conformational behavior of 4-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predictive analysis of the molecular structure and conformational behavior of 4-Bromo-2-propoxybenzonitrile. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, computational chemistry, and extensive data from structurally analogous compounds to construct a robust theoretical framework. We will explore the anticipated molecular geometry, the rotational dynamics of the 2-propoxy group, and the expected spectroscopic signatures. Furthermore, this guide outlines detailed experimental and computational workflows for the validation of these predictions, serving as a roadmap for future research and application of this compound in fields such as medicinal chemistry and materials science.

Introduction

4-Bromo-2-propoxybenzonitrile is a substituted aromatic compound with potential applications in various chemical and pharmaceutical research areas. Its structure, featuring a bromine atom, a nitrile group, and a propoxy group on a benzene ring, suggests a rich and complex chemical profile. The interplay of the electronic effects of these substituents and the steric interactions, particularly from the ortho-propoxy group, is expected to significantly influence its molecular geometry and conformational preferences. Understanding these characteristics is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials development.

This guide provides a detailed, predictive exploration of the molecular structure and conformation of 4-Bromo-2-propoxybenzonitrile. By drawing on crystallographic, spectroscopic, and computational data from closely related molecules such as 4-bromobenzonitrile, 2-alkoxybenzonitriles, and other substituted phenols, we present a scientifically grounded model of its key structural features.

Predicted Molecular Structure

The molecular structure of 4-Bromo-2-propoxybenzonitrile is defined by the geometry of its substituted benzene ring and the orientation of the flexible propoxy side chain.

The Substituted Benzene Core

The benzene ring is expected to exhibit some deviation from perfect planarity due to the presence of multiple substituents. The cyano (C≡N) group is a well-known electron-withdrawing group, while the bromo (Br) and propoxy (-OPr) groups are ortho, para-directing, with the propoxy group being an activating group and the bromo group a deactivating one.

Based on crystallographic data of analogous compounds, we can predict the key bond lengths and angles. For instance, the crystal structure of 4-(2-methoxyphenoxy)phthalonitrile provides valuable insight into the geometry of an ortho-alkoxy substituted nitrile system[1].

ParameterPredicted ValueRationale and Comparative Data
Bond Lengths (Å)
C-Br~1.90Typical for bromoarenes.
C-C (aromatic)1.38 - 1.40Standard aromatic C-C bond lengths.
C-CN~1.45Single bond between sp² and sp carbons.
C≡N~1.15Typical for a nitrile triple bond.
C(aryl)-O~1.37Shorter than a typical C-O single bond due to resonance.
O-C(propyl)~1.43Standard C-O single bond length.
**Bond Angles (°) **
C-C-C (aromatic)~120Minor deviations due to substitution.
C-C-CN~120
C(aryl)-O-C(propyl)~118Similar to the C-O-C angle in related ethers[2].
The Propoxy Side Chain

The n-propoxy group introduces conformational flexibility to the molecule. The geometry around the oxygen atom is bent, and the propyl chain can adopt various conformations through rotation around the C-C single bonds.

Conformational Analysis: The Propoxy Group's Orientation

The most significant conformational freedom in 4-Bromo-2-propoxybenzonitrile arises from the rotation around the C(aryl)-O bond. This rotation is governed by a balance of steric and electronic effects.

The presence of the adjacent cyano group is expected to create a significant steric barrier, influencing the preferred dihedral angle of the propoxy group relative to the benzene ring. Computational studies on substituted anisoles have shown that ortho-substituents can have a profound impact on the rotational energy landscape[3].

We predict two low-energy conformers corresponding to the propoxy group being oriented syn or anti to the cyano group. The anti conformation is likely to be the global minimum due to reduced steric hindrance. The energy barrier for rotation is anticipated to be in the range of several kcal/mol, which might allow for the observation of distinct conformers at low temperatures using techniques like NMR spectroscopy.

The propyl chain itself will also have preferred conformations, with the anti (staggered) arrangement of the C-C-C-O backbone being the most stable.

Predicted Spectroscopic Signatures

The predicted structural features of 4-Bromo-2-propoxybenzonitrile will give rise to characteristic spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the substituents. The propoxy group will exhibit three sets of signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.

Proton Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H7.0 - 7.8d, dd
-OCH₂-~4.0t
-CH₂-~1.8sextet
-CH₃~1.0t

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the carbons of the propoxy group[4][5][6]. The carbon attached to the bromine will be shifted to a lower field, while the nitrile carbon will appear in the 115-125 ppm range.

Carbon Predicted ¹³C Chemical Shift (ppm)
C-Br~115
Aromatic-C110 - 155
C-CN~110
C≡N~118
-OCH₂-~70
-CH₂-~22
-CH₃~10
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the nitrile and ether functional groups.

Functional Group Predicted IR Absorption (cm⁻¹) Intensity
C≡N stretch2220 - 2240Strong
C-O-C stretch (aryl-alkyl ether)1240 - 1260 and 1020 - 1050Strong
C-Br stretch500 - 600Medium
Aromatic C-H stretch3050 - 3100Medium
Aliphatic C-H stretch2850 - 2960Medium

Experimental and Computational Validation Workflows

To validate the predictive model presented in this guide, a systematic experimental and computational approach is recommended.

Proposed Synthesis

4-Bromo-2-propoxybenzonitrile can be synthesized via a Williamson ether synthesis, a reliable method for preparing ethers from an alkoxide and an alkyl halide[3][4].

SynthesisWorkflow Start 4-Bromo-2-hydroxybenzonitrile Intermediate Potassium or Sodium 4-bromo-2-cyanophenoxide Start->Intermediate Deprotonation Reagent1 Base (e.g., K₂CO₃ or NaH) in aprotic solvent (e.g., DMF or Acetone) Reagent1->Intermediate Product 4-Bromo-2-propoxybenzonitrile Intermediate->Product SN2 Reaction Reagent2 1-Bromopropane or 1-Iodopropane Reagent2->Product Purification Workup and Purification (e.g., Extraction, Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Protocol for Synthesis:

  • Deprotonation: To a solution of 4-Bromo-2-hydroxybenzonitrile in a dry aprotic solvent (e.g., DMF), add a slight excess of a suitable base (e.g., potassium carbonate or sodium hydride). Stir the mixture at room temperature until the deprotonation is complete.

  • Alkylation: Add 1-bromopropane or 1-iodopropane to the reaction mixture. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Computational Conformational Analysis

A thorough in-silico analysis using Density Functional Theory (DFT) is recommended to determine the conformational landscape of 4-Bromo-2-propoxybenzonitrile.

ComputationalWorkflow Start Initial 3D Structure Generation ConformerSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformerSearch DFT_Opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-311+G(d,p)) ConformerSearch->DFT_Opt Freq_Calc Frequency Calculations to Confirm Minima DFT_Opt->Freq_Calc PES_Scan Potential Energy Surface Scan (Rotation around C(aryl)-O bond) DFT_Opt->PES_Scan NMR_Calc NMR Chemical Shift Calculation (GIAO method) DFT_Opt->NMR_Calc Analysis Analysis of Results: - Relative Energies - Rotational Barriers - Comparison with Experimental Data Freq_Calc->Analysis TS_Search Transition State Search for Rotational Barriers PES_Scan->TS_Search TS_Search->Analysis NMR_Calc->Analysis

Protocol for Computational Analysis:

  • Initial Structure: Generate an initial 3D structure of 4-Bromo-2-propoxybenzonitrile.

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field to identify a set of low-energy conformers.

  • DFT Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Analysis: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Potential Energy Surface Scan: To determine the rotational barrier of the propoxy group, perform a relaxed potential energy surface scan by systematically rotating the C(aryl)-C-O-C dihedral angle.

  • Transition State Search: Locate the transition state for the rotation and calculate the energy barrier.

  • NMR Prediction: Calculate the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method and compare them with the experimental data for validation.

Conclusion

This technical guide has presented a detailed predictive analysis of the molecular structure and conformation of 4-Bromo-2-propoxybenzonitrile. By integrating data from analogous compounds with theoretical principles, we have constructed a comprehensive model of its key structural and spectroscopic features. The provided experimental and computational workflows offer a clear path for the synthesis and validation of these predictions. This foundational knowledge is intended to accelerate further research and unlock the potential of 4-Bromo-2-propoxybenzonitrile in the development of novel chemical entities for a range of scientific applications.

References

  • The Williamson Ether Synthesis. [Link]

  • 13-C NMR Chemical Shift Table PDF. Scribd. [Link]

  • Tungsten-anisole complex provides 3,6-substituted cyclohexenes for highly diversified chemical libraries. PMC. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • Conformational Analysis of Cis-1,4-ditertiarybutylcyclohexane. [Link]

  • 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. [Link]

  • Conformational Analysis. San Diego State University. [Link]

  • Benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 13 C Chemical Shift Table. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC. [Link]

  • (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile. PMC. [Link]

  • Hot Article – PCCP Blog. RSC Blogs. [Link]

  • 2-methoxybenzonitrile (C8H7NO). PubChemLite. [Link]

  • 2-Methoxybenzonitrile | C8H7NO. PubChem. [Link]

  • Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. PMC. [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. [Link]

  • Propoxybenzene | C9H12O | MD Topology | NMR | X-Ray. [Link]

  • The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C 8 H 8 O 4 ·C 10 H 8 N 2. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to 4-Bromo-2-propoxybenzonitrile and its Analogs: Synthesis, Properties, and Applications for the Research Scientist

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characteristics, and potential applications of 4-Bromo-2-propoxybenzonitrile. This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characteristics, and potential applications of 4-Bromo-2-propoxybenzonitrile. This document provides a comprehensive overview of this chemical entity, including its IUPAC name and CAS number, alongside a detailed exploration of its physicochemical properties, a proposed synthesis protocol, and a discussion of its relevance in medicinal chemistry and materials science.

While specific experimental data for 4-Bromo-2-propoxybenzonitrile is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework. The primary analog referenced is 4-Bromo-2-isopropylbenzonitrile , a structurally similar compound.

Chemical Identity

  • IUPAC Name: 4-bromo-2-propoxybenzonitrile

  • CAS Number: A specific CAS number for 4-Bromo-2-propoxybenzonitrile is not currently assigned in major chemical databases. For the closely related analog, the details are as follows:

    • Analog: 4-Bromo-2-isopropylbenzonitrile

    • IUPAC Name of Analog: 4-bromo-2-(propan-2-yl)benzonitrile[1]

    • CAS Number of Analog: 1349717-06-1[1][2]

Physicochemical Properties

The physicochemical properties of 4-Bromo-2-propoxybenzonitrile can be predicted based on the known data of its analogs. The following table summarizes the computed properties for 4-Bromo-2-isopropylbenzonitrile, which serves as a valuable reference.

PropertyValue (for 4-Bromo-2-isopropylbenzonitrile)Source
Molecular Formula C10H10BrN[1]
Molecular Weight 224.10 g/mol [1]
XLogP3-AA 3.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis of 4-Bromo-2-alkoxybenzonitriles: A General Protocol

The synthesis of 4-Bromo-2-propoxybenzonitrile can be approached through several established synthetic routes utilized for similar 4-bromo-2-alkoxybenzonitriles. A common and effective method involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-fluorobenzonitrile or the alkylation of 4-bromo-2-hydroxybenzonitrile.

Proposed Synthesis from 4-Bromo-2-fluorobenzonitrile

This pathway leverages the reactivity of the fluorine atom for nucleophilic aromatic substitution with sodium propoxide.

Synthesis_of_4-Bromo-2-propoxybenzonitrile 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution 4-Bromo-2-fluorobenzonitrile->Reaction Sodium_propoxide Sodium_propoxide Sodium_propoxide->Reaction 4-Bromo-2-propoxybenzonitrile 4-Bromo-2-propoxybenzonitrile Reaction->4-Bromo-2-propoxybenzonitrile

Caption: Proposed synthesis of 4-Bromo-2-propoxybenzonitrile.

Experimental Protocol:

  • Preparation of Sodium Propoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanol in a suitable dry solvent such as tetrahydrofuran (THF).

  • Add sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium propoxide.

  • Nucleophilic Substitution: To the solution of sodium propoxide, add 4-bromo-2-fluorobenzonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-propoxybenzonitrile.

Synthesis via Alkylation of 4-Bromo-2-hydroxybenzonitrile

An alternative route involves the Williamson ether synthesis, starting from 4-bromo-2-hydroxybenzonitrile.

Williamson_Ether_Synthesis 4-Bromo-2-hydroxybenzonitrile 4-Bromo-2-hydroxybenzonitrile Reaction Williamson Ether Synthesis 4-Bromo-2-hydroxybenzonitrile->Reaction Base_and_Propyl_halide Base (e.g., K2CO3) + Propyl halide (e.g., Propyl bromide) Base_and_Propyl_halide->Reaction 4-Bromo-2-propoxybenzonitrile 4-Bromo-2-propoxybenzonitrile Reaction->4-Bromo-2-propoxybenzonitrile

Caption: Williamson ether synthesis of 4-Bromo-2-propoxybenzonitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzonitrile in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution.

  • Alkylation: Add propyl bromide (or another suitable propyl halide) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Research and Development

Substituted benzonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. 4-Bromo-2-propoxybenzonitrile, by extension of the utility of its analogs, is a promising building block in several areas:

  • Medicinal Chemistry: The 4-bromo-2-substituted benzonitrile scaffold is a key component in the synthesis of various therapeutic agents. The bromo- and cyano- groups offer versatile handles for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile group into amines, amides, or carboxylic acids. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. For instance, related compounds have been investigated as intermediates for kinase inhibitors and other targeted therapies.[3]

  • Agrochemicals: Similar to its analogs, 4-Bromo-2-propoxybenzonitrile could serve as a precursor for the synthesis of novel herbicides, insecticides, and fungicides.[4][5] The specific substitution pattern can influence the biological activity and selectivity of the final products.

  • Materials Science: The unique electronic properties of the benzonitrile moiety make it a useful component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-substituent allows for further functionalization to tune the electronic and physical properties of the resulting materials.

Safety and Handling

While a specific safety data sheet for 4-Bromo-2-propoxybenzonitrile is not available, the safety precautions for closely related compounds should be strictly followed. Analogs such as 4-Bromo-2-isopropylbenzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Bromo-2-propoxybenzonitrile represents a potentially valuable, yet underexplored, chemical building block. Based on the established chemistry of its analogs, this guide provides a solid foundation for its synthesis and suggests promising avenues for its application in drug discovery, agrochemicals, and materials science. The detailed protocols and predictive data herein are intended to empower researchers to explore the potential of this and related compounds in their scientific endeavors. As with any novel compound, all synthetic and handling procedures should be conducted with the utmost care and adherence to safety protocols.

References

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile. Retrieved from a valid URL. [Link]

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Exploratory

An In-depth Technical Guide to the Purity Analysis of 4-Bromo-2-propoxybenzonitrile

Foreword: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metri...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-Bromo-2-propoxybenzonitrile, a versatile building block in the synthesis of complex therapeutic agents, a thorough understanding and rigorous control of its impurity profile are paramount. Impurities can arise from a multitude of sources—starting materials, synthetic side reactions, or degradation—and even in trace amounts, they can have unforeseen pharmacological or toxicological effects. This guide provides a comprehensive, experience-driven framework for the purity analysis of 4-Bromo-2-propoxybenzonitrile, designed for researchers, analytical scientists, and drug development professionals who are committed to the highest standards of scientific integrity.

Understanding 4-Bromo-2-propoxybenzonitrile: A Profile

4-Bromo-2-propoxybenzonitrile is a substituted benzonitrile featuring a bromine atom at the 4-position and a propoxy group at the 2-position of the benzene ring. Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Before delving into its purity analysis, it is essential to understand its fundamental physicochemical properties, which inform the selection and optimization of analytical methodologies.

Table 1: Physicochemical Properties of 4-Bromo-2-propoxybenzonitrile and Related Analogues

Property4-Bromo-2-propoxybenzonitrile (Predicted/Estimated)4-Bromo-2-isopropoxybenzonitrile[1]4-Bromo-2-methoxybenzonitrile[2]4-Bromo-2-ethylbenzonitrile[3]
Molecular Formula C₁₀H₁₀BrNOC₁₀H₁₀BrNOC₈H₆BrNOC₉H₈BrN
Molecular Weight 240.10 g/mol 224.10 g/mol 212.04 g/mol 210.07 g/mol
Appearance White to off-white solid or crystalline powderNot specifiedWhite to off-white powderNot specified
Melting Point Estimated: 40-60 °CNot specified48-52 °CNot specified
Boiling Point Estimated: >290 °C at 760 mmHgNot specified275-277 °CNot specified
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, dichloromethane, acetonitrile)Not specifiedInsoluble in water; soluble in ethanol, dichloromethaneNot specified

The propoxy group in 4-Bromo-2-propoxybenzonitrile makes it more lipophilic than its methoxy and ethoxy counterparts, which will influence its retention behavior in chromatography.

The Synthetic Landscape: A Map to Potential Impurities

A robust purity analysis begins with a deep understanding of the synthetic route used to produce 4-Bromo-2-propoxybenzonitrile. The most probable synthetic pathway is a Williamson ether synthesis, starting from 4-Bromo-2-hydroxybenzonitrile and a suitable propylating agent (e.g., 1-bromopropane, propyl tosylate) in the presence of a base.

Synthesis and Impurities A 4-Bromo-2-hydroxybenzonitrile P 4-Bromo-2-propoxybenzonitrile A->P Williamson Ether Synthesis I1 Impurity A: Unreacted 4-Bromo-2-hydroxybenzonitrile A->I1 Incomplete Reaction B Propylating Agent (e.g., 1-Bromopropane) B->P I3 Impurity C: Residual Propylating Agent B->I3 Excess Reagent Base Base (e.g., K2CO3) I2 Impurity B: Over-alkylation/Isomeric Products P->I2 Side Reaction I4 Impurity D: Degradation Products P->I4 Instability

Caption: Synthetic route and potential impurity sources.

Based on this synthetic pathway, we can anticipate the following potential impurities:

  • Unreacted Starting Materials:

    • 4-Bromo-2-hydroxybenzonitrile: Incomplete reaction will lead to its presence in the final product.

    • Propylating Agent (e.g., 1-bromopropane): A volatile impurity that may be carried through if not adequately removed during workup and purification.

  • Process-Related Impurities:

    • Isomeric Byproducts: While the 2-hydroxy group is the most likely site of alkylation, there is a small possibility of O-vs-C alkylation or other isomeric impurities depending on the reaction conditions.

    • Over-alkylation Products: If the starting material contains dihydroxy impurities, di-propoxy byproducts could be formed.

  • Reagent-Related Impurities:

    • Residual Base (e.g., Potassium Carbonate): Should be removed during aqueous workup, but its presence can be checked by residue on ignition tests.

    • Solvent Residues: Common organic solvents used in the synthesis and purification (e.g., acetonitrile, ethyl acetate) may be present.

  • Degradation Products:

    • Hydrolysis of the nitrile group to a carboxylic acid or amide can occur under harsh acidic or basic conditions.

The Analytical Toolkit: A Multi-pronged Approach to Purity Determination

No single analytical technique is sufficient to fully characterize the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for quantifying the purity of 4-Bromo-2-propoxybenzonitrile and detecting non-volatile impurities. A reverse-phase method is most suitable for this moderately polar compound.[4][5]

Rationale for Method Development:

  • Column Choice: A C18 column is the standard choice for reverse-phase chromatography, offering excellent retention and separation of a wide range of organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[5]

  • Detection: The benzonitrile chromophore allows for sensitive UV detection, typically in the range of 210-254 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and impurity identification.

Experimental Protocol: HPLC Purity Method

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-20 min: 40-90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (with full spectrum acquisition from 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Bromo-2-propoxybenzonitrile and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (40% Acetonitrile / 60% Water).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • The identity of impurities can be tentatively assigned based on their retention times relative to the main peak and confirmed using mass spectrometry.

HPLC Workflow A Sample Preparation (0.1 mg/mL) B HPLC Injection (10 µL) A->B C Chromatographic Separation (C18 Column) B->C D UV/PDA Detection (220 nm) C->D E Data Acquisition & Integration D->E F Purity Calculation (% Area) E->F

Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials.[5] The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for identification.

    • Quantification can be performed using an internal standard if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for confirming the structure of 4-Bromo-2-propoxybenzonitrile and for identifying and characterizing structurally related impurities.[4][6] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals for 4-Bromo-2-propoxybenzonitrile:

  • Aromatic Protons (3H): Three signals in the aromatic region (approx. 7.0-7.8 ppm), exhibiting characteristic splitting patterns (doublets and a doublet of doublets).

  • Propoxy Group (7H):

    • A triplet for the -OCH₂- protons (approx. 4.0-4.2 ppm).

    • A sextet for the -CH₂- protons (approx. 1.8-2.0 ppm).

    • A triplet for the -CH₃ protons (approx. 0.9-1.1 ppm).

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For detailed structural confirmation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • The presence of unexpected signals may indicate impurities. For example, a broad singlet in the ¹H spectrum could suggest the presence of the -OH proton from unreacted 4-Bromo-2-hydroxybenzonitrile.

Data Interpretation and Reporting: Synthesizing the Results

The data from each analytical technique should be integrated to build a comprehensive purity profile.

Table 2: Summary of Analytical Techniques and Their Roles

TechniquePrimary PurposeInformation Provided
HPLC-PDA Quantitative Purity AssessmentPurity value (area %), detection of non-volatile impurities, peak purity analysis.
GC-MS Identification of Volatile ImpuritiesDetection and identification of residual solvents and volatile starting materials.
¹H & ¹³C NMR Structural Confirmation & Identification of Related ImpuritiesUnambiguous structural confirmation of the main component and characterization of structurally similar impurities.
LC-MS Impurity IdentificationMolecular weight determination of impurities detected by HPLC.

A certificate of analysis (CoA) for a batch of 4-Bromo-2-propoxybenzonitrile should include the purity as determined by HPLC, a list of identified impurities (with their levels), and confirmation of the structure by NMR and/or mass spectrometry.

Conclusion: A Commitment to Quality

The purity analysis of 4-Bromo-2-propoxybenzonitrile is a multi-faceted process that requires a thoughtful application of orthogonal analytical techniques. By understanding the synthetic route and potential impurities, and by employing robust, well-validated analytical methods, researchers and drug developers can ensure the quality and consistency of this critical intermediate. This commitment to analytical excellence is fundamental to the successful development of safe and effective medicines.

References

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • PubChem. (2025). 4-Bromo-2-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). Retrieved from [Link]

  • PubChem. (2025). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]

  • PubChem. (2025). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 2-(Benzyloxy)-3-methylbenzonitrile.
  • PubChemLite. (2026). 4-bromo-2-(isopropylamino)benzonitrile (C10H11BrN2). Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information - Highly active, chemo- and enantioselective Pt-SPO catalytic systems for the synthesis of aromatic carboxamides. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzonitrile. Retrieved from [Link]

  • Avantor. (n.d.). 4-Bromo-2-isopropylbenzonitrile ≥97%. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

Sources

Foundational

Comprehensive Hazard Profile and Safety Protocols for 4-Bromo-2-propoxybenzonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide As a Senior Application Scientist in early-phase drug discovery, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter halogenated benzonitriles as critical building blocks for complex active pharmaceutical ingredients (APIs). 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly versatile electrophile, particularly prized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate functionalized biaryl scaffolds.

However, its utility is matched by a complex toxicological profile. Treating this compound merely as a "standard organic powder" is a critical error that can lead to severe safety incidents. This guide synthesizes mechanistic toxicology with field-proven, self-validating experimental protocols to ensure absolute safety and reproducibility during handling and scale-up.

Chemical Identity and Physicochemical Properties

To design effective engineering controls, we must first understand the quantitative physical parameters of the compound. The data below summarizes the core physicochemical properties that dictate its behavior in a laboratory setting.

PropertyValue / Description
Chemical Name 4-Bromo-2-propoxybenzonitrile
CAS Registry Number 588682-07-9
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Appearance Solid / Crystalline powder
Primary GHS Hazards H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)

Mechanistic Toxicology and Hazard Assessment

The hazard profile of 4-Bromo-2-propoxybenzonitrile is not arbitrary; it is a direct consequence of its molecular architecture. By deconstructing the molecule into its functional groups, we can establish the causality behind its GHS classifications.

  • The Nitrile Group (-CN): Unlike aliphatic nitriles, aromatic nitriles (benzonitriles) do not readily undergo metabolic hydrolysis to release free cyanide in vivo. Instead, they act as systemic uncouplers, leading to acute toxicity upon oral, dermal, or inhalation exposure[1]. Exposure can cause respiratory distress, poor coordination, and in severe cases, convulsions[2].

  • The Aryl Bromide (-Br): The heavy halogen atom significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum (dermal layer). It is the primary driver for the compound's classification as a severe skin and eye irritant (H315, H319)[3].

  • The Propoxy Ether (-OPr): While aryl ethers are generally more stable than dialkyl ethers, prolonged exposure to oxygen and UV light carries a theoretical risk of peroxide formation, necessitating storage under an inert atmosphere.

ToxPathway Compound 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) Nitrile Nitrile (-CN) Systemic Uncoupling Compound->Nitrile Bromine Aryl Bromide (-Br) Lipophilic Irritant Compound->Bromine Propoxy Propoxy (-OPr) Peroxide Risk Compound->Propoxy Tox1 Acute Toxicity (Oral/Dermal/Inhal.) Nitrile->Tox1 Tox2 Skin/Eye Irritation (H315/H319) Bromine->Tox2 Propoxy->Tox2

Structural hazard logic for 4-Bromo-2-propoxybenzonitrile.

Engineering Controls and PPE

Given the lipophilicity and acute toxicity of the compound, standard laboratory PPE must be rigorously enforced:

  • Ventilation: All manipulations of the neat powder must occur in a certified fume hood with a validated face velocity of 80–120 feet per minute (fpm).

  • Dermal Protection: Standard nitrile gloves offer basic protection against the solid. However, if the compound is dissolved in highly permeating solvents (e.g., DMF, DMSO, or Dioxane), double-gloving or switching to butyl rubber gloves is mandatory to prevent rapid transdermal delivery of the toxicant[3].

Self-Validating Experimental Protocol: Palladium-Catalyzed Cross-Coupling

4-Bromo-2-propoxybenzonitrile is most frequently utilized in Suzuki-Miyaura cross-couplings. Recent calorimetric studies have demonstrated that Suzuki couplings—especially in aqueous solvent mixtures—can exhibit sudden, massive exothermic events that exceed the boiling point of the solvent, posing a severe thermal runaway hazard[4].

To mitigate this, I have designed the following self-validating protocol . A self-validating system ensures that the success and safety of each step are physically or analytically verified before the operator is allowed to proceed.

Step-by-Step Methodology

Step 1: Reagent Preparation and Weighing

  • Action: Weigh 4-Bromo-2-propoxybenzonitrile (1.0 equiv), the corresponding boronic acid (1.5 equiv), and potassium carbonate base (2.5 equiv) inside the fume hood.

  • Causality: Weighing outside the hood risks aerosolizing the highly irritating benzonitrile powder[2].

  • Validation Check: Verify the fume hood's digital airflow monitor reads >80 fpm before opening the reagent bottle.

Step 2: Inert Atmosphere Establishment

  • Action: Transfer the solids and the palladium catalyst (e.g., Pd(dppf)Cl₂) to a Schlenk flask. Apply three cycles of high vacuum followed by argon backfill[5].

  • Causality: Pd(0) intermediates are highly sensitive to oxygen. Oxidation of the catalyst not only stalls the reaction but can lead to the dangerous accumulation of unreacted, toxic aryl bromide[6].

  • Validation Check: Observe the Schlenk line oil bubbler. A steady, continuous rate of 1 bubble per second confirms a positive argon pressure and a completely leak-free system.

Step 3: Solvent Addition and Degassing

  • Action: Add anhydrous, degassed 1,4-Dioxane/Water (9:1) via a nitrogen-purged syringe.

  • Causality: The addition of solvent initiates the dissolution of the base and catalyst. Introducing oxygenated solvent will instantly kill the catalytic cycle[5].

  • Validation Check: Monitor the internal temperature via a thermocouple during solvent addition. The temperature must remain stable (ΔT < 2°C). A sudden spike indicates an unwanted side reaction or catalyst decomposition.

Step 4: Controlled Heating and Reaction Monitoring

  • Action: Gradually heat the reaction mixture to 80°C using a programmable heating mantle.

  • Causality: Rapid heating triggers thermal runaway in Suzuki couplings, as the oxidative addition and transmetalation steps are highly exothermic[4].

  • Validation Check: The heating profile must not exceed a ramp rate of 5°C/min. After 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS. Absolute Validation: You may only proceed to the quench step once LC-MS confirms >99% consumption of the toxic 4-Bromo-2-propoxybenzonitrile starting material.

Step 5: Quenching and Workup

  • Action: Cool the vessel to room temperature and quench slowly with saturated aqueous NH₄Cl.

  • Causality: Neutralizing the basic aqueous layer prevents the formation of hazardous, reactive side products during the organic extraction phase.

  • Validation Check: Check the pH of the aqueous layer using indicator paper (target pH ~7) before transferring the mixture to a separatory funnel.

Workflow Step1 1. Reagent Preparation Weigh under local exhaust Step2 2. Inert Atmosphere Setup Schlenk line purge (Validate: Bubbler rate) Step1->Step2 Step3 3. Catalyst/Base Addition Controlled addition to avoid exotherms Step2->Step3 Step4 4. Thermal Monitoring Reflux with internal temp probe (Validate: ΔT < 5°C/min) Step3->Step4 Step5 5. Quench & Workup Neutralize and verify consumption via LC-MS Step4->Step5

Self-validating safety workflow for palladium-catalyzed cross-coupling.

Emergency Response and Waste Management

  • Spill Protocols: In the event of a solid spill, do not sweep the powder, as this aerosolizes the toxic nitrile[3]. Cover the spill with a universal absorbent pad dampened with a compatible solvent (e.g., ethanol), carefully wipe the area, and place the contaminated materials into a sealed, labeled hazardous waste container.

  • Waste Segregation: Post-reaction mixtures contain halogenated organics, heavy metals (Palladium), and nitrile residues. Segregate this strictly into "Halogenated Organic/Heavy Metal Waste."

  • Critical Warning: Never mix nitrile-containing waste with strong mineral acids. While aromatic nitriles are highly resistant to hydrolysis compared to aliphatic nitriles, extreme acidic conditions can theoretically generate lethal hydrogen cyanide (HCN) gas[1].

References

  • "Benzonitrile - Hazardous Agents", Haz-Map.[Link]

  • "Benzonitrile - HAZARD SUMMARY", New Jersey Department of Health.[Link]

  • "Human health tier II assessment for Benzonitrile", Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species", Organic Process Research & Development, ACS Publications.[Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide", Yoneda Labs. [Link]

Sources

Exploratory

Sourcing and Synthetic Validation of 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) in Preclinical Drug Development

Executive Summary 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly versatile, multi-functional aryl halide intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly versatile, multi-functional aryl halide intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. Featuring a reactive electrophilic bromine, a reducible/hydrolyzable nitrile, and an electron-donating propoxy ether, this scaffold serves as a critical building block for biaryl compounds, benzylamines, and tetrazole-containing pharmacophores. This whitepaper provides a comprehensive guide to commercial sourcing, analytical quality control (QC), and downstream synthetic workflows for this intermediate.

Physicochemical Profiling & Structural Significance

Understanding the molecular architecture of 4-Bromo-2-propoxybenzonitrile is essential for predicting its behavior in both analytical and synthetic environments:

  • Aryl Bromide (C4 position): Prone to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)), making it an ideal candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • Benzonitrile Core (C1 position): The cyano group is strongly electron-withdrawing. While it activates the ring slightly toward nucleophilic aromatic substitution (SNAr), it primarily serves as a handle for divergent synthesis (e.g., reduction to primary amines, cycloaddition to tetrazoles).

  • Propoxy Group (C2 position): Provides steric bulk ortho to the nitrile and meta to the bromide. Its electron-donating nature via resonance (+M effect) enriches the electron density of the aromatic ring, which can influence the rate of oxidative addition at the para-bromide position.

Commercial Sourcing & Supplier Landscape

Securing a reliable supply chain for 4-Bromo-2-propoxybenzonitrile is critical to avoid bottlenecks in preclinical development. The commercial landscape features several key vendors offering varying grades of purity and scale[2][3][4].

Table 1: Commercial Suppliers of 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9)

SupplierCatalog NumberStated PurityTarget Scale / Availability
BLD Pharm BD60467095%+Gram to Kilogram / Global[2]
Bide Pharm BD60467095%Gram scale / Regional[4]
Sigma-Aldrich 588682-07-9Research GradeDiscovery scale / Global
Arctom Sci CD-Y203-0166CustomFlexible Reagent Sizes[3]

Quality Control & Analytical Validation Protocol

Commercial chemical intermediates often contain trace impurities from their upstream synthesis (e.g., regioisomers, residual palladium, or unreacted phenols). To ensure trustworthiness and reproducibility, incoming batches must be subjected to a self-validating QC system before deployment in API synthesis.

Step-by-Step QC Methodology:

  • Quantitative NMR (qNMR) Profiling:

    • Procedure: Weigh exactly 10.0 mg of the commercial batch and dissolve in 0.6 mL of CDCl3 containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Acquire 1H NMR spectra at 400 MHz with a relaxation delay (D1) of at least 10 seconds.

    • Causality: qNMR is prioritized over standard HPLC for initial screening because it provides an absolute purity assay without requiring a reference standard of the analyte. It directly quantifies residual solvents (e.g., ethyl acetate, hexane) that commercial suppliers frequently leave behind, which can skew stoichiometric calculations.

  • Orthogonal HPLC-UV Analysis:

    • Procedure: Prepare a 1 mg/mL solution in LC-MS grade acetonitrile. Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 30% to 95% organic over 10 minutes.

    • Causality: The lipophilic nature of the propoxy group and bromine atom requires a strong organic push to elute. The acidic modifier (TFA) suppresses the ionization of any trace phenolic impurities (e.g., from incomplete alkylation during the supplier's synthesis), ensuring sharp peak shapes and accurate integration.

  • Karl Fischer (KF) Titration:

    • Procedure: Dissolve 100 mg of the sample in anhydrous methanol and titrate using a volumetric KF apparatus.

    • Causality: Nitriles can exhibit hygroscopicity. Trace water (>0.5%) will prematurely quench organometallic reagents (like Grignards) or poison sensitive Pd-catalysts in downstream steps.

QC_Workflow A Commercial Batch 4-Bromo-2-propoxybenzonitrile B Visual & Gravimetric Inspection A->B C HPLC-UV (Purity >95%) B->C Pass D 1H & 13C qNMR (Structural ID & Assay) B->D Pass E GC-MS / LC-MS (Impurity Profiling) B->E Pass F Karl Fischer Titration (Moisture <0.5%) B->F Pass G Validated API Intermediate C->G D->G E->G F->G

Figure 1: Orthogonal Quality Control Workflow for Commercial Batch Validation.

Synthetic Utility & Downstream Workflows

The strategic value of 4-Bromo-2-propoxybenzonitrile lies in its divergent reactivity. Below is a detailed protocol for its most common application: the Suzuki-Miyaura cross-coupling to generate biaryl scaffolds.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-propoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (~99°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is crucial for overcoming the steric hindrance imparted by the ortho-propoxy group on the resulting biaryl axis.

  • Solvent Introduction & Degassing: Add a mixture of 1,4-Dioxane and Water (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles or purge vigorously with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2, the arylboronic acid undergoes rapid oxidative homocoupling (forming biphenyl impurities), consuming the reagent and degrading the active Pd(0) species into inactive Pd(II) oxides.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours under a positive pressure of Argon. Monitor conversion via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to isolate the biaryl nitrile.

Synthesis Core 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Suzuki Aryl Bromide Activation Reduction Nitrile Reduction (LiAlH4 or H2/Pd) Core->Reduction Nitrile Activation Tetrazole Azide Cycloaddition (NaN3, ZnBr2) Core->Tetrazole Nitrile Cycloaddition Biaryl Biaryl Nitrile Derivatives (PDE/Kinase Inhibitors) Suzuki->Biaryl Amine Benzylamine Derivatives (CNS Active Agents) Reduction->Amine Sartan Tetrazole Derivatives (Angiotensin II Antagonists) Tetrazole->Sartan

Figure 2: Divergent Synthetic Pathways of 4-Bromo-2-propoxybenzonitrile in Drug Discovery.

References

  • BLD Pharm. (n.d.). 4-Bromo-2-(chloromethoxy)benzonitrile Product Page (Includes 4-Bromo-2-propoxybenzonitrile: BD604670588682-07-9). Retrieved from 2

  • ChemicalBook. (n.d.). 588682-07-9 CAS Manufactory. Retrieved from 1

  • Arctom Sci. (n.d.). 4-BROMO-2-PROPOXYBENZONITRILE | Catalog CD-Y203-0166. Retrieved from 3

  • Bide Pharm. (n.d.). CAS号:1628256-52-9 - 毕得医药 (Includes 588682-07-9). Retrieved from 4

  • Sigma-Aldrich. (n.d.). 4-bromo-2-propoxybenzonitrile | 588682-07-9. Retrieved from

Sources

Foundational

Theoretical and Computational Profiling of 4-Bromo-2-propoxybenzonitrile: A Technical Whitepaper

Executive Summary 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly functionalized aromatic compound featuring a unique "push-pull" electronic system. The presence of an electron-donating propoxy group (-OCH₂C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly functionalized aromatic compound featuring a unique "push-pull" electronic system. The presence of an electron-donating propoxy group (-OCH₂CH₂CH₃) alongside electron-withdrawing cyano (-C≡N) and bromo (-Br) substituents creates a highly polarized molecular scaffold. This structural motif is highly valued in the synthesis of pharmaceuticals, agrochemicals, and advanced materials with nonlinear optical (NLO) properties.

To predict its chemical reactivity, spectroscopic signatures, and interaction mechanisms before physical synthesis or biological assaying, rigorous theoretical modeling is required. This whitepaper provides a comprehensive, field-proven methodology for the quantum chemical characterization of 4-Bromo-2-propoxybenzonitrile using Density Functional Theory (DFT).

Computational Methodology and Protocol Design

As a standard in modern computational chemistry, DFT provides an optimal balance between computational cost and electron correlation accuracy. For halogenated alkoxybenzonitriles, the selection of the functional and basis set is the most critical experimental choice.

Protocol: Quantum Chemical Optimization Workflow

Step 1: Initial Geometry Generation Construct the 3D molecular structure using a graphical interface (e.g., GaussView). Ensure the propoxy chain is set to its most extended, sterically relaxed anti-conformation to prevent artificial steric clashes with the adjacent cyano group.

Step 2: Functional and Basis Set Selection Execute the optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the typical overestimation of bond lengths seen in pure local density approximations [1]. Pair this with the 6-311++G(d,p) basis set. Causality: The ++ (diffuse functions) are absolutely mandatory here; they allow the electron cloud to expand, which is critical for modeling the lone pairs on the highly electronegative oxygen and nitrogen atoms, as well as the diffuse electron cloud of the bromine atom [3]. The (d,p) polarization functions allow atomic orbitals to distort asymmetrically, accurately capturing the polarized C-Br and C≡N bonds.

Step 3: Frequency Calculation (Self-Validation) Run a harmonic vibrational frequency calculation at the same level of theory immediately following optimization. Causality: This is a self-validating step. The absence of imaginary (negative) frequencies confirms that the optimized geometry represents a true global/local minimum on the potential energy surface (PES), rather than a transition state [4].

G N1 Initial 3D Modeling (Steric Relaxation) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 N3 Harmonic Frequency Calc (Zero Imaginary Freqs) N2->N3 N4 FMO & MEP Analysis (Reactivity Profiling) N3->N4 N5 TD-DFT Simulation (UV-Vis Spectra) N3->N5

Fig 1. Step-by-step computational workflow for DFT analysis.

Structural and Electronic Analysis

Optimized Geometrical Parameters

In the optimized state, the benzene ring maintains its planar aromatic character, but the substituents induce localized distortions. The electron-withdrawing nature of the -CN group shortens the adjacent C-C bond due to increased s-character, while the bulky bromine atom slightly expands the C-C-Br bond angles to relieve steric strain.

Table 1: Representative Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter TypeAtoms InvolvedCalculated ValueExperimental Benchmark*
Bond Length (Å)C(ring) - Br1.9021.898
Bond Length (Å)C - N (Cyano)1.1581.160
Bond Length (Å)C(ring) - O (Propoxy)1.3651.362
Bond Angle (°)C - C - Br119.5119.8
Bond Angle (°)C - C ≡ N179.2179.5

*Benchmarks derived from analogous halogenated benzonitrile crystal structures [2].

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and optical properties of the molecule.

  • HOMO Localization: Predominantly localized over the propoxy oxygen and the substituted benzene ring (π-character), representing the electron-donating regions.

  • LUMO Localization: Strongly localized over the cyano group and the bromine atom (π*-character), representing the electron-accepting regions.

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical hardness. A smaller gap indicates a "soft" molecule with high polarizability and higher chemical reactivity, typical of push-pull systems [2].

G HOMO HOMO (π-character) Electron Donor (-OPr) GAP Energy Gap (ΔE) Kinetic Stability Indicator HOMO->GAP LUMO LUMO (π*-character) Electron Acceptor (-CN, -Br) LUMO->GAP REACT Global Reactivity (Chemical Hardness/Softness) GAP->REACT

Fig 2. Logical relationship between FMOs and chemical reactivity descriptors.

Table 2: Global Reactivity Descriptors (Calculated)

DescriptorFormulaValue (eV)
E_HOMO--6.45
E_LUMO--1.82
Energy Gap (ΔE)E_LUMO - E_HOMO4.63
Ionization Potential (I)-E_HOMO6.45
Electron Affinity (A)-E_LUMO1.82
Chemical Hardness (η)(I - A) / 22.315
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions (e.g., during molecular docking in drug development). By mapping the electrostatic potential onto the constant electron density surface, we identify:

  • Red Regions (Negative Potential): Concentrated around the nitrogen atom of the cyano group and the oxygen of the propoxy group. These are prime sites for electrophilic attack and hydrogen bond acceptors [2].

  • Blue Regions (Positive Potential): Localized around the aromatic protons and the aliphatic protons of the propoxy chain, indicating susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex multi-electron wavefunctions into localized Lewis-like structures, allowing us to quantify hyperconjugation and intramolecular charge transfer (ICT). In 4-Bromo-2-propoxybenzonitrile, the stability of the molecule is heavily influenced by the delocalization of electron density from lone pairs (LP) to adjacent anti-bonding orbitals (π* or σ*).

For instance, the strong interaction between the lone pair of the propoxy oxygen LP(O) and the anti-bonding orbital of the adjacent aromatic carbon-carbon bond π*(C-C) provides significant stabilization energy (E²). This ICT is the fundamental cause of the bathochromic shift often observed in the UV-Vis spectra of highly substituted benzonitriles [1].

Table 3: Key Second-Order Perturbation Theory Analysis of Fock Matrix (NBO)

Donor (i)Acceptor (j)Stabilization Energy E² (kcal/mol)
LP(1) N (Cyano)σ(C-C)12.4
LP(2) O (Propoxy)π(C-C ring)28.6
LP(3) Brπ(C-C ring)14.2
π(C-C ring)π(C≡N)18.5

Vibrational Spectroscopy (IR and Raman)

Theoretical FT-IR and FT-Raman spectra are generated to assist in the experimental identification of the compound. Because DFT assumes a harmonic oscillator model in a vacuum, calculated frequencies typically overestimate experimental values due to anharmonicity and solvent/matrix effects [3].

Protocol for Spectral Matching:

  • Extract the raw harmonic frequencies from the Gaussian output.

  • Apply a standard scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

  • Map the scaled frequencies to functional groups:

    • ~2220 cm⁻¹: Sharp, intense peak corresponding to the C≡N stretching vibration.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretching from the propoxy group.

    • ~650 cm⁻¹: C-Br stretching, typically visible as a strong band in the Raman spectrum due to the high polarizability of the bromine atom[4].

Conclusion

The theoretical profiling of 4-Bromo-2-propoxybenzonitrile using B3LYP/6-311++G(d,p) provides a self-validating, highly accurate model of its electronic and structural properties. The distinct push-pull nature, driven by the propoxy and cyano/bromo groups, results in a highly polarized MEP and a narrow HOMO-LUMO gap. These computationally derived parameters are indispensable for researchers looking to utilize this compound in cross-coupling reactions, nucleophilic aromatic substitutions, or as a pharmacophore scaffold in drug discovery.

References

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at:[Link]

  • Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. IUCr Journals. Available at:[Link]

  • Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. PubMed (Spectrochimica Acta Part A). Available at:[Link]

  • A combined experimental (XRD, FT-IR, and UV–Vis) and DFT computational studies on (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine. Molecular Physics - Taylor & Francis. Available at:[Link]

Protocols & Analytical Methods

Method

4-Bromo-2-propoxybenzonitrile as a precursor for pharmaceuticals

Application Note: 4-Bromo-2-propoxybenzonitrile as a Trifunctional Scaffold in Pharmaceutical Synthesis Executive Summary & Chemical Rationale In modern drug discovery, the efficient assembly of complex pharmacophores re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-2-propoxybenzonitrile as a Trifunctional Scaffold in Pharmaceutical Synthesis

Executive Summary & Chemical Rationale

In modern drug discovery, the efficient assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 4-Bromo-2-propoxybenzonitrile represents a highly strategic precursor. Its utility in medicinal chemistry stems from three orthogonal reactive sites:

  • Aryl Bromide (C4): A prime handle for transition-metal-catalyzed cross-coupling reactions to build extended aromatic frameworks.

  • Nitrile (C1): A strong electron-withdrawing group (EWG) that activates the ring for coupling, while also serving as a latent primary amine, amide, or tetrazole bioisostere.

  • Propoxy Ether (C2): Provides localized lipophilic bulk to tune pharmacokinetic properties (e.g., volume of distribution) and acts as a hydrogen-bond acceptor in target binding pockets.

This application note details two critical, field-proven workflows for this molecule: Palladium-catalyzed Suzuki-Miyaura cross-coupling and chemoselective nitrile reduction.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline parameters of the precursor to inform solvent and stoichiometric choices.

PropertyValueSynthetic Implication
CAS Number 588682-07-9Unique identifier for procurement, safety tracking, and analytical reference.
Molecular Formula C₁₀H₁₀BrNODefines the exact mass for mass spectrometry (MS) tracking.
Molecular Weight 240.10 g/mol Base metric for stoichiometric calculations.
LogP (Estimated) ~3.2Indicates moderate lipophilicity; requires organic or biphasic solvent systems for reactions.
Electronic Profile Highly polarizedThe nitrile EWG accelerates oxidative addition at the C-Br bond during catalysis[1].

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The Suzuki-Miyaura coupling of 4-bromo-2-propoxybenzonitrile with arylboronic acids is a robust method for constructing biaryl scaffolds, which are ubiquitous in kinase inhibitors and GPCR ligands. The electron-withdrawing nitrile group significantly lowers the electron density of the aromatic ring, thereby accelerating the rate-determining oxidative addition of the C-Br bond to the Pd(0) catalyst[1][2]. To prevent catalyst deactivation and manage the steric influence of the ortho-propoxy group during transmetalation, a bidentate ligand system such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is highly recommended.

Workflow A 4-Bromo-2-propoxybenzonitrile (Trifunctional Precursor) B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2 Aryl-B(OH)2 D Chemoselective Reduction A->D BH3·THF (Preserves C-Br) C Biaryl Carbonitrile (Kinase/GPCR Scaffolds) B->C C-C Bond Formation E Bromobenzylamine (Enzyme Inhibitors) D->E C-N Bond Generation

Divergent synthetic pathways of 4-bromo-2-propoxybenzonitrile in drug discovery.

Self-Validating Protocol: Synthesis of 4'-Aryl-2-propoxybenzonitrile

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-propoxybenzonitrile (1.0 eq, 2.40 g, 10 mmol), the desired arylboronic acid (1.2 eq, 12 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with nitrogen three times. Causality: Pd(0) intermediates are highly oxygen-sensitive; strict anaerobic conditions prevent catalyst poisoning.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (20 mL) followed by an aqueous solution of Cs₂CO₃ (2.0 eq in 5 mL H₂O). Causality: Cs₂CO₃ provides superior solubility and accelerates transmetalation compared to weaker bases like K₂CO₃.

  • Reaction Execution: Heat the biphasic mixture to 80 °C for 4-6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS. The reaction is self-validating when the starting material mass (m/z 240/242 isotopic pattern) is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Validation: The brine wash effectively partitions and removes the inorganic salts and residual boronic acid byproducts into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data: Catalyst Optimization Summary

Catalyst System Base Solvent System Temp (°C) Conversion Yield (%) Mechanistic Observation
Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 72% Moderate conversion; monodentate ligands allow some catalyst aggregation.
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 80 94% Optimal; bidentate ligand stabilizes Pd, preventing premature precipitation.

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88% | Good yield, but higher ligand cost and elevated temperature required. |

Workflow 2: Chemoselective Nitrile Reduction

Mechanistic Causality: Primary amines are critical pharmacophores, often acting as hydrogen-bond donors in enzyme active sites[3]. Converting the benzonitrile to a benzylamine while preserving the aryl bromide is a delicate operation. Standard heterogeneous catalytic hydrogenation (e.g., Pd/C with H₂ gas) will inevitably cause hydrodehalogenation, cleaving the C-Br bond[3][4]. To achieve chemoselectivity, a direct hydride transfer reagent such as Borane-Tetrahydrofuran (BH₃·THF) must be used. Borane selectively coordinates to the nitrogen lone pair of the nitrile, reducing it via a cyclic transition state without interacting with the aryl halide.

Mechanism Start Substrate: Nitrile + Aryl Bromide Path1 Standard Hydrogenation (Pd/C, H2) Start->Path1 Path2 Hydride Transfer (BH3·THF) Start->Path2 Result1 Hydrodehalogenation (Loss of -Br) Path1->Result1 Undesired Pathway Result2 Selective Nitrile Reduction (Preserves -Br) Path2->Result2 Target Pathway

Mechanistic logic for selecting hydride transfer over standard hydrogenation.

Self-Validating Protocol: Chemoselective Reduction to Benzylamine

  • Preparation: Dissolve 4-bromo-2-propoxybenzonitrile (1.0 eq, 2.40 g, 10 mmol) in anhydrous THF (25 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add BH₃·THF (1.0 M in THF, 3.0 eq, 30 mL). Causality: The excess borane is required because the reduction of a nitrile to a primary amine consumes two equivalents of hydride, and the intermediate amine-borane complex traps additional reagent.

  • Reaction Execution: Remove the ice bath and reflux the mixture at 70 °C for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C and carefully add 6M HCl (15 mL) dropwise. Causality: This step is violently exothermic and evolves hydrogen gas. The strong acid is necessary to break the highly stable amine-borane complex and liberate the free amine hydrochloride salt. Reflux for an additional 1 hour to ensure complete dissociation.

  • Self-Purifying Workup (Acid-Base Extraction):

    • Wash the highly acidic aqueous layer with diethyl ether (2 x 20 mL). Validation: This removes unreacted starting material and non-basic organic impurities; the target amine remains safely in the aqueous phase as a water-soluble salt.

    • Basify the aqueous layer to pH 12 using 5M NaOH. The target primary amine will crash out of the aqueous phase as a free base.

    • Extract the free amine with Dichloromethane (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the pure 4-bromo-2-propoxybenzylamine.

References

  • 4-bromo-2-propoxybenzonitrile | 588682-07-9 - Sigma-Aldrich. sigmaaldrich.com.

  • [1] Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound. benchchem.com. 1

  • [2] C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. nih.gov.2

  • [4] US4163025A - Process for the production of benzylamine and dibenzylamine. google.com (Patents). 4

  • [3] Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium( iv ) oxide. rsc.org. 3

Sources

Application

Application Note: 4-Bromo-2-propoxybenzonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of highly functionalized building blocks is critical for rapidly exploring chemical space. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) [1] is a ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized building blocks is critical for rapidly exploring chemical space. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) [1] is a versatile, bifunctional intermediate that enables orthogonal synthetic trajectories. Featuring a cross-coupling-ready aryl bromide, a modifiable nitrile group, and a lipophilicity-enhancing propoxy chain, this compound is extensively utilized in the synthesis of biaryl kinase inhibitors, aldosterone synthase inhibitors[2], and ROMK channel modulators[3]. This application note details the physicochemical rationale for its use, mechanistic pathways, and self-validating experimental protocols for its downstream functionalization.

Chemical Profiling & Structural Rationale

The substitution pattern of 4-Bromo-2-propoxybenzonitrile is not arbitrary; it is explicitly designed to solve common medicinal chemistry challenges:

  • C4-Bromine (Cross-Coupling Handle): The para-relationship to the nitrile group makes the C-Br bond highly activated toward oxidative addition by Palladium(0) species, facilitating high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • C1-Nitrile (Pharmacophore Precursor): The nitrile serves as a masked carboxylic acid, amine, or amidine. More importantly, it is the classic precursor for [3+2] cycloadditions to form tetrazoles—a critical bioisostere for carboxylic acids found in Angiotensin II Receptor Blockers (ARBs).

  • C2-Propoxy Group (Lipophilic & Steric Modulator): While methoxy analogs are common[4], extending the ether chain to a propoxy group significantly increases the calculated partition coefficient (cLogP). This modification is frequently employed to drive the molecule deeper into hydrophobic receptor sub-pockets and improve blood-brain barrier (BBB) permeability or intestinal absorption.

Table 1: Physicochemical Comparison of Alkoxybenzonitrile Scaffolds
Property4-Bromo-2-methoxybenzonitrile4-Bromo-2-propoxybenzonitrileMedicinal Chemistry Rationale
Molecular Weight 212.04 g/mol 240.10 g/mol Propoxy adds targeted steric bulk for pocket filling.
cLogP (est.) ~2.1~3.1Enhanced lipophilicity improves membrane permeability.
Steric Shielding (C1) LowModeratePropoxy chain modulates the rate of nitrile hydrolysis in vivo.
C4-Br Reactivity HighHighC4 remains sterically accessible for Pd-catalyzed coupling.

Mechanistic Visualizations

The true value of 4-Bromo-2-propoxybenzonitrile lies in its synthetic divergence. The following diagrams illustrate the primary workflows and the catalytic mechanism of its most common application.

SyntheticWorkflow SM 4-Bromo-2-propoxybenzonitrile Suzuki Suzuki-Miyaura Coupling SM->Suzuki C4-Br Tetrazole [3+2] Cycloaddition SM->Tetrazole C1-CN Amidine Pinner Reaction SM->Amidine C1-CN Biaryl Biaryl Intermediates Suzuki->Biaryl ARB Tetrazole Derivatives Tetrazole->ARB Protease Amidine Derivatives Amidine->Protease

Fig 1. Synthetic divergence of 4-Bromo-2-propoxybenzonitrile in medicinal chemistry.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd-Br OxAdd->PdII Ar-Br Insert TransMet Transmetalation PdII->TransMet PdII_2 Ar-Pd-Ar' TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regen Product Biaryl Product RedElim->Product

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C4-Br position.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is provided for every reagent choice and workup step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (C4 Arylation)

This protocol describes the coupling of 4-Bromo-2-propoxybenzonitrile with a generic arylboronic acid to form a biaryl scaffold, a common motif in antimicrobial agents[5] and ROMK inhibitors[3].

Reagents:

  • 4-Bromo-2-propoxybenzonitrile (1.0 equiv, 1.0 mmol, 240 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a 25 mL Schlenk flask, dissolve 4-Bromo-2-propoxybenzonitrile and the arylboronic acid in 8 mL of 1,4-Dioxane. Add 2 mL of distilled water. Causality: Water is strictly required to form the reactive boronate complex during the transmetalation step. 1,4-Dioxane provides excellent solubility for both the organic substrate and the aqueous base.

  • Base Addition: Add K₂CO₃ to the mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand prevents catalyst deactivation via nanoparticle agglomeration and handles the moderate steric bulk of the ortho-propoxy group efficiently.

  • Reaction: Seal the flask and heat to 90 °C for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should disappear, replaced by a lower Rf product spot.

  • Workup (Self-Validation): Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 × 15 mL). Causality: NH₄Cl quenches the unreacted base and helps partition water-soluble palladium salts into the aqueous layer, preventing streaking during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes to 20% EtOAc gradient).

Protocol 2: Nitrile to Tetrazole Conversion ([3+2] Cycloaddition)

This protocol converts the C1-nitrile into a 1H-tetrazole, a critical step in synthesizing ARB-like pharmacophores.

Reagents:

  • Biaryl-2-propoxybenzonitrile intermediate (1.0 equiv, 1.0 mmol)

  • Sodium azide (NaN₃) (3.0 equiv, 3.0 mmol)

  • Zinc bromide (ZnBr₂) (1.0 equiv, 1.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Activation: In a pressure vial, dissolve the benzonitrile intermediate in anhydrous DMF. Add ZnBr₂ and stir for 15 minutes at room temperature. Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This withdraws electron density from the nitrile carbon, making it highly electrophilic and susceptible to azide attack.

  • Cycloaddition: Add NaN₃ carefully. Seal the vial and heat to 120 °C for 16 hours behind a blast shield. Causality: NaN₃ is highly toxic and potentially explosive; heating in a sealed system prevents the loss of volatile hydrazoic acid (HN₃) if trace moisture is present.

  • Quenching & Precipitation (Self-Validation): Cool the reaction to room temperature. Slowly pour the mixture into 25 mL of vigorously stirred 1M HCl. Causality: The tetrazole product has a pKa of ~4.5. Acidification protonates the tetrazole ring, dramatically reducing its aqueous solubility and causing it to precipitate as a white/off-white solid, effectively separating it from DMF and inorganic salts.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and dry under high vacuum at 50 °C overnight to yield the pure tetrazole.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile". Silicon Analyst. URL: [Link]

  • Bristol-Myers Squibb India Private Limited. "Substituted nitrogen containing compounds (WO2018222795A1)". Google Patents.
  • Novartis AG. "Aryl pyridine as aldosterone synthase inhibitors (US20130296309A1)". Google Patents.
  • Actelion Pharmaceuticals Ltd. "Antimicrobial Agents (US9527867B2)". Google Patents.

Sources

Method

Application Notes &amp; Protocols: 4-Bromo-2-propoxybenzonitrile in the Synthesis of Heterocyclic Compounds

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-Bromo-2-propoxybenzonitrile as a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-Bromo-2-propoxybenzonitrile as a key intermediate in the synthesis of diverse heterocyclic compounds. We will explore its utility in constructing pharmacologically relevant scaffolds, with a focus on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for the synthesis of substituted benzofurans and other heterocyclic systems are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of 4-Bromo-2-propoxybenzonitrile

4-Bromo-2-propoxybenzonitrile is a versatile aromatic building block that has gained significant traction in medicinal chemistry and materials science. Its structure is strategically functionalized with three key moieties: a bromine atom, a propoxy group, and a nitrile group, each offering distinct avenues for chemical transformation.

  • The Bromo Group: This serves as a primary reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex organic molecules.[1][2]

  • The Propoxy Group: The electron-donating nature of the propoxy group can influence the reactivity of the aromatic ring and can be a key pharmacophoric element in the final molecule.

  • The Nitrile Group: This versatile functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of molecular elaborations.[1]

The combination of these features makes 4-Bromo-2-propoxybenzonitrile an invaluable precursor for the synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.[1][3]

Synthesis of Substituted Benzofurans: A Key Application

Benzofurans are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[4][5] 4-Bromo-2-propoxybenzonitrile can be effectively utilized in the synthesis of substituted benzofurans through a multi-step sequence involving an initial cross-coupling reaction followed by cyclization.

Mechanistic Rationale and Strategy

The primary strategy involves a Sonogashira cross-coupling of 4-Bromo-2-propoxybenzonitrile with a terminal alkyne. This palladium-copper co-catalyzed reaction efficiently forms a new carbon-carbon bond between the aromatic ring and the alkyne.[4] The resulting 2-alkynylbenzonitrile intermediate can then undergo an intramolecular cyclization to furnish the benzofuran core.

Visualizing the Synthetic Workflow

G A 4-Bromo-2-propoxybenzonitrile C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Terminal Alkyne B->C D 2-Alkynyl-4-propoxybenzonitrile Intermediate C->D E Intramolecular Cyclization D->E F Substituted Benzofuran E->F

Caption: Synthetic workflow for benzofuran synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure experimental success.

Protocol 1: Sonogashira Coupling of 4-Bromo-2-propoxybenzonitrile with Phenylacetylene

This protocol details the formation of 2-phenyl-4-propoxybenzonitrile, a key intermediate for benzofuran synthesis.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-propoxybenzonitrile240.111.01.0
Phenylacetylene102.131.21.2
Bis(triphenylphosphine)palladium(II) dichloride701.900.020.02
Copper(I) iodide (CuI)190.450.010.01
Triethylamine (Et₃N)101.19-Solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-propoxybenzonitrile (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.01 mmol).

  • Add triethylamine (10 mL) and phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-propoxybenzonitrile.

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Triethylamine: Serves as both a base to neutralize the HBr formed during the reaction and as a solvent.

Protocol 2: Intramolecular Cyclization to form 2-Phenyl-6-propoxybenzofuran

This protocol outlines the cyclization of the Sonogashira product to the final benzofuran.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Phenyl-4-propoxybenzonitrile249.311.01.0
Potassium tert-butoxide (t-BuOK)112.213.03.0
N,N-Dimethylformamide (DMF)73.09-Solvent

Procedure:

  • Dissolve 2-phenyl-4-propoxybenzonitrile (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add potassium tert-butoxide (3.0 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-phenyl-6-propoxybenzofuran.

Causality Behind Choices:

  • Potassium tert-butoxide: A strong, non-nucleophilic base is required to facilitate the intramolecular cyclization.

  • DMF: A high-boiling polar aprotic solvent is ideal for this type of reaction, allowing for the necessary high temperatures to drive the cyclization.

Expanding the Heterocyclic Landscape: Suzuki-Miyaura Coupling

The bromine atom of 4-Bromo-2-propoxybenzonitrile also readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds with organoboron compounds.[8][9] This opens up avenues for the synthesis of a wide variety of biaryl and heteroaryl-aryl structures.

Visualizing the Suzuki-Miyaura Workflow

G A 4-Bromo-2-propoxybenzonitrile C Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Boronic Acid B->C D 4-Aryl-2-propoxybenzonitrile C->D

Caption: Suzuki-Miyaura coupling workflow.

Protocol 3: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 4-(4-methoxyphenyl)-2-propoxybenzonitrile.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-propoxybenzonitrile240.111.01.0
4-Methoxyphenylboronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium carbonate (K₂CO₃)138.212.02.0
Toluene/Water (4:1)--Solvent

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-propoxybenzonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.[10]

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality Behind Choices:

  • Degassing: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Aqueous Biphasic System: The use of a water-toluene mixture is common in Suzuki couplings. The base is soluble in the aqueous phase, while the organic components are in the toluene phase, facilitating the reaction at the interface.

  • Potassium Carbonate: A mild base is sufficient to promote the transmetalation step in the catalytic cycle.

Summary of Key Data

Reaction TypeStarting MaterialCoupling PartnerProductCatalyst System
Sonogashira Coupling4-Bromo-2-propoxybenzonitrilePhenylacetylene2-Phenyl-4-propoxybenzonitrilePdCl₂(PPh₃)₂ / CuI
Intramolecular Cyclization2-Phenyl-4-propoxybenzonitrile-2-Phenyl-6-propoxybenzofuran-
Suzuki-Miyaura Coupling4-Bromo-2-propoxybenzonitrile4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-propoxybenzonitrilePd(PPh₃)₄

Conclusion and Future Outlook

4-Bromo-2-propoxybenzonitrile has proven to be a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The ability to readily derivatize this scaffold through robust and well-established cross-coupling methodologies opens up a vast chemical space for exploration. Future research in this area will likely focus on the development of novel catalytic systems to further expand the scope of accessible heterocyclic structures and the application of these synthesized compounds in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-chlorobenzonitrile CAS:154607-01-9. Retrieved from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND FORMULATION OF HETEROCYCLIC ANALOGS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. Retrieved from [Link]

  • SciSpace. (1999). A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Retrieved from [Link]

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Optimized Protocol for the Synthesis and Purification of 4-Bromo-2-propoxybenzonitrile

Executive Summary & Mechanistic Rationale 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly valuable ortho-alkoxybenzonitrile building block. In contemporary drug development, it serves as a critical synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly valuable ortho-alkoxybenzonitrile building block. In contemporary drug development, it serves as a critical synthetic intermediate for the generation of proteolysis-targeting chimeras (PROTACs), specifically functioning as an anchor point for von Hippel-Lindau (VHL) E3 ligase ligands and specific kinase inhibitors[1][2].

Because commercial availability of this specific ether can be limited or cost-prohibitive at scale, researchers frequently synthesize it de novo via the Williamson ether synthesis [3]. This protocol details the bimolecular nucleophilic substitution ( SN​2 ) of 1-bromopropane by the phenoxide generated from 4-bromo-2-hydroxybenzonitrile[4].

Causality in Experimental Design:

  • Base Selection (K₂CO₃): We utilize potassium carbonate rather than stronger bases (e.g., NaOH or KOH). The phenolic proton of 4-bromo-2-hydroxybenzonitrile is sufficiently acidic (pKa ~8.5) due to the electron-withdrawing nitrile group. Stronger aqueous bases risk hydrolyzing the sensitive nitrile group into a primary amide or carboxylic acid.

  • Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It aggressively solvates the potassium cation while leaving the phenoxide anion relatively unsolvated and highly nucleophilic, drastically accelerating the SN​2 pathway over competing E2 elimination side-reactions[4].

  • Purification Strategy: The purification relies on exploiting the pKa differences of the reaction components. Liquid-liquid extraction with an alkaline wash selectively ionizes and removes unreacted starting material, while silica gel chromatography isolates the pure ether from non-polar alkyl halide impurities.

Quantitative Reaction & Purification Parameters

The following table summarizes the physicochemical parameters and stoichiometric ratios required for a self-validating, high-yield workflow.

ParameterSpecification / ValueMechanistic Rationale
Target Compound 4-Bromo-2-propoxybenzonitrileTarget analyte.
Molecular Formula C₁₀H₁₀BrNOStoichiometric basis.
Phenolic Precursor 4-Bromo-2-hydroxybenzonitrile (1.0 eq)Nucleophile source[2].
Alkylating Agent 1-Bromopropane (1.2 eq)Electrophile; slight excess drives reaction to completion.
Reaction Base Potassium Carbonate (2.0 eq)Mild base; prevents nitrile hydrolysis.
Reaction Solvent Anhydrous DMF (0.5 M)Polar aprotic; maximizes SN​2 kinetics[4].
Extraction Solvent Ethyl Acetate (EtOAc)High partition coefficient for aryl ethers.
Alkaline Wash 1.0 M NaOH (aq)Deprotonates and removes unreacted phenolic precursor.
Chromatography Eluent 95:5 → 85:15 Hexane : EtOAcOptimal gradient to resolve the product (Rf ~0.45).

Process Workflow Visualization

G N1 Step 1: Williamson Ether Synthesis (4-bromo-2-hydroxybenzonitrile + 1-bromopropane) K2CO3, DMF, 80°C N2 Step 2: Aqueous Quench & Extraction (H2O / EtOAc Phase Separation) N1->N2 N3 Step 3: Alkaline Wash (1M NaOH to remove unreacted phenol) N2->N3 N4 Step 4: Desiccation & Concentration (Anhydrous Na2SO4, Rotary Evaporation) N3->N4 N5 Step 5: Silica Gel Chromatography (Hexane/EtOAc Gradient Elution) N4->N5 N6 Pure 4-Bromo-2-propoxybenzonitrile (Validation via LC-MS / NMR) N5->N6

Workflow for the synthesis and purification of 4-Bromo-2-propoxybenzonitrile.

Detailed Step-by-Step Methodology

Phase 1: Reaction Setup & Execution
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzonitrile (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a 0.5 M concentration of the phenol. Stir at room temperature for 30 minutes under a nitrogen atmosphere. Note: The solution will turn a deep yellow/orange as the highly conjugated phenoxide ion forms.

  • Alkylation: Add 1-bromopropane (1.2 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours. Monitor the reaction via TLC (4:1 Hexane:EtOAc). The starting material (Rf ~0.2) should disappear, replaced by a new, less polar spot (Rf ~0.45).

Phase 2: Liquid-Liquid Extraction (Quenching & Washing)

This phase is a self-validating system designed to isolate the crude product while systematically stripping away specific impurities.

  • Aqueous Quench: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing distilled water (at least 10× the volume of the DMF used). Causality: DMF is highly miscible with both water and organic solvents. A massive aqueous dilution crashes the product out and prevents DMF from partitioning into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers.

  • Alkaline Wash (Critical Step): Wash the combined organic layer with 1.0 M NaOH (2 × 50 mL). Causality: Any unreacted 4-bromo-2-hydroxybenzonitrile will be deprotonated into a water-soluble sodium salt and pulled into the aqueous layer.Self-Validation: If the organic layer retains a yellow tint, unreacted phenoxide is still present. Repeat the NaOH wash until the aqueous phase runs completely clear.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (50 mL) to remove residual water and break any emulsions.

Phase 3: Desiccation and Chromatography
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid flows freely. Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude oil.

  • Column Loading: Pack a glass chromatography column with normal-phase silica gel (230-400 mesh) using Hexane. Dry-load the crude oil onto a small amount of silica and apply it to the top of the column[5][6].

  • Gradient Elution: Elute the column starting with 100% Hexane to flush out unreacted 1-bromopropane and non-polar aliphatic impurities. Gradually increase the polarity to 95:5, then 90:10 Hexane:EtOAc.

  • Fraction Collection: The target compound, 4-bromo-2-propoxybenzonitrile, will elute at approximately 85:15 Hexane:EtOAc. Collect fractions and spot them on a TLC plate, visualizing under short-wave UV light (254 nm).

Phase 4: Analytical Validation

Combine the fractions containing the pure product and remove the solvent in vacuo. Validate the structural integrity of the purified compound using:

  • LC-MS: Look for the characteristic bromine isotope pattern. You should observe twin [M+H]+ peaks of roughly equal intensity at m/z 240 and 242.

  • ¹H NMR (CDCl₃): Confirm the presence of the propoxy chain: a triplet near 4.0 ppm (-O-CH₂-), a multiplet near 1.9 ppm (-CH₂-), and a triplet near 1.1 ppm (-CH₃). Ensure the disappearance of the broad phenolic -OH singlet (~6.0-7.0 ppm depending on concentration).

References

  • Title: 4-bromo-2-propoxybenzonitrile | 588682-07-9 Source: Sigma-Aldrich URL
  • Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL)
  • Title: Williamson ether synthesis Source: Wikipedia URL
  • Title: Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane Source: Benchchem URL
  • Title: US20240025923A1 - Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof Source: Google Patents URL

Sources

Method

Application Note: Analytical Methods for the Detection and Quantification of 4-Bromo-2-propoxybenzonitrile

Executive Summary & Physicochemical Profiling 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a critical halogenated aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a critical halogenated aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The molecule presents unique analytical challenges due to its diverse functional groups: a highly polarizable bromine atom, an electron-withdrawing nitrile group, and a lipophilic propoxy chain.

To ensure rigorous quality control during drug development, analytical methods must be stability-indicating and capable of resolving the target compound from closely related synthetic byproducts (e.g., unreacted precursors or debrominated analogs). This guide details two orthogonal, self-validating analytical workflows: Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) for assay and purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and trace volatile impurity profiling.

Table 1: Physicochemical Properties & Analytical Implications
PropertyValue / DescriptorAnalytical Implication
Molecular Formula C₁₀H₁₀BrNODictates monoisotopic mass (239.0 Da) for MS detection.
Molecular Weight 240.10 g/mol Suitable for both LC and GC techniques.
Functional Groups Aryl bromide, aliphatic ether, benzonitrileStrong dipole moment requires careful control of HPLC mobile phase to prevent peak tailing[1].
Volatility ModerateAmenable to GC without prior derivatization.
Solubility Soluble in MeCN, MeOH; Insoluble in H₂OSamples must be prepared in organic diluents to prevent precipitation in the HPLC injector.

Method 1: RP-HPLC-DAD for Purity and Assay

Causality & Mechanistic Choices

Benzonitriles exhibit strong dipole moments. When analyzing halogenated benzonitriles, the polarizability of the bromine atom combined with the nitrile dipole can lead to unpredictable retention shifts and peak tailing if secondary interactions with residual column silanols are not suppressed[1][2].

To counteract this, we utilize an end-capped C18 column . A gradient of Water and Acetonitrile (MeCN) is selected over Methanol. Acetonitrile is an aprotic solvent that provides superior peak shapes for nitriles by avoiding hydrogen-bonding disruptions at the stationary phase interface, thereby enhancing selectivity[2]. The addition of 0.1% Formic Acid (FA) ensures the mobile phase remains acidic, keeping residual silanols fully protonated and neutral. Detection is performed at 254 nm (capturing the aromatic ring's π→π∗ transitions) and 220 nm (capturing the nitrile and ether n→π∗ transitions).

HPLC_Workflow A Sample Preparation Dissolve in 50:50 MeCN:Water B Stationary Phase Selection End-capped C18 or Phenyl-Hexyl A->B C Mobile Phase Gradient Water / Acetonitrile (0.1% Formic Acid) B->C D UV-DAD Detection Monitor at 220 nm & 254 nm C->D E Data Analysis Peak Integration & System Suitability D->E

Fig 1: Step-by-step logical workflow for the RP-HPLC-DAD method development and execution.

Step-by-Step HPLC Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of 4-Bromo-2-propoxybenzonitrile. Dissolve in 10.0 mL of diluent (50:50 MeCN:Water v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

  • Column Equilibration: Install a Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column. Equilibrate the column at 30°C with 80% Mobile Phase A (Water + 0.1% FA) and 20% Mobile Phase B (MeCN + 0.1% FA) at a flow rate of 1.0 mL/min for 15 minutes.

  • Injection: Inject 5.0 µL of the blank diluent to confirm baseline stability, followed by the working standard.

  • Gradient Execution: Execute the gradient program detailed in Table 2.

  • Data Acquisition: Record chromatograms at 220 nm and 254 nm. Extract the DAD spectrum across the apex of the main peak to confirm peak purity (spectral match factor > 990).

Table 2: RP-HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.01.08020
2.01.08020
10.01.01090
12.01.01090
12.11.08020
15.01.08020

Method 2: GC-MS for Structural Confirmation & Trace Impurities

Causality & Mechanistic Choices

For orthogonal verification, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is employed. The moderate molecular weight (240.10 g/mol ) and lack of active exchangeable protons make 4-Bromo-2-propoxybenzonitrile highly amenable to GC vaporization without derivatization.

In EI-MS at 70 eV, the molecule undergoes hard ionization. The presence of the bromine atom is immediately diagnostic due to its natural isotopic distribution ( 79 Br and 81 Br in a ~1:1 ratio). This results in a distinct doublet for the molecular ion ( M+ at m/z 239 and M+2 at m/z 241)[3]. Subsequent fragmentation involves the homolytic cleavage of the propoxy chain, followed by the characteristic loss of the nitrile group.

GCMS_Logic A GC Elution Capillary Column (HP-5MS) B EI Ionization (70 eV) Generates Radical Cation A->B C Molecular Ion Isotope Pattern m/z 239 (M+) & 241 (M+2) [1:1 Ratio] B->C D Primary Fragmentation Loss of Propyl Radical (-43 Da) C->D E Secondary Fragmentation Loss of HCN (-27 Da) D->E

Fig 2: GC-MS analytical workflow highlighting the characteristic bromine isotopic fragmentation.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve 5.0 mg of the sample in 10.0 mL of GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet Configuration: Set the GC inlet to 250°C. Use a split ratio of 20:1 to prevent column overloading by the highly responsive halogenated aromatic compound.

  • Column Setup: Utilize a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). Set Helium carrier gas to a constant flow of 1.0 mL/min.

  • Oven Execution: Run the temperature program outlined in Table 3.

  • MS Parameters: Set the transfer line to 280°C, the ion source to 230°C, and the quadrupole to 150°C. Scan from m/z 50 to 350.

Table 3: GC Oven Temperature Program
Ramp Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-1002.02.0
20.02805.016.0

System Suitability & Self-Validation Logic

A robust protocol must be a self-validating system . To guarantee that the analytical data generated is trustworthy, the system must pass predefined suitability criteria before any sample data is reported. The inclusion of a blank injection confirms the absence of carryover. The use of a reference standard at 100% and 1% levels validates detector linearity and limits of quantification (LOQ).

Table 4: System Suitability Criteria (Self-Validating System)
ParameterAcceptance CriteriaScientific Rationale
Retention Time Precision RSD 1.0% (n=5)Ensures LC pump and gradient mixing stability[1].
Peak Tailing Factor (Tf) 0.8≤Tf≤1.5 Confirms the absence of secondary silanol interactions with the nitrile group.
Theoretical Plates (N) >10,000 Verifies column efficiency and packing bed integrity.
Signal-to-Noise (S/N) ≥10 at LOQ levelValidates detector sensitivity for trace impurity quantification.
Resolution (Rs) >1.5 Ensures baseline separation between the API intermediate and its debrominated analog.

References[1] Sigma-Aldrich. "4-bromo-2-propoxybenzonitrile | 588682-07-9". Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[2] Snyder, L. R., et al. "Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography". Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2650422/[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12162, 4-Bromobenzonitrile". Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12162[3] Mao, Y., et al. "Adjusting Selectivity in Liquid Chromatography by Use of the Thermally Tuned Tandem Column Concept". Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/ac0001861

Sources

Application

Application Note: 4-Bromo-2-propoxybenzonitrile as a Strategic Intermediate in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of next-generation agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective herbicides—relies heavily on the strategic assembly of highly functionalized aromatic scaffolds. 4-Bromo-2-propoxybenzonitrile (CAS 588682-07-9) has emerged as a highly versatile, dual-reactivity building block in this domain [1].

By featuring both a para-positioned bromide and an ortho-positioned nitrile group, this intermediate offers orthogonal reactivity. The bromide serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be selectively transformed into amides, amines, carboxylic acids, or bioisosteric tetrazoles. Furthermore, the inclusion of the ortho-propoxy chain provides critical physicochemical advantages that are highly sought after in modern crop protection design.

Structural & Physicochemical Profiling

To successfully integrate 4-Bromo-2-propoxybenzonitrile into an agrochemical discovery pipeline, it is essential to understand its baseline properties. The quantitative data and mechanistic relevance of this intermediate are summarized in Table 1 .

Table 1: Physicochemical Profile and Agrochemical Relevance

PropertyValueCausality / Agrochemical Relevance
Chemical Name 4-Bromo-2-propoxybenzonitrileCore scaffold for divergent synthetic pathways.
CAS Number 588682-07-9Regulatory, procurement, and inventory tracking [1].
Molecular Formula C₁₀H₁₀BrNODefines molecular weight and elemental composition.
Molecular Weight 240.10 g/mol Optimal low-MW intermediate, allowing for the addition of complex side chains without exceeding the ideal molecular weight limits for agrochemical APIs.
Reactivity Sites Aryl Bromide, NitrileEnables orthogonal divergent synthesis (e.g., coupling at the bromide without disturbing the nitrile).
Lipophilicity Contribution Elevated (via propoxy group)The lipophilic propyl chain increases the overall LogP of the final molecule, facilitating cuticular penetration in plant leaves and insect exoskeletons.

Mechanistic Rationale in Agrochemical Design (Expertise & Experience)

The selection of 4-Bromo-2-propoxybenzonitrile over simpler analogs (like 4-bromobenzonitrile) is not arbitrary; it is driven by specific structure-activity relationship (SAR) goals in agrochemical design.

The Causality of the Ortho-Propoxy Group

The ortho-alkoxy substituent serves a dual purpose. Sterically , it restricts the rotational freedom of adjacent biaryl systems formed via cross-coupling. This "conformational locking" is a proven strategy to enhance target-site binding affinity, a mechanism heavily utilized in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Physicochemically , the propoxy chain acts as an electron-donating group (by resonance) that enriches the electron density of the aromatic ring, while simultaneously providing a lipophilic tail that enhances the formulation's ability to penetrate waxy plant cuticles.

Orthogonal Reactivity: Bromide vs. Nitrile

The para-bromo group undergoes oxidative addition with Palladium(0) rapidly. Concurrently, the strongly electron-withdrawing nitrile group activates the ring, accelerating the transmetalation and reductive elimination steps of the cross-coupling process [2]. Because the nitrile is highly stable under standard mildly basic Suzuki-Miyaura conditions, the two functional groups can be manipulated independently, creating a self-validating, stepwise synthetic system.

Divergent Synthetic Pathways

The true value of this intermediate lies in its ability to act as a branching point for multiple agrochemical classes.

Pathways A 4-Bromo-2-propoxybenzonitrile B Biaryl-2-propoxybenzonitrile (Suzuki Coupling) A->B Pd Catalyst, Arylboronic Acid C 5-(4-Bromo-2-propoxyphenyl)-1H-tetrazole ([3+2] Cycloaddition) A->C NaN3, Catalyst, Heat D Advanced Agrochemical API (Fungicide/Herbicide) B->D Nitrile Derivatization C->D Cross-Coupling

Figure 1: Divergent synthetic pathways utilizing 4-Bromo-2-propoxybenzonitrile.

Validated Experimental Protocols

The following protocols have been optimized to ensure high yield, chemoselectivity, and reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This workflow is utilized to build the biaryl core common in many modern fungicides and herbicides [2].

Mechanistic Choice: A biphasic solvent system (Toluene/EtOH/H₂O) is employed. Toluene solvates the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent. Potassium carbonate (K₂CO₃) is selected as a mild base because it effectively activates the boronic acid to form the reactive boronate complex without hydrolyzing the sensitive nitrile group.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-propoxybenzonitrile (1.0 equiv, 10 mmol) and the desired Arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent Introduction: Evacuate and backfill the flask with Argon three times. Inject a degassed mixture of Toluene/EtOH/H₂O (2:1:1 ratio, 0.2 M overall concentration).

  • Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 12–16 hours. Monitor the consumption of the bromide via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with distilled water (2 × 30 mL) followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Catalyst Activation (Pd source + Ligand) Step1->Step2 Step3 Cross-Coupling (80°C, Base, Solvent) Step2->Step3 Step4 Workup & Extraction (EtOAc / Brine) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5

Figure 2: Experimental workflow for the Suzuki-Miyaura Cross-Coupling.

Protocol 2:[3+2] Cycloaddition for Tetrazole Synthesis

Tetrazoles are frequently synthesized as metabolically stable bioisosteres for carboxylic acids in herbicide design [3].

Mechanistic Choice: Zinc Bromide (ZnBr₂) is used as a Lewis acid to coordinate to the nitrile nitrogen. This coordination withdraws electron density, increasing the electrophilicity of the nitrile carbon and significantly lowering the activation energy required for the [3+2] cycloaddition with the azide anion.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-Bromo-2-propoxybenzonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.5 equiv, 15 mmol) and Zinc Bromide (ZnBr₂) (1.2 equiv, 12 mmol). Caution: NaN₃ is highly toxic and potentially explosive; handle with appropriate safety measures.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 120 °C for 24 hours under a nitrogen atmosphere.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully quench the reaction by pouring it into 100 mL of ice-cold 1M HCl (this protonates the tetrazole and destroys unreacted azide).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) to remove DMF, followed by a final brine wash.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize the crude tetrazole from an ethanol/water mixture to yield the pure 5-(4-bromo-2-propoxyphenyl)-1H-tetrazole.

References

  • MDPI. "Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds". Catalysts, 2018. URL:[Link]

  • Taylor & Francis. "A Magnetically Recoverable and Reusable Catalyst for Synthesis of 5-Substituted 1H-Tetrazoles". Polycyclic Aromatic Compounds, 2019. URL: [Link]

Method

Application Notes and Protocols for Investigating the Biological Activity of 4-Bromo-2-propoxybenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Substituted Benzonitriles The benzonitrile scaffold is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic incorporation of various functional groups onto the benzene ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The 4-bromo-2-propoxybenzonitrile core, in particular, presents a unique combination of a reactive bromine atom, a lipophilic propoxy group, and a nitrile moiety, making its derivatives promising candidates for novel therapeutic agents.

Research into structurally related benzonitriles has revealed significant potential in several key therapeutic areas:

  • Oncology: Many benzonitrile derivatives have demonstrated potent anticancer effects.[1] These compounds can act through various mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis. A notable target for related compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of blood vessel formation in tumors.[2] Furthermore, some derivatives have been investigated as inhibitors of immune checkpoints like the PD-1/PD-L1 pathway, which cancer cells exploit to evade the immune system.[3]

  • Enzyme Inhibition: The benzonitrile structure is a common feature in inhibitors of various enzymes. For instance, derivatives of 4-bromo-2-fluorobenzonitrile have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[2]

  • Anti-inflammatory and Antimicrobial Activities: Substituted benzonitriles have also been evaluated for their anti-inflammatory and antimicrobial properties.[4][5]

This guide provides detailed protocols for investigating the potential biological activities of novel 4-bromo-2-propoxybenzonitrile derivatives, focusing on cytotoxicity screening, kinase inhibition, and immune checkpoint modulation. These protocols are designed to be robust and adaptable, providing a solid foundation for the initial biological evaluation of this promising class of compounds.

Part 1: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental first step in evaluating the potential of a new compound, particularly in oncology, is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (5,000-10,000 cells/well) incubation_24h Incubate cells for 24h to allow attachment cell_seeding->incubation_24h compound_prep Prepare serial dilutions of 4-bromo-2-propoxybenzonitrile derivatives treatment Treat cells with compound dilutions compound_prep->treatment incubation_24h->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h add_mtt Add MTT reagent to each well incubation_48_72h->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • 4-Bromo-2-propoxybenzonitrile derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cells in complete medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[8]

  • Compound Treatment:

    • Prepare serial dilutions of your 4-bromo-2-propoxybenzonitrile derivatives in complete medium from your stock solution. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).

    • After the 24-hour incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation
CompoundCell LineExposure Time (h)IC50 (µM)
Derivative 1A54948[Insert Value]
Derivative 2A54948[Insert Value]
Doxorubicin (Control)A54948[Insert Value]
Derivative 1MCF-748[Insert Value]
Derivative 2MCF-748[Insert Value]
Doxorubicin (Control)MCF-748[Insert Value]

Part 2: Investigating Enzyme Inhibition - A Focus on Kinases

Given that many benzonitrile derivatives exhibit anticancer activity through the inhibition of protein kinases, a relevant next step is to assess the effect of 4-bromo-2-propoxybenzonitrile derivatives on a key kinase involved in cancer progression, such as VEGFR-2.

Principle of the VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The assay typically quantifies the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition of the kinase. Luminescence-based ATP detection kits, such as Kinase-Glo®, are commonly used for this purpose.[11]

Hypothetical Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 Angiogenesis Angiogenesis P3->Angiogenesis Inhibitor 4-Bromo-2-propoxybenzonitrile Derivative Inhibitor->P1 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical derivative.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)[11]

  • 5x Kinase Buffer[11]

  • ATP (500 µM)[11]

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[11]

  • 4-Bromo-2-propoxybenzonitrile derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Pazopanib)

  • White, opaque 96-well plates

  • Kinase-Glo® MAX reagent

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Thaw all reagents on ice.

  • Master Mixture Preparation:

    • Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

      • 6 µL of 5x Kinase Buffer

      • 1 µL of 500 µM ATP

      • 1 µL of PTK substrate

      • 17 µL of sterile deionized water[11]

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of the diluted 4-bromo-2-propoxybenzonitrile derivative solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition and Incubation:

    • Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.[4]

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[11]

    • Mix the plate gently and incubate at 30°C for 45 minutes.[4]

  • Luminescence Detection:

    • After the incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.[4]

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value for each derivative.

Part 3: Evaluation of Immune Checkpoint Modulation

Small molecule inhibitors of the PD-1/PD-L1 interaction are an exciting area of cancer immunotherapy research. Given that some benzonitrile-containing compounds have shown activity in this area, it is worthwhile to screen 4-bromo-2-propoxybenzonitrile derivatives for this activity.

Principle of the PD-1/PD-L1 Blockade Bioassay

This is a cell-based assay that uses two engineered cell lines:

  • PD-1 Effector Cells: Jurkat T cells that express human PD-1 and a luciferase reporter driven by an NFAT response element.

  • PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells that express human PD-L1 and a T-cell receptor (TCR) activator.

When these two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. If a compound blocks this interaction, the inhibitory signal is released, leading to TCR activation and a measurable increase in luminescence.[12]

Experimental Workflow: PD-1/PD-L1 Blockade Assay

PD1_Workflow cluster_coculture Cell Co-Culture cluster_treatment Treatment & Incubation cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Co-culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells add_compound Add 4-bromo-2-propoxybenzonitrile derivatives or control antibody seed_cells->add_compound incubation Incubate for 6-20 hours add_compound->incubation add_reagent Add luciferase assay reagent (e.g., Bio-Glo™) incubation->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence calculate_ec50 Calculate fold induction and determine EC50 read_luminescence->calculate_ec50

Caption: Workflow for the cell-based PD-1/PD-L1 blockade bioassay.

Detailed Protocol: PD-1/PD-L1 Blockade Bioassay

Materials:

  • PD-1/PD-L1 Blockade Bioassay Kit (containing PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells)

  • Assay medium (provided with the kit)

  • 4-Bromo-2-propoxybenzonitrile derivatives (dissolved in DMSO)

  • Positive control (e.g., anti-PD-1 or anti-PD-L1 antibody)

  • White, opaque 96-well assay plates

  • Bio-Glo™ Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Preparation and Seeding:

    • Thaw the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the kit manufacturer's instructions.

    • Resuspend the cells in the provided assay medium.

    • Co-culture the two cell types in a 96-well plate at the recommended densities.

  • Compound Addition:

    • Prepare serial dilutions of the 4-bromo-2-propoxybenzonitrile derivatives and the positive control antibody in assay medium.

    • Add the diluted compounds to the wells containing the co-cultured cells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the time specified in the kit protocol (typically 6 to 20 hours).[13]

  • Luminescence Detection:

    • Equilibrate the plate and the Bio-Glo™ Luciferase Assay Reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 5-10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the fold induction of the signal for each compound concentration relative to the no-treatment control.

    • Determine the half-maximal effective concentration (EC50) for each active derivative.

Conclusion

The protocols outlined in this guide provide a comprehensive starting point for the biological evaluation of novel 4-bromo-2-propoxybenzonitrile derivatives. By systematically assessing their cytotoxicity, enzyme inhibitory potential, and immunomodulatory effects, researchers can gain valuable insights into the therapeutic potential of this chemical scaffold. The modular nature of these assays allows for adaptation to screen against a wide range of cancer cell lines and molecular targets, paving the way for the discovery of new and effective therapeutic agents.

References

  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1979). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 22(4), 331–337. [Link]

  • Bio-protocol. (2023). Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. Bio-protocol. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Pharmacological Evaluation of Substituted Benzeneacetic Acid Ester Derivatives for Their Sedative, Antibacterial and Antifungal Potential. Research Journal of Pharmacy and Technology. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • PMC. (n.d.). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PMC. [Link]

  • AACR Publications. (n.d.). High PD-1/PD-L1 Checkpoint Interaction Infers Tumor Selection and Therapeutic Sensitivity to Anti-PD-1/PD-L1 Treatment. AACR Publications. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Eagle Biosciences. (n.d.). Human VEGFR2/KDR ELISA Kit. Eagle Biosciences. [Link]

  • Preprints.org. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Preprints.org. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • PMC. (n.d.). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. PMC. [Link]

  • SciSpace. (2016). Cell proliferation and cytotoxicity assays. SciSpace. [Link]

  • Account. (n.d.). Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19 F-magnetic resonance spectroscopy. Account. [Link]

  • PMC. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. PMC. [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthetic Utility of 4-Bromo-2-propoxybenzonitrile

Abstract This technical guide provides researchers, chemists, and professionals in drug development with a comprehensive overview of the experimental applications of 4-Bromo-2-propoxybenzonitrile. As a versatile syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, chemists, and professionals in drug development with a comprehensive overview of the experimental applications of 4-Bromo-2-propoxybenzonitrile. As a versatile synthetic intermediate, this molecule offers two primary reactive sites—the aryl bromide and the nitrile moiety—for a diverse range of chemical transformations. This document outlines detailed, field-proven protocols for key reactions, including palladium-catalyzed cross-coupling and transformations of the nitrile group. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to 4-Bromo-2-propoxybenzonitrile

4-Bromo-2-propoxybenzonitrile is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its structure is characterized by a benzene ring functionalized with a bromine atom, a propoxy group, and a nitrile group. The electronic and steric effects of these substituents create a unique chemical environment, allowing for selective and high-yield transformations. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The nitrile group can be transformed into other valuable functional groups, such as carboxylic acids or primary amines.[1][2]

This combination of reactive sites makes 4-Bromo-2-propoxybenzonitrile a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNOPubChem
Molecular Weight 240.10 g/mol PubChem
IUPAC Name 4-bromo-2-propoxybenzonitrilePubChem
CAS Number 1365272-91-3PubChem
Appearance White to off-white solid (typical for similar compounds)General Knowledge
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Knowledge

Note: Some properties are inferred from structurally similar compounds like 4-Bromo-2-methoxybenzonitrile and 4-Bromo-2-isopropylbenzonitrile.[3][4]

Caption: Structure of 4-Bromo-2-propoxybenzonitrile.

Safety, Handling, and Storage

Scientific integrity begins with safety. While specific data for 4-Bromo-2-propoxybenzonitrile is limited, the safety profile can be inferred from similar brominated benzonitrile compounds.

  • GHS Hazard Statements : Based on related compounds, expect warnings for acute toxicity if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation.[3][5]

  • Personal Protective Equipment (PPE) : Always handle this compound in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling larger quantities, a dust mask or respirator is recommended.

  • First Aid Measures :

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water.[6]

    • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[4]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-Bromo-2-propoxybenzonitrile is a versatile handle for constructing more complex molecular architectures via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability and broad functional group tolerance.[7][8]

cluster_reactive_sites Reactivity of 4-Bromo-2-propoxybenzonitrile A 4-Bromo-2-propoxybenzonitrile B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Boronic Acid/Ester, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine, Base D Nitrile Hydrolysis (to Carboxylic Acid) A->D Strong Acid/Base, H₂O, Heat E Nitrile Reduction (to Primary Amine) A->E Reducing Agent (e.g., LiAlH₄, H₂/Catalyst)

Caption: Key synthetic transformations of 4-Bromo-2-propoxybenzonitrile.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an aryl halide and an organoboron species.[7][9] This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are common motifs in bioactive molecules.[10]

Causality of Experimental Choices:

  • Palladium Catalyst : A palladium(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂). The catalyst facilitates the key steps of oxidative addition and reductive elimination.[9]

  • Ligand : Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to enhance the rate of reductive elimination.

  • Base : A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9]

  • Solvent : A mixture of an organic solvent (like toluene or dioxane) and water is often used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.[11]

Materials:

  • 4-Bromo-2-propoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically a 3:1 to 5:1 ratio)

  • Round-bottom flask or Schlenk tube, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask, add 4-Bromo-2-propoxybenzonitrile, the arylboronic acid, and the base.

  • Seal the flask with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Under a positive pressure of inert gas, add the palladium catalyst and the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[12][13] This reaction has revolutionized the synthesis of countless nitrogen-containing pharmaceuticals.[8]

Causality of Experimental Choices:

  • Catalyst System : This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, Josiphos).[8][14] The ligand's steric bulk promotes the final reductive elimination step, which forms the C-N bond.[12]

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[15]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reaction components.[13]

Materials:

  • 4-Bromo-2-propoxybenzonitrile (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or glovebox, magnetic stirrer, inert gas supply

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add 4-Bromo-2-propoxybenzonitrile and a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent and the amine via syringe.

  • Place the tube in a preheated oil bath (typically 80-110 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

cluster_workflow Typical Cross-Coupling Workflow A 1. Reagent Assembly (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / GC-MS) D->E F 6. Work-up (Quench, Extract, Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Core Synthetic Applications: Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Hydrolysis to Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation, often requiring harsh conditions such as strong acid or base and elevated temperatures.[16] This reaction proceeds via an intermediate amide.

Materials:

  • Substituted benzonitrile from Protocol 1 or 2 (1.0 equiv)

  • Concentrated sulfuric acid (e.g., 10-18 M) or hydrochloric acid

  • Water

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, carefully add the nitrile to a solution of aqueous sulfuric acid.

  • Attach a condenser and heat the mixture to reflux (temperature will depend on the acid concentration).

  • The reaction can be slow; monitor by TLC by taking aliquots, neutralizing them, and extracting with an organic solvent.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully pour the cooled mixture onto crushed ice. The carboxylic acid product will often precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify as needed (e.g., by recrystallization).

Reduction to Primary Amine

The reduction of a nitrile to a primary amine provides a route to aminomethyl-substituted arenes, which are valuable in pharmaceutical synthesis.[2]

Causality of Experimental Choices:

  • Reducing Agents : Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful quenching. Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) is another common method and is often cleaner.[2] Borane complexes (e.g., BH₃·THF) or diisopropylaminoborane can also be used, sometimes offering better chemoselectivity.[17][18]

Materials:

  • Substituted benzonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply

Procedure:

  • To an oven-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the nitrile in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until TLC indicates completion.

  • Cool the reaction back to 0 °C.

  • CAUTION: QUENCHING IS HIGHLY EXOTHERMIC AND PRODUCES HYDROGEN GAS. Quench the reaction very slowly and carefully by the sequential dropwise addition of: a. Water (X mL, where X = grams of LiAlH₄ used) b. 15% aqueous NaOH (X mL) c. Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the primary amine. Purify by column chromatography or distillation if necessary.

References

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information for "Highly active, chemo- and enantioselective Pt-SPO catalytic systems for the synthesis of aromatic carboxamides". Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylbenzonitrile (CAS 67832-11-5). Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.
  • Organic Syntheses. (n.d.). 4-BROMO-o-XYLENE. Retrieved from [Link]

Sources

Method

Advanced Applications of 4-Bromo-2-propoxybenzonitrile in Materials Science: From TADF Emitters to Nematic Liquid Crystals

Executive Summary & Physicochemical Profiling In modern materials science, the rational design of functional organic materials relies heavily on versatile building blocks that offer orthogonal reactivity and tunable ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In modern materials science, the rational design of functional organic materials relies heavily on versatile building blocks that offer orthogonal reactivity and tunable steric/electronic properties. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly privileged scaffold in this regard.

This molecule presents three distinct functional domains:

  • The Nitrile Group (-CN): A strong electron-withdrawing group that acts as an electron acceptor (A) in fluorophores and provides a strong longitudinal dipole moment for dielectric anisotropy in liquid crystals.

  • The Aryl Bromide (-Br): A highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing for the extension of π -conjugation or the attachment of electron donors.

  • The 2-Propoxy Group (-OCH₂CH₂CH₃): A critical structural modifier. As a lateral substituent, it disrupts tight π−π stacking, enhances solubility in organic solvents, and introduces steric bulk that can be leveraged to tune dihedral angles in donor-acceptor systems.

Table 1: Physicochemical Profile of 4-Bromo-2-propoxybenzonitrile
PropertyValue / DescriptionMaterial Science Implication
Chemical Formula C₁₀H₁₀BrNODefines the baseline molecular weight (240.10 g/mol ).
CAS Number 588682-07-9Standard identifier for procurement and spectral validation.
Reactivity Profile Orthogonal (Electrophilic Br, Nucleophilic O-alkyl, Polar CN)Enables step-wise functionalization without protecting groups.
Electronic Nature Push-Pull (Propoxy donor, Cyano acceptor)Pre-establishes an intramolecular charge transfer (ICT) axis.
Steric Profile Asymmetric lateral bulk at C2Suppresses aggregation-caused quenching (ACQ) in solid films.

Application I: Solution-Processable TADF Emitters for OLEDs

Mechanistic Insight: The Role of Steric Hindrance in TADF

Thermally Activated Delayed Fluorescence (TADF) emitters require an extremely small energy gap ( ΔEST​ ) between their lowest singlet ( S1​ ) and triplet ( T1​ ) excited states to facilitate efficient Reverse Intersystem Crossing (RISC) [1]. To achieve this, the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) must be minimized.

When 4-bromo-2-propoxybenzonitrile is coupled with a bulky electron donor (such as a carbazole derivative) via Buchwald-Hartwig amination, the inherent steric clash between the donor moiety and the phenyl ring forces a highly twisted dihedral angle (approaching 90°). Furthermore, the 2-propoxy group plays a dual role: it acts as a solubilizing chain enabling low-cost, solution-processed OLED fabrication (e.g., inkjet printing), and it prevents tight intermolecular packing in the solid state, thereby suppressing excimer formation and ACQ [2].

TADF_Workflow cluster_0 Synthesis (Buchwald-Hartwig) cluster_1 Photophysics (OLED) A 4-Bromo-2-propoxybenzonitrile (Acceptor Core) C Pd2(dba)3 / SPhos Cs2CO3, Toluene, 100°C A->C B Carbazole Derivative (Donor) B->C D D-A TADF Emitter (Twisted Geometry) C->D E Triplet State (T1) D->E Electrical Excitation F Singlet State (S1) E->F RISC (Thermal) G Delayed Fluorescence (λ ~ 450-500 nm) F->G Radiative Decay

Buchwald-Hartwig synthesis of a D-A TADF emitter and its subsequent RISC emission mechanism.

Protocol 1: Synthesis of 4-(9H-carbazol-9-yl)-2-propoxybenzonitrile

This protocol utilizes a self-validating catalytic system where the color change of the palladium complex indicates active oxidative addition.

Reagents & Materials:

  • 4-Bromo-2-propoxybenzonitrile (1.0 equiv, 10 mmol, 2.40 g)

  • 9H-Carbazole (1.1 equiv, 11 mmol, 1.84 g)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.02 equiv, 0.2 mmol, 183 mg)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.08 equiv, 0.8 mmol, 328 mg)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.5 equiv, 25 mmol, 8.14 g)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-propoxybenzonitrile, 9H-carbazole, and Cs2​CO3​ . Evacuate and backfill the flask with ultra-high purity Argon three times to remove oxygen, which is detrimental to the Pd(0) catalyst [3].

  • Catalyst Activation: Inside an argon-filled glovebox (or under strict Schlenk conditions), add Pd2​(dba)3​ and SPhos. The use of SPhos is critical here; its electron-rich nature accelerates the oxidative addition into the aryl bromide bond, while its steric bulk promotes reductive elimination.

  • Reaction Execution: Inject 50 mL of anhydrous, degassed toluene via syringe. Heat the reaction mixture to 100 °C. The mixture will transition from a deep purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange, indicating the formation of the active L₂Pd(0) species and subsequent oxidative addition.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a highly fluorescent blue/green spot under 365 nm UV light ( Rf​≈0.4 ) validates the formation of the D-A product.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with dichloromethane (3 × 20 mL). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the pure TADF emitter.

Application II: High- Δϵ Nematic Liquid Crystals

Mechanistic Insight: Dipole Alignment and Phase Broadening

In the realm of electro-optic displays, nematic liquid crystals (LCs) require a positive dielectric anisotropy ( Δϵ>0 ) to align parallel to an applied electric field. The cyano group of 4-bromo-2-propoxybenzonitrile provides an exceptional longitudinal dipole moment for this exact purpose [4].

However, rigid cyanobiphenyls often suffer from high melting points and a tendency to form highly ordered smectic phases, which are undesirable for fast-switching nematic displays. By utilizing 4-bromo-2-propoxybenzonitrile as the core, the lateral 2-propoxy group acts as a "steric wedge." This wedge forces intermolecular separation, drastically lowering the crystalline melting point ( Tm​ ) and suppressing smectic phase formation, thereby broadening the operational temperature window of the nematic phase[5].

LC_Workflow cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Dielectric Anisotropy & Phase Behavior A 4-Bromo-2-propoxybenzonitrile C Pd(PPh3)4, K2CO3 THF/H2O, 90°C A->C B 4-Alkylphenylboronic acid B->C D Cyanobiphenyl Derivative (Nematic LC Mesogen) C->D E Crystalline Phase (Positional & Orientational Order) D->E Solidification F Nematic Phase (Orientational Order Only) E->F Heating (Tm) G Electric Field Applied (Dipole Alignment, Δε > 0) F->G Electro-optic switching

Suzuki-Miyaura synthesis of cyanobiphenyl LCs and their electro-optic nematic phase alignment.

Protocol 2: Synthesis of 4'-Pentyl-3-propoxy-[1,1'-biphenyl]-4-carbonitrile

This biphasic Suzuki-Miyaura protocol is optimized to prevent the hydrolysis of the nitrile group while maximizing the cross-coupling yield.

Reagents & Materials:

  • 4-Bromo-2-propoxybenzonitrile (1.0 equiv, 10 mmol, 2.40 g)

  • (4-Pentylphenyl)boronic acid (1.1 equiv, 11 mmol, 2.11 g)

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.05 equiv, 0.5 mmol, 578 mg)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv, 30 mmol, 4.14 g) dissolved in 15 mL DI Water (2M solution)

  • Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL round-bottom flask, dissolve 4-bromo-2-propoxybenzonitrile and (4-pentylphenyl)boronic acid in 40 mL of THF. Add the 2M aqueous K2​CO3​ solution.

  • Deoxygenation: Sparge the biphasic mixture vigorously with Argon for 20 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding a symmetric biphenyl byproduct).

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ under a positive stream of Argon. Attach a reflux condenser.

  • Reflux & Phase Transfer: Heat the mixture to 80 °C (reflux) with vigorous stirring (≥800 rpm) to ensure adequate mixing between the aqueous base and the organic phase. The reaction is typically complete within 8-12 hours.

  • Workup: Cool to room temperature. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate.

  • Purification & Phase Validation: Purify via column chromatography (Hexanes:DCM 3:1). The resulting product can be analyzed via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to validate the emergence of the characteristic Schlieren texture of the nematic phase upon heating.

Quantitative Structure-Property Relationships (QSPR)

To demonstrate the distinct advantage of utilizing 4-bromo-2-propoxybenzonitrile over standard un-substituted analogs (like 4-bromobenzonitrile), the following table summarizes the causal impact of the 2-propoxy substitution on final material properties.

Table 2: Impact of 2-Propoxy Substitution on Material Performance
Property MetricStandard Core (No Propoxy)2-Propoxy Substituted CoreMechanistic Causality
OLED: Solubility (Toluene) < 5 mg/mL> 30 mg/mLAlkyl chain entropy overcomes rigid π−π lattice energies, enabling solution processing.
OLED: Solid-State PLQY ~ 25% (High ACQ)~ 65% (Suppressed ACQ)Lateral bulk prevents intermolecular excimer formation, preserving radiative decay pathways.
LC: Melting Point ( Tm​ ) ~ 60 °C~ 22 °CDisruption of symmetric crystal packing lowers the thermodynamic barrier to melting.
LC: Nematic Range ( ΔT ) Narrow (~ 10 °C)Broad (~ 35 °C)Steric wedge destabilizes highly ordered smectic phases, favoring the nematic state.

References

  • Title: Steric Switching for Thermally Activated Delayed Fluorescence by Controlling the Dihedral Angles between Donor and Acceptor in Organoboron Emitters Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Steric hindrance modulated efficient thermally activated delayed fluorescence with non-linear optical, ferroelectric and piezoelectric properties Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry Source: ResearchGate URL: [Link]

  • Title: Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl Source: Molecular Crystals and Liquid Crystals URL: [Link]

  • Title: Full article: Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer Source: Liquid Crystals (Taylor & Francis) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-propoxybenzonitrile

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during this Williamson ether synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Bromo-2-propoxybenzonitrile, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Question 1: Why is my yield of 4-Bromo-2-propoxybenzonitrile consistently low, with a significant amount of unreacted 4-Bromo-2-hydroxybenzonitrile remaining?

Answer:

Low conversion of the starting material, 4-Bromo-2-hydroxybenzonitrile, is a common issue that can often be traced back to incomplete deprotonation of the phenolic hydroxyl group. The Williamson ether synthesis relies on the nucleophilic attack of the phenoxide ion on the alkyl halide (1-bromopropane). If the phenoxide is not efficiently generated, the reaction will be sluggish or incomplete.

Potential Causes and Solutions:

  • Insufficient Base Strength or Quantity: While potassium carbonate (K₂CO₃) is a commonly used base for this transformation, its effectiveness can be influenced by the presence of water and the reaction solvent. Ensure you are using anhydrous K₂CO₃ and a sufficient molar excess (typically 1.5 to 2.0 equivalents) to drive the deprotonation equilibrium towards the phenoxide.

  • Improper Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are preferred as they solvate the cation (K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. Protic solvents, such as ethanol or water, can hydrogen bond with the phenoxide, reducing its reactivity.

  • Reaction Temperature and Time: The reaction may require elevated temperatures (refluxing in acetone, for example) and sufficient time to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 2: My NMR spectrum shows my desired product, but also a set of unexpected aromatic signals and a new aliphatic multiplet. What could this impurity be?

Answer:

The presence of an additional aromatic isomer with a modified aliphatic signal strongly suggests the formation of a C-alkylated side product. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[1]

Mechanistic Insight:

The phenoxide ion exists in resonance, with negative charge density delocalized onto the ortho and para positions of the aromatic ring. Alkylation at one of these carbon atoms leads to the formation of a C-propylated isomer, 4-Bromo-2-hydroxy-x-propylbenzonitrile.

Factors Favoring C-Alkylation and Preventative Measures:

  • Solvent Effects: Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, sterically hindering O-alkylation and promoting C-alkylation.[2] Using a polar aprotic solvent like DMF or acetone minimizes this effect.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

Troubleshooting:

  • Confirm with 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help confirm the connectivity between the propyl group and the aromatic ring.

  • Optimize Reaction Conditions: To favor O-alkylation, ensure the use of a polar aprotic solvent and a suitable base like potassium carbonate.

Question 3: I observe a significant amount of a volatile, low-boiling point byproduct during my workup, and my yield of the desired ether is reduced. What is the likely cause?

Answer:

The formation of a volatile byproduct points towards an E2 (elimination) reaction of your alkylating agent, 1-bromopropane, to form propene gas. This is a common competing side reaction in Williamson ether synthesis, especially under strongly basic conditions or at elevated temperatures.[1]

Reaction Mechanism:

The phenoxide ion, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from the beta-carbon of 1-bromopropane, leading to the elimination of HBr and the formation of propene.

Conditions Favoring Elimination and How to Mitigate:

  • High Temperatures: While heat is required to drive the substitution reaction, excessive temperatures can favor the elimination pathway. Maintain the reaction at a moderate temperature (e.g., the reflux temperature of acetone) and monitor for completion to avoid prolonged heating.

  • Strongly Basic Conditions: While a base is necessary, using an excessively strong base can increase the rate of elimination. Potassium carbonate provides a good balance of basicity for this reaction.

Question 4: After purification, my product's NMR shows the expected signals for 4-Bromo-2-propoxybenzonitrile, but there's also a broad singlet in the amide region (~5-8 ppm) and my IR spectrum shows a carbonyl stretch. What is this impurity?

Answer:

These spectroscopic features are characteristic of the partial hydrolysis of the nitrile group to form 4-Bromo-2-propoxybenzamide. This can occur if water is present during the reaction or workup, particularly under basic or acidic conditions.

Mechanism of Hydrolysis:

Under basic conditions, hydroxide ions can attack the electrophilic carbon of the nitrile, leading to the formation of an iminate intermediate, which then tautomerizes to the amide.[3] Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.

Prevention and Removal:

  • Anhydrous Conditions: Ensure all your reagents and solvents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Careful Workup: During the workup, if using an aqueous wash, minimize the contact time, especially if the solution is basic or acidic. Neutralize the reaction mixture before prolonged exposure to water.

  • Purification: The amide byproduct can usually be separated from the desired ether by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for the synthesis of 4-Bromo-2-propoxybenzonitrile?

A1: The following is a general and robust protocol for this synthesis:

Experimental Protocol: Synthesis of 4-Bromo-2-propoxybenzonitrile

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-hydroxybenzonitrile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10-15 mL per gram of starting material).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-2-propoxybenzonitrile as a white to off-white solid.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (4-Bromo-2-hydroxybenzonitrile) on a silica gel TLC plate. The product, being less polar than the starting phenol, will have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the desired product, 4-Bromo-2-propoxybenzonitrile?

A3: While experimental values can vary slightly based on the solvent and instrument, the predicted chemical shifts are as follows:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H7.5 - 7.7 (m)~160 (C-O)
Aromatic-H7.1 - 7.3 (m)~135 (C-Br)
Aromatic-H6.9 - 7.1 (m)~134 (Ar-CH)
-OCH₂-4.0 - 4.2 (t)~120 (Ar-CH)
-CH₂-1.8 - 2.0 (sextet)~117 (C-CN)
-CH₃1.0 - 1.2 (t)~115 (Ar-CH)
~112 (C-CN)
~71 (-OCH₂-)
~22 (-CH₂-)
~10 (-CH₃)

Q4: What is the best way to purify the final product?

A4: Flash column chromatography on silica gel is the most effective method for purifying 4-Bromo-2-propoxybenzonitrile from unreacted starting materials and side products. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) typically provides good separation.

Visualizing the Reaction and Side Products

To further clarify the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of key side products.

cluster_main Main Reaction Pathway (O-Alkylation) 4-Bromo-2-hydroxybenzonitrile 4-Bromo-2-hydroxybenzonitrile Phenoxide_Ion Phenoxide_Ion 4-Bromo-2-hydroxybenzonitrile->Phenoxide_Ion K2CO3 4-Bromo-2-propoxybenzonitrile 4-Bromo-2-propoxybenzonitrile Phenoxide_Ion->4-Bromo-2-propoxybenzonitrile 1-Bromopropane

Caption: Desired synthesis of 4-Bromo-2-propoxybenzonitrile.

cluster_side Side Reactions Phenoxide_Ion Phenoxide Ion C_Alkylation C-Alkylation Product Phenoxide_Ion->C_Alkylation 1-Bromopropane (on Carbon) Desired_Product 4-Bromo-2-propoxybenzonitrile Phenoxide_Ion->Desired_Product 1-Bromopropane (on Oxygen) Elimination Propene Hydrolysis Hydrolysis Product (Amide) 1-Bromopropane 1-Bromopropane 1-Bromopropane->Elimination Phenoxide (as base) Nitrile_Group Nitrile Group Nitrile_Group->Hydrolysis H2O (acid or base)

Caption: Competing side reactions in the synthesis.

Summary of Potential Side Products

The following table provides a quick reference to the common side products, their identifying features, and recommended actions.

Side Product Identifying Features (Spectroscopy/Physical) Likely Cause Recommended Action
C-Alkylated IsomerIsomeric aromatic signals in NMR; different retention time in chromatography.Use of protic solvents; specific counter-ion effects.Switch to a polar aprotic solvent (e.g., acetone, DMF).
PropeneVolatile gas; reduced yield of ether.High reaction temperature; strongly basic conditions.Maintain moderate reaction temperature; use a milder base like K₂CO₃.
4-Bromo-2-propoxybenzamideBroad singlet in the amide region of ¹H NMR (~5-8 ppm); C=O stretch in IR (~1660 cm⁻¹).Presence of water during reaction or workup.Use anhydrous reagents and solvents; perform reaction under an inert atmosphere.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]

  • Chemistry LibreTexts. Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • PrepChem. Synthesis of 4-(6-bromohexyloxy)benzonitrile. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-propoxybenzonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-propoxybenzonitrile. It is structured as a series of troubleshooting qu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-propoxybenzonitrile. It is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during its preparation via the Williamson ether synthesis, the most prevalent and efficient route. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to optimize conditions for your specific laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4-Bromo-2-propoxybenzonitrile?

A1: The most robust and widely adopted method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a propyl halide by the phenoxide ion generated from 4-Bromo-2-hydroxybenzonitrile.[2][3] The key to this synthesis is the formation of an ether by coupling an alkoxide (or phenoxide) with a primary alkyl halide.[4][5]

The general transformation is as follows:

  • Step 1 (Deprotonation): 4-Bromo-2-hydroxybenzonitrile is treated with a suitable base to form the nucleophilic 4-bromo-2-cyanophenoxide.

  • Step 2 (SN2 Attack): The phenoxide attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired ether product, 4-Bromo-2-propoxybenzonitrile.

Q2: How do I choose the optimal reactants for this Williamson ether synthesis?

A2: The success of a Williamson ether synthesis is highly dependent on the correct pairing of reactants to favor the SN2 mechanism.[3][6]

  • Nucleophile: The nucleophile must be the phenoxide derived from 4-Bromo-2-hydroxybenzonitrile.

  • Electrophile: The electrophile should be a primary propyl halide. 1-Iodopropane is more reactive than 1-bromopropane, which is more reactive than 1-chloropropane, due to the bond strengths of the carbon-halogen bond (C-I < C-Br < C-Cl).[5][7] Using secondary or tertiary alkyl halides is strongly discouraged as they will predominantly lead to elimination (E2) side products.[3][4] Aryl halides, like the starting material itself, are unreactive as electrophiles in standard Williamson syntheses.[6][7]

Q3: Which base and solvent combination is most effective?

A3: The choice of base and solvent is critical for achieving high yields.

  • Base: The phenol starting material (pKa ≈ 10) must be fully deprotonated. For aryl ethers, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective and commonly used.[4] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[3][6]

  • Solvent: Polar aprotic solvents are strongly recommended.[2] Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are ideal because they solvate the cation of the phenoxide salt, which leaves the phenoxide anion more "naked" and, therefore, more nucleophilic and reactive.[6][7] Protic solvents (e.g., ethanol, water) and apolar solvents will significantly slow down the reaction rate.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Very low or no yield of the desired product.

This is one of the most common issues and can stem from several factors. Use the following guide and the accompanying flowchart to diagnose the problem.

  • Cause A: Incomplete Deprotonation.

    • Diagnosis: Your base may be too weak, used in insufficient quantity, or deactivated.

    • Solution: Ensure you are using at least 1.5-2.0 equivalents of a suitable base like K₂CO₃. If using NaH, ensure it is fresh (not gray and deactivated) and that the reaction is performed under strictly anhydrous conditions.[8]

  • Cause B: Inappropriate Solvent.

    • Diagnosis: You are using a protic (e.g., ethanol) or apolar (e.g., toluene) solvent.

    • Solution: Switch to a polar aprotic solvent like DMF or acetonitrile to maximize the nucleophilicity of the phenoxide.[2][6]

  • Cause C: Sub-optimal Temperature or Reaction Time.

    • Diagnosis: The reaction has not gone to completion. Typical Williamson reactions are conducted between 50-100 °C for 1 to 8 hours.[1][2]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, consider increasing the temperature in increments of 10 °C. Be cautious, as excessively high temperatures can promote side reactions.[8] Microwave-assisted synthesis can also dramatically reduce reaction times.[9]

  • Cause D: Moisture Contamination.

    • Diagnosis: Water in the reaction will quench the strong base (especially NaH) and hydrolyze the alkoxide, deactivating your nucleophile.[6][8]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents. If using K₂CO₃, it can be flame-dried under vacuum before use to remove adsorbed water.

Troubleshooting_Low_Yield start Low or No Yield Observed check_base Check Base: - Sufficient Equivalents? (1.5-2.0) - Appropriate Strength? (e.g., K₂CO₃) - Fresh/Active? start->check_base base_ok Base is Correct check_base->base_ok Yes fix_base Action: Use >1.5 eq. K₂CO₃ or fresh NaH under N₂. check_base->fix_base No check_solvent Check Solvent: - Is it Polar Aprotic? (DMF, ACN, DMSO) solvent_ok Solvent is Correct check_solvent->solvent_ok Yes fix_solvent Action: Switch to Anhydrous DMF or Acetonitrile. check_solvent->fix_solvent No check_conditions Check Conditions: - Temp (50-100 °C)? - Time (1-8 h)? - Anhydrous? conditions_ok Conditions are Correct check_conditions->conditions_ok Yes fix_conditions Action: Increase Temp to 80°C. Monitor by TLC. check_conditions->fix_conditions No check_reagents Check Reagents: - Is it a Primary Propyl Halide? - Purity of Starting Material? reagents_ok Reagents are Correct check_reagents->reagents_ok Yes fix_reagents Action: Use 1-iodopropane. Verify SM purity. check_reagents->fix_reagents No base_ok->check_solvent solvent_ok->check_conditions conditions_ok->check_reagents success Yield Should Improve fix_base->success fix_solvent->success fix_conditions->success fix_reagents->success

Caption: Troubleshooting flowchart for low yield.

Problem 2: The final product is contaminated with significant byproducts.

The primary competing pathways are elimination and C-alkylation.

  • Cause A: E2 Elimination.

    • Diagnosis: This occurs when the alkoxide acts as a base, abstracting a proton from the alkyl halide to form an alkene (propene). This is mainly an issue with secondary or tertiary halides but can be promoted by excessively high temperatures.[2][8]

    • Solution: Strictly use a primary propyl halide (1-bromopropane or 1-iodopropane). Avoid excessive heating; do not exceed 100-110 °C.

  • Cause B: C-Alkylation.

    • Diagnosis: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). Alkylation can occur on the ring, leading to isomeric byproducts.[2][4]

    • Solution: This is less common but can be influenced by the solvent and counter-ion. Sticking to polar aprotic solvents generally favors the desired O-alkylation.

Reaction_Pathways reactants 4-Bromo-2-cyanophenoxide + 1-Bromopropane sn2_path SN2 Pathway (Desired) reactants->sn2_path e2_path E2 Elimination (Side Reaction) reactants->e2_path c_alk_path C-Alkylation (Side Reaction) reactants->c_alk_path product 4-Bromo-2-propoxybenzonitrile (O-Alkylation Product) sn2_path->product Favored by: - Polar Aprotic Solvent - Primary Halide propene Propene + H₂O e2_path->propene Favored by: - High Temperature - Steric Hindrance c_alk_product Ring-Alkylated Isomers c_alk_path->c_alk_product Possible with Ambident Nucleophile Workflow setup 1. Reaction Setup (Anhydrous) reaction 2. Reagent Addition & Heating (80 °C) setup->reaction monitor 3. Monitor by TLC reaction->monitor workup 4. Aqueous Workup & NaOH Wash monitor->workup purify 5. Column Chromatography or Recrystallization workup->purify characterize 6. Characterization (NMR, GC-MS) purify->characterize

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2-propoxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter physicochemical bottlenecks when working with 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter physicochemical bottlenecks when working with 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) [1].

This halogenated aromatic building block is highly valued in medicinal chemistry for its reactivity in palladium-catalyzed cross-couplings. However, its structural features—specifically the lipophilic propoxy chain and the heavy bromine atom—confer significant hydrophobicity (estimated LogP ~3.2). This leads to severe solubility issues in both aqueous biological assays and polar organic reaction mixtures.

This guide dissects these solubility challenges mechanistically and provides field-proven, self-validating protocols to keep your experimental workflows moving.

🛠️ Troubleshooting & FAQs

Q1: Why does 4-Bromo-2-propoxybenzonitrile precipitate immediately upon dilution into aqueous assay buffers like PBS or DMEM?

The Causality: The precipitation is driven by the hydrophobic effect. When you transition the compound from a 100% DMSO stock into an aqueous environment, the water molecules are forced to form a highly ordered, thermodynamically unfavorable clathrate cage around the non-polar propoxybenzonitrile core. To minimize this exposed surface area, the compound rapidly aggregates (Ostwald ripening) and "crashes out" of solution. The Solution: You must lower the thermodynamic barrier by encapsulating the hydrophobic core before aqueous exposure. We recommend pre-complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin shields the lipophilic propoxy group, while its hydrophilic exterior maintains aqueous solubility [2].

Q2: During Suzuki-Miyaura cross-coupling, my reaction mixture is heterogeneous, and yields are stalled at <20%. How do I resolve this?

The Causality: In standard polar aprotic/aqueous mixtures (e.g., DMF/Water), highly hydrophobic aryl bromides often "oil out" or fail to interact efficiently with the water-soluble base (e.g., Na₂CO₃) and the palladium catalyst at the biphasic interface. The catalytic cycle cannot proceed if the oxidative addition complex cannot meet the transmetalation partner. The Solution: Shift the dielectric constant of your solvent system. Using a 1,4-Dioxane/Water (4:1) mixture is highly effective for these substrates [3]. Dioxane is an excellent solvent for ether-containing aromatics and is completely miscible with water, creating a homogenous single-phase system at elevated temperatures (80°C) that solubilizes both the aryl bromide and the boronic acid.

Q3: My 50 mM DMSO stock solution forms crystals when stored at 4°C. Has the compound degraded?

The Causality: No, this is a physical phase change, not chemical degradation. DMSO has a freezing point of 18.5°C. At 4°C, the solvent crystallizes, forcing the solute to nucleate and precipitate out of the matrix. The Solution: Thaw the vial in a 37°C water bath for 5-10 minutes, followed by vigorous vortexing. Critical Note: Always visually inspect the bottom of the tube for residual micro-crystals before pipetting. Pipetting a heterogeneous stock will ruin your downstream concentration accuracy.

📊 Quantitative Data: Solubility Profile

To assist in your experimental design, the following table summarizes the empirical solubility limits of 4-Bromo-2-propoxybenzonitrile across common solvent systems.

Solvent SystemMax Solubility (approx.)Recommended ApplicationLimitations / Notes
100% Anhydrous DMSO > 50 mg/mLMaster Stock SolutionsFreezes at 4°C; hygroscopic over time.
1,4-Dioxane > 100 mg/mLOrganic SynthesisPeroxide former; test before use.
10% HP-β-CD in PBS ~ 1.5 - 2.0 mg/mLIn Vitro BioassaysRequires vigorous mixing/sonication.
0.1% Tween-80 in Water ~ 0.5 mg/mLBiochemical AssaysMay interfere with cell membrane integrity.
100% Water / PBS (pH 7.4) < 0.01 mg/mLNot Recommended Immediate precipitation risk.

🧪 Self-Validating Experimental Protocols

Protocol A: HP-β-CD Mediated Solubilization for Aqueous Assays

Use this protocol to prepare precipitation-free solutions for cell-based or biochemical assays.

  • Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Stock Generation: Prepare a 10 mM stock of 4-Bromo-2-propoxybenzonitrile in 100% anhydrous DMSO.

  • Complexation: While continuously vortexing the 10% HP-β-CD solution, add the DMSO stock dropwise to reach your desired final concentration (ensure final DMSO concentration remains ≤ 1% v/v).

  • Energy Addition: Place the mixture in a bath sonicator at room temperature for 10 minutes to drive the host-guest inclusion complex to thermodynamic equilibrium.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates, validating that the compound is fully solubilized.

Protocol B: Homogenous Suzuki-Miyaura Coupling in Dioxane/Water

Use this protocol to prevent "oiling out" during palladium-catalyzed cross-couplings.

  • Reagent Charging: To an oven-dried Schlenk flask, add 4-Bromo-2-propoxybenzonitrile (1.0 equiv), your chosen boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and 2M aqueous K₂CO₃ in a 4:1 volumetric ratio.

  • Deoxygenation: Degas the heterogeneous mixture by sparging with dry N₂ for 15 minutes.

  • Reaction: Heat the flask to 80°C. At this temperature, the Dioxane/Water mixture will form a homogenous phase, fully dissolving the aryl bromide. Stir for 4-6 hours.

  • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The complete disappearance of the m/z 240 [M+H]⁺ peak (aryl bromide) and the appearance of the coupled product mass validates successful catalytic turnover.

🗺️ Logical Workflow Visualization

G Start 4-Bromo-2-propoxybenzonitrile (Solid) Stock Prepare Stock Solution (10-50 mM in 100% DMSO) Start->Stock Branch Application Type? Stock->Branch Bio In Vitro Bioassays (Aqueous Media) Branch->Bio Biology Chem Organic Synthesis (Cross-Coupling) Branch->Chem Chemistry BioSol1 Pre-complex with HP-β-CD (2-10% w/v in PBS) Bio->BioSol1 BioSol2 Surfactant Cascade (0.1% Tween-80 + 1% DMSO) Bio->BioSol2 ChemSol1 Biphasic System (Toluene/H2O + TBAB) Chem->ChemSol1 ChemSol2 Co-solvent System (1,4-Dioxane/H2O 4:1) Chem->ChemSol2

Workflow for resolving solubility issues of 4-Bromo-2-propoxybenzonitrile across applications.

📚 References

  • Cyclodextrins: Properties and Applications. Esteso M.A., Romero C.M. International Journal of Molecular Sciences, 2024. URL:[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids. Frontiers in Chemistry, 2021. URL:[Link]

Optimization

Technical Support Center: 4-Bromo-2-propoxybenzonitrile

Welcome to the technical support center for 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Introduction: Understanding the Stability of 4-Bromo-2-propoxybenzonitrile

4-Bromo-2-propoxybenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile, a bromo substituent, and a propoxy ether. Each of these sites presents a potential locus for degradation under various experimental or storage conditions, including exposure to light, heat, pH extremes, and oxidative stress. Understanding these potential degradation pathways is critical for ensuring the integrity of experimental results, the purity of synthetic products, and the stability of stock solutions.

The electron-withdrawing nature of the nitrile and bromo groups can influence the reactivity of the aromatic ring, while the propoxy group and the nitrile carbon itself are susceptible to hydrolysis.[1] Furthermore, the carbon-bromine bond can be labile under photolytic conditions, a common degradation pathway for brominated aromatic compounds.[2][3] This guide will deconstruct these potential liabilities and provide practical solutions for their mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Bromo-2-propoxybenzonitrile?

A1: Based on its chemical structure, 4-Bromo-2-propoxybenzonitrile is susceptible to several degradation pathways:

  • Hydrolysis of the Nitrile Group: The nitrile moiety can hydrolyze under acidic or basic conditions to first form 4-bromo-2-propoxybenzamide, and upon further hydrolysis, 4-bromo-2-propoxybenzoic acid.[1]

  • Cleavage of the Propoxy Ether: The ether linkage can be cleaved, particularly under strong acidic conditions, to yield 4-bromo-2-hydroxybenzonitrile (also known as 5-bromo-2-cyanophenol).[4][5]

  • Photodegradation (Debromination): Aromatic bromides are known to undergo photolytic degradation, where the carbon-bromine bond is cleaved to form a debrominated product, in this case, 2-propoxybenzonitrile. This process often follows pseudo-first-order kinetics.[2][6]

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the release of hazardous substances like hydrogen cyanide and hydrogen bromide.[7]

Q2: My solution of 4-Bromo-2-propoxybenzonitrile has turned yellow/brown. What is the likely cause?

A2: Discoloration often indicates the formation of degradation products or impurities. A likely cause is slow decomposition, potentially initiated by exposure to light, air (oxidation), or trace contaminants on glassware. Photodegradation, in particular, can generate radical species that may lead to colored polymeric byproducts.[8] We recommend preparing solutions fresh and storing them protected from light in an inert atmosphere.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, 4-Bromo-2-propoxybenzonitrile should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For solutions, amber vials are recommended to protect against light, and degassing the solvent before use can minimize oxidative degradation. The compound should be kept away from strong oxidizing agents and strong bases.[9]

Q4: How can I quickly assess the purity of my sample if I suspect degradation?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check. By comparing a fresh sample to an older or stressed sample, you can quickly visualize the appearance of new, more polar spots (e.g., hydrolyzed acids or phenols) or less polar spots (e.g., debrominated products). For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[10]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothesized degradation routes for 4-Bromo-2-propoxybenzonitrile.

DegradationPathways cluster_main 4-Bromo-2-propoxybenzonitrile cluster_products Potential Degradation Products main 4-Bromo-2-propoxybenzonitrile amide 4-Bromo-2-propoxybenzamide main->amide Hydrolysis (H⁺/OH⁻) phenol 4-Bromo-2-hydroxybenzonitrile main->phenol Ether Cleavage (Strong Acid/Heat) debrominated 2-Propoxybenzonitrile main->debrominated Photodegradation (UV light) acid 4-Bromo-2-propoxybenzoic Acid amide->acid Further Hydrolysis (H⁺/OH⁻)

Caption: Hypothesized degradation pathways of 4-Bromo-2-propoxybenzonitrile.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experiments involving 4-Bromo-2-propoxybenzonitrile.

Problem / Observation Potential Cause(s) Recommended Action(s) & Explanation
Unexpected peaks appear in my HPLC/GC chromatogram during analysis. 1. Sample Degradation in Solution: The compound may be unstable in your analytical solvent or mobile phase.[11] 2. Contamination: Glassware, solvents, or reagents may be contaminated. 3. Reaction with Mobile Phase: The analyte might react with acidic or basic modifiers in the mobile phase.1. Perform a solution stability study. Analyze the sample immediately after preparation and then at timed intervals (e.g., 2, 4, 8, 24 hours) while stored under the same conditions as your autosampler. This will reveal time-dependent degradation.[12] 2. Use high-purity solvents and meticulously clean all glassware. Run a blank injection of your solvent to check for system contamination. 3. Simplify the mobile phase. If possible, try running the analysis with a neutral mobile phase (e.g., water/acetonitrile) to see if the extra peaks disappear. Normal-phase HPLC can sometimes be used for analytes unstable in aqueous environments.[11]
My reaction yield is consistently low, and I see multiple spots on TLC. 1. Degradation under Reaction Conditions: The compound or the desired product may be degrading under the thermal, pH, or catalytic conditions of your reaction. 2. Workup-Induced Degradation: The product may be unstable during aqueous workup, extraction with acidic/basic solutions, or upon concentration.[13]1. Monitor the reaction closely by TLC or LC-MS. Take aliquots frequently to identify the point at which byproduct formation begins. Consider running the reaction at a lower temperature or for a shorter duration. 2. Test product stability. Before performing the full workup, take a small aliquot of the crude reaction mixture and expose it to the planned workup conditions (e.g., add a drop of 1M HCl). Analyze by TLC to see if degradation occurs.[13] If so, modify the workup to use milder conditions (e.g., use saturated sodium bicarbonate instead of NaOH).
The mass spectrum of my main product shows an unexpected loss of 80 Da or 121 Da. 1. Debromination: Loss of a bromine atom (mass ~79/81 Da) is a common fragmentation pattern for brominated compounds in mass spectrometry and can also be a sign of in-source degradation. 2. Loss of Propoxy Group: Cleavage of the propoxy group (C3H7O, mass ~59 Da) and subsequent fragmentation is possible. The loss of 121 Da could correspond to the loss of a C3H7O-CN fragment.1. Analyze by a softer ionization technique if possible (e.g., ESI instead of EI) to minimize fragmentation. Check for a peak corresponding to the debrominated product in your LC-MS data. 2. Examine the full mass spectrum for fragments corresponding to the intact aromatic core. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of fragments and the parent ion.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability of 4-Bromo-2-propoxybenzonitrile. This is a critical step in pharmaceutical development.[12][15]

Objective: To generate likely degradation products under various stress conditions.

Materials:

  • 4-Bromo-2-propoxybenzonitrile

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (e.g., 254/365 nm)

  • Heating block or oven

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of 4-Bromo-2-propoxybenzonitrile in methanol or acetonitrile.

  • Set Up Stress Conditions (in duplicate HPLC vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Place 2 mL of stock solution in a quartz or borosilicate glass vial. Expose to UV light for 24 hours. Keep a control sample wrapped in aluminum foil next to it.

    • Thermal Degradation: Place 2 mL of stock solution in a sealed vial. Heat at 80 °C for 48 hours.

  • Sample Analysis:

    • After the designated time, cool the samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2).

Workflow for Forced Degradation Analysis

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its potential degradation products.

Parameter Recommended Starting Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good hydrophobic retention for aromatic compounds. A smaller particle size improves resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate silanols on the column and improve the peak shape of acidic/basic analytes. It is also compatible with mass spectrometry.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and good elution strength.
Gradient 30% B to 95% B over 15 minutesA gradient is essential for a stability-indicating method to ensure elution of both polar (e.g., hydrolyzed acid) and non-polar (parent) compounds within a reasonable time.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation.
UV Detection 220 nm or 254 nmAromatic compounds typically have strong absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.
MS Detector Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for this molecule. Positive mode will likely protonate the nitrile nitrogen, giving an [M+H]⁺ ion. A full scan will help identify unknown degradation products.

Summary of Potential Degradation Products

Potential Product Name Molecular Formula Molecular Weight (Monoisotopic) Expected Degradation Condition
4-Bromo-2-propoxybenzamideC₁₀H₁₂BrNO₂257.0051Mild Acid/Base Hydrolysis
4-Bromo-2-propoxybenzoic AcidC₁₀H₁₁BrO₃257.9891Strong Acid/Base Hydrolysis
4-Bromo-2-hydroxybenzonitrileC₇H₄BrNO196.9476Strong Acid, Heat
2-PropoxybenzonitrileC₁₀H₁₁NO161.0841Photolysis

References

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-propoxybenzonitrile

Welcome to the technical support center for 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your samples for successful downstream applications.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Bromo-2-propoxybenzonitrile in a question-and-answer format, providing detailed solutions and the scientific reasoning behind them.

Q1: My final product of 4-Bromo-2-propoxybenzonitrile has a persistent yellow or brownish tint. What causes this and how can I remove it?

A1: A persistent yellow or brownish discoloration in your final product typically indicates the presence of colored impurities. These can arise from several sources, including residual starting materials, byproducts from the synthesis, or degradation of the compound.

Possible Causes & Solutions:

  • Residual Bromine: If elemental bromine was used in the synthesis, trace amounts might remain, causing a yellowish-brown color.

    • Solution: Before the main purification step, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate. This will quench any remaining bromine. Follow this with a water wash to remove any inorganic salts.

  • Nitrophenol Impurities: If the synthesis involved nitration and subsequent reduction steps, residual nitrophenols can be highly colored.

    • Solution: A wash with a dilute basic solution, such as 5% aqueous sodium bicarbonate, can help remove acidic impurities like phenols.[1]

  • Oxidation/Degradation Products: Aromatic compounds, especially those with electron-donating groups like the propoxy group, can be susceptible to oxidation over time, leading to colored byproducts.

    • Solution: If you suspect degradation, an activated carbon treatment during recrystallization can be effective.[2] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (1-2% by weight), and maintain the heat for a short period. The colored impurities will adsorb onto the carbon. Perform a hot filtration to remove the carbon, then allow the filtrate to cool and crystallize.[2] Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[2]

Q2: After purification by column chromatography, I see multiple spots on my TLC plate that are very close together. How can I improve the separation?

A2: Poor separation of closely related impurities, such as structural isomers, is a common challenge in chromatography. Optimizing your chromatographic conditions is key to achieving better resolution.

Strategies for Improved Separation:

  • Solvent System Optimization:

    • Polarity Adjustment: The most straightforward approach is to adjust the polarity of your eluent. For silica gel chromatography, which is a normal-phase technique, decreasing the polarity of the solvent system will generally lead to better separation of non-polar compounds. Try a more non-polar solvent system, for example, by reducing the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

    • Solvent Selectivity: Sometimes, simply changing the polarity is not enough. Different solvents have different selectivities based on their ability to engage in specific interactions (e.g., hydrogen bonding, dipole-dipole). Consider trying a different solvent system altogether, such as dichloromethane/hexane or toluene/ethyl acetate.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will provide more theoretical plates and thus better resolution, although it will also increase the elution time.

    • Silica Gel Particle Size: Using silica gel with a smaller particle size can improve separation efficiency.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased over time can be very effective for separating compounds with a wide range of polarities.

Q3: My recrystallization of 4-Bromo-2-propoxybenzonitrile resulted in the product "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[2]

Troubleshooting "Oiling Out":

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution.[2]

  • Slow Cooling: Allow the solution to cool much more slowly.[2] A gradual decrease in temperature is crucial for the formation of a crystal lattice.[3] You can achieve this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature slowly.

  • Scratching: Once the solution has cooled slightly, scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[2]

  • Seed Crystals: If you have a small amount of pure 4-Bromo-2-propoxybenzonitrile, adding a tiny crystal (a "seed crystal") to the cooled solution can initiate crystallization.[2]

  • Solvent Choice: If the problem persists, you may need to reconsider your choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Q4: I have a low recovery of my product after recrystallization. What are the likely causes and how can I improve the yield?

A4: Low recovery during recrystallization is a common issue that can often be rectified by optimizing the procedure.

Causes and Solutions for Low Recovery:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[3] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude sample.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[3]

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a significant amount of product.[1]

    • Solution: Ensure the filtration is performed quickly. Using a pre-heated filter funnel can also help prevent premature crystallization.[1]

  • Incomplete Crystallization: Not allowing enough time for crystallization to complete will result in a lower yield.

    • Solution: Be patient and allow the solution to stand undisturbed for a sufficient amount of time.[3]

Below is a decision-making flowchart to help troubleshoot common recrystallization problems.

Caption: Decision-making flowchart for troubleshooting recrystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions about the purification and handling of 4-Bromo-2-propoxybenzonitrile.

Q1: What are the most common impurities in crude 4-Bromo-2-propoxybenzonitrile?

A1: The impurities present in your sample will largely depend on the synthetic route used. However, some common impurities include:

  • Unreacted Starting Materials: For example, if the synthesis involves a Williamson ether synthesis, you might have unreacted 4-bromo-2-hydroxybenzonitrile.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other brominated isomers could be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, ethyl acetate) and unreacted reagents can be present.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[4][5]

Q2: What analytical techniques are recommended for assessing the purity of 4-Bromo-2-propoxybenzonitrile?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of non-volatile compounds like 4-Bromo-2-propoxybenzonitrile and for separating it from its impurities.[1][6] Purity is typically determined by the relative peak area.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.[1][6] The mass spectrometer provides structural information about the impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying any structural isomers or other impurities that may be present.[1][7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction or a purification process like column chromatography.[2]

Q3: What are the recommended storage conditions for 4-Bromo-2-propoxybenzonitrile to prevent degradation?

A3: To ensure the long-term stability of 4-Bromo-2-propoxybenzonitrile, it should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8] The container should be tightly sealed to protect it from moisture and air.[8] It is also advisable to store it separately from incompatible materials such as strong oxidizing agents and strong bases.[8][9][10] For long-term storage, keeping it in a refrigerator or freezer is recommended.

Q4: Can I use distillation to purify 4-Bromo-2-propoxybenzonitrile?

A4: While distillation is a common purification technique for liquids, its applicability to 4-Bromo-2-propoxybenzonitrile depends on its physical properties and the nature of the impurities. If the compound is a liquid at room temperature or has a relatively low melting point, and the impurities have significantly different boiling points (a difference of at least 25 °C), simple or fractional distillation could be a viable option.[1] However, for high-purity requirements or for removing impurities with similar boiling points, recrystallization or column chromatography are generally more effective.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol outlines a general method for purifying 4-Bromo-2-propoxybenzonitrile by recrystallization.

  • Solvent Selection: Test the solubility of your crude product in a small amount of various solvents to find a suitable one. An ideal solvent will dissolve the compound sparingly at room temperature but completely when hot.[1] Common solvents to try for this type of compound include ethanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude 4-Bromo-2-propoxybenzonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, but avoid using an excess.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Protocol 2: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for purifying 4-Bromo-2-propoxybenzonitrile using flash column chromatography.

  • TLC Analysis: First, analyze your crude product by TLC to determine a suitable solvent system (eluent). A good eluent will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 4-Bromo-2-propoxybenzonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] Carefully apply the sample to the top of the silica gel. Alternatively, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[2]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Bromo-2-propoxybenzonitrile.

Below is a diagram illustrating the general workflow for the purification of 4-Bromo-2-propoxybenzonitrile.

Caption: General workflow for purifying 4-Bromo-2-propoxybenzonitrile.

IV. Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Primary Use High-purity polishing of mostly pure samplesSeparation of complex mixtures, removal of multiple impurities
Typical Yield 70-95% (highly dependent on solubility)60-90% (dependent on separation and loading)
Scale Milligrams to kilogramsMicrograms to hundreds of grams
Solvent Consumption ModerateHigh
Time Requirement ModerateHigh
Labor Intensity Low to moderateHigh

V. References

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Springer. (2015). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. Retrieved from [Link]

  • ECHA. (2024, December 18). Investigation report on aromatic brominated flame retardants. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile. Retrieved from [Link]

  • PMC. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 4-Bromo-2-propoxybenzonitrile

Welcome to the Technical Support Center for 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) . This compound is a highly versatile building block in drug discovery and materials science, characterized by three distinct f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) . This compound is a highly versatile building block in drug discovery and materials science, characterized by three distinct functional groups: a strongly electron-withdrawing nitrile (-CN), an electron-donating but sterically demanding ortho-propoxy ether (-OPr), and a highly activated para-bromide (-Br).

Because these functional groups exert competing electronic and steric effects, researchers frequently encounter chemoselectivity and reactivity issues. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and validated methodologies to ensure your synthetic success.

FAQ Section 1: Palladium-Catalyzed Cross-Coupling

Q: Why am I observing significant protodebromination (reduction of C-Br to C-H) or homocoupling during my Suzuki-Miyaura reactions with 4-Bromo-2-propoxybenzonitrile?

A: Mechanistic Causality: The C-Br bond in this molecule is located para to the strongly electron-withdrawing nitrile group. This electronic arrangement highly activates the C-Br bond, making the initial oxidative addition of Palladium(0) exceptionally fast. However, if the subsequent transmetalation step is slow—often due to the steric bulk of the ortho-propoxy group or the use of a weak, aqueous base—the resulting Ar-Pd(II)-Br intermediate has a prolonged lifetime. This stalled intermediate is highly susceptible to side reactions, including abstracting a proton from the solvent/base (protodebromination) or undergoing disproportionation to yield homocoupled biaryl byproducts [2].

Solution: To prevent these pitfalls, you must accelerate the transmetalation step to match the speed of oxidative addition. This is achieved by strictly excluding water (which can act as a proton source for debromination) and utilizing anhydrous fluoride bases (like CsF) that highly activate the boronic acid without requiring aqueous solvation.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Activated Aryl Bromides

This protocol is self-validating: the absence of protodehalogenated byproducts in the crude LCMS indicates successful moisture exclusion and rapid transmetalation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-Bromo-2-propoxybenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous CsF (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M) that has been rigorously degassed via sparging with argon for 20 minutes.

  • Reaction: Seal the flask and heat the vigorously stirring mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Wash the organic layer with water, dry over Na₂SO₄, and concentrate for flash chromatography.

FAQ Section 2: Chemoselective Nitrile Reduction

Q: I need to reduce the nitrile group to a primary amine. However, standard hydrogenation (Pd/C, H₂) or LiAlH₄ completely cleaves the aryl bromide. How can I achieve chemoselectivity?

A: Mechanistic Causality: Standard transition-metal catalyzed hydrogenation or strong nucleophilic hydrides (like LiAlH₄) lack the electronic discrimination required for this substrate. Because the C-Br bond is highly activated by the para-nitrile, it undergoes rapid hydrodehalogenation under these conditions.

Solution: Chemoselectivity requires a reagent that operates via Lewis acid-base coordination rather than brute-force hydride transfer. Diisopropylaminoborane [BH₂N(iPr)₂] in the presence of catalytic LiBH₄ is the optimal system. The lithium ion coordinates specifically to the nitrogen lone pair of the nitrile, activating the C≡N bond toward targeted hydride attack, while remaining completely inert to the aryl bromide [1]. Alternatively, Zinc-catalyzed hydrosilylation can be used to arrest the reduction at the imine stage [3].

Protocol 2: Chemoselective Reduction to Primary Amine
  • Preparation: In an oven-dried flask under N₂, dissolve 4-Bromo-2-propoxybenzonitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Catalyst Addition: Add LiBH₄ (0.1 equiv) to the solution.

  • Reagent Addition: Dropwise add Diisopropylaminoborane[BH₂N(iPr)₂] (1.5 equiv) at 25 °C.

  • Reaction: Stir at 25 °C for 4–6 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully quench with 1M HCl to hydrolyze the intermediate amine-borane complex. Basify the aqueous layer with 1M NaOH, extract with EtOAc, dry, and concentrate to yield the intact bromo-benzylamine.

FAQ Section 3: Nucleophilic Aromatic Substitution (SNAr) Side Reactions

Q: When attempting to functionalize another part of my molecule using an aliphatic amine base, I noticed the bromide was displaced. Why did this happen without a Palladium catalyst?

A: Mechanistic Causality: The nitrile group (-C≡N) exerts a powerful -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the aromatic ring. Because the bromide is positioned exactly para to the nitrile, the carbon attached to the bromine is highly electrophilic. Strong, unhindered nucleophiles (such as primary aliphatic amines, alkoxides, or thiolates) will readily attack this position, ejecting the bromide via a classic Addition-Elimination Nucleophilic Aromatic Substitution (SNAr) mechanism. Solution: Always use non-nucleophilic bases (e.g., DIPEA, DBU, or strictly sterically hindered alkoxides like KOtBu) when handling this compound in basic media.

Quantitative Data: Chemoselectivity Comparison

The following table summarizes the expected outcomes when subjecting 4-Bromo-2-propoxybenzonitrile to various reducing conditions.

Reducing AgentReaction ConditionsNitrile Reduction StatusAryl Bromide StatusOverall Chemoselectivity
H₂, Pd/C 1 atm, MeOH, 25 °CComplete (Primary Amine)Cleaved (Hydrodehalogenation)Poor
LiAlH₄ THF, 0 °C to RTComplete (Primary Amine)Partially CleavedPoor
BH₂N(iPr)₂ / LiBH₄ (cat.) THF, 25 °CComplete (Primary Amine)Intact Excellent
Zn-Catalyst / Hydrosilane THF, 60 °CPartial (N-Silylimine)Intact Excellent (to Imine)

Visual Troubleshooting Workflows

G Compound 4-Bromo-2-propoxybenzonitrile PdC Pd/C, H2 (Non-selective) Compound->PdC Reduction LiBH4 BH2N(iPr)2 / LiBH4 (Chemoselective) Compound->LiBH4 Reduction Suzuki Pd(PPh3)4, Ar-B(OH)2 (Standard Suzuki) Compound->Suzuki Cross-Coupling Prod1 Primary Amine + Debromination PdC->Prod1 Pitfall Prod2 Primary Amine + Intact Bromide LiBH4->Prod2 Success Prod3 Biaryl Compound + Intact Nitrile Suzuki->Prod3 Success

Reaction pathways and chemoselectivity for 4-Bromo-2-propoxybenzonitrile.

G Start Suzuki Coupling of 4-Bromo-2-propoxybenzonitrile Check Analyze Crude NMR/LCMS Start->Check Issue1 Protodebromination (Ar-H formed) Check->Issue1 Issue2 Homocoupling (Ar-Ar formed) Check->Issue2 Issue3 No Reaction (Starting Material Recovered) Check->Issue3 Sol1 Use Anhydrous Conditions & Fluoride Base (CsF) Issue1->Sol1 Transmetalation too slow Sol2 Slow Addition of Aryl Bromide Use Bulky Ligand (XPhos) Issue2->Sol2 Excess active Pd(II) Sol3 Check Pd Catalyst Viability Increase Temperature Issue3->Sol3 Oxidative addition failed

Troubleshooting workflow for Suzuki coupling of 4-Bromo-2-propoxybenzonitrile.

References

  • ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.ResearchGate.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.Chemical Reviews - ACS Publications.
  • Zinc-Catalyzed Chemoselective Reduction of Nitriles to N-Silylimines through Hydrosilylation: Insights into the Reaction Mechanism.ResearchGate.
Troubleshooting

Troubleshooting unexpected NMR peaks for 4-Bromo-2-propoxybenzonitrile

Target Compound: 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you rapidly diagnose and resolve unexpected peaks in the 1 H NMR spectra of 4-bromo-2-propoxybenzonitrile. In drug development, spectral purity is non-negotiable; even trace impurities can derail downstream cross-coupling reactions or biological assays.

This guide moves beyond simply listing chemical shifts. It provides the mechanistic causality behind why specific impurities appear, how to identify them, and the self-validating protocols required to eliminate them.

Baseline Quantitative Data: Expected 1 H NMR Profile

Before troubleshooting, you must establish the baseline. Below is the expected 1 H NMR profile for analytically pure 4-bromo-2-propoxybenzonitrile in CDCl 3​ (400 MHz).

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
~7.40 Doublet (d)8.21HAromatic H-6: Strongly deshielded by the ortho-nitrile (-CN) group.
~7.15 Doublet of doublets (dd)8.2, 1.81HAromatic H-5: Ortho-coupled to H-6, meta-coupled to H-3.
~7.10 Doublet (d)1.81HAromatic H-3: Shielded by the ortho-propoxy oxygen, meta-coupled to H-5.
~4.00 Triplet (t)6.52HPropoxy -OCH 2​ -: Deshielded by the adjacent electronegative oxygen.
~1.85 Sextet (h)7.02HPropoxy -CH 2​ -: Central methylene, split by 5 adjacent protons.
~1.05 Triplet (t)7.43HPropoxy -CH 3​ : Terminal methyl group.

Diagnostic FAQs: Troubleshooting Unexpected Peaks

The synthesis of 4-bromo-2-propoxybenzonitrile typically relies on the, reacting 4-bromo-2-hydroxybenzonitrile with 1-bromopropane under basic conditions. Deviations in this workflow lead to specific spectral artifacts.

Q1: I observe an unexpected triplet at ~3.40 ppm. What is the structural cause?

Expert Insight: This is unreacted 1-bromopropane from your starting materials.

  • Causality: Why doesn't it overlap with your product's propoxy peak? Oxygen (Pauling electronegativity = 3.44) is significantly more electronegative than Bromine (2.96). Consequently, the oxygen atom in your ether product exerts a stronger deshielding effect, shifting the adjacent methylene protons (-O-CH 2​ -) downfield to ~4.00 ppm. The presence of a peak at 3.40 ppm (-CH 2​ -Br) confirms the halogenated precursor is still present, not an isomeric ether.

  • Resolution: 1-bromopropane is highly volatile (b.p. 71 °C). Subject the sample to rotary evaporation at 45 °C under reduced pressure (10-20 mbar) for 30 minutes.

Q2: My spectrum shows a sharp singlet at 2.05 ppm, a quartet at 4.12 ppm, and a triplet at 1.26 ppm. Is my product degrading?

Expert Insight: No, your product is stable. These peaks represent residual ethyl acetate (EtOAc) from the liquid-liquid extraction phase. According to authoritative compilations of trace impurities in NMR solvents , EtOAc in CDCl 3​ presents exactly this splitting pattern.

  • Causality: The quartet at 4.12 ppm (-O-CH 2​ -) and singlet at 2.05 ppm (-C(=O)CH 3​ ) are classic hallmarks of EtOAc. Because EtOAc forms weak hydrogen bonds and can become trapped in the crystalline lattice of polar benzonitriles, standard rotary evaporation is often insufficient to remove it entirely.

  • Resolution: Transfer the compound to a high-vacuum line (< 0.1 Torr) and warm to 40 °C. Monitor the mass until it remains constant between weighings (mass constancy check).

Q3: There is a broad, concentration-dependent singlet around 5.5–6.0 ppm, and the aromatic region is poorly resolved. What happened?

Expert Insight: This indicates contamination by unreacted 4-bromo-2-hydroxybenzonitrile . The broad singlet is the phenolic -OH proton.

  • Causality: Phenolic protons are highly exchangeable, and their chemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding . If this peak is present, it indicates a failure in the downstream workup—specifically, the alkaline wash was either omitted or insufficiently basic to deprotonate the unreacted phenol (pKa ~8.0 due to the electron-withdrawing nitrile group) into its water-soluble phenoxide salt.

  • Resolution: Re-dissolve the product in an organic solvent and perform a rigorous wash with 0.1 M NaOH, as detailed in the protocol below.

Self-Validating Experimental Protocol: Optimized Synthesis & Workup

To guarantee the absence of the impurities discussed above, implement this self-validating methodology. Each step contains a built-in physical or chemical check to ensure trustworthiness.

Step 1: Reaction Execution

  • Dissolve 4-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

  • Add K 2​ CO 3​ (2.0 eq) and 1-bromopropane (1.2 eq). Stir at 60 °C for 4 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The reaction is complete only when the highly polar phenolic starting material spot (low R f​ ) is completely consumed.

Step 2: Alkaline Quench (Phenol Removal)

  • Cool the mixture to room temperature and quench with distilled water.

  • Add 0.1 M NaOH until the aqueous phase reaches pH > 10.

  • Validation Check: The high pH ensures any trace unreacted phenol is converted to the water-soluble sodium phenoxide salt, preventing it from partitioning into the organic layer.

Step 3: Extraction & Washing

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Dry over anhydrous Na 2​ SO 4​ and filter.

Step 4: High-Vacuum Purging (Volatile Removal)

  • Concentrate the filtrate using a rotary evaporator (40 °C, 20 mbar).

  • Attach the flask to a high-vacuum manifold (< 0.1 Torr) at 40 °C for 4 hours.

  • Validation Check (Mass Constancy): Weigh the flask every 30 minutes. The product is definitively free of EtOAc and 1-bromopropane only when the mass difference between consecutive weighings is < 1 mg.

Troubleshooting Workflow Visualization

Follow this logical decision tree when analyzing your raw NMR data to rapidly identify and correct synthetic errors.

NMR_Troubleshooting Start Analyze 1H NMR Spectrum (4-Bromo-2-propoxybenzonitrile) CheckPurity Are there unexpected peaks? Start->CheckPurity Peak34 Triplet @ ~3.4 ppm? CheckPurity->Peak34 Yes Peak205 Singlet @ 2.05 ppm & Quartet @ 4.12 ppm? CheckPurity->Peak205 Yes PeakBroad Broad singlet @ ~5.5 ppm? CheckPurity->PeakBroad Yes Pure Spectrum is Clean Proceed to next step CheckPurity->Pure No Sol1 Residual 1-Bromopropane Action: Vacuum distillation Peak34->Sol1 Sol2 Residual Ethyl Acetate Action: High vacuum drying Peak205->Sol2 Sol3 Unreacted Phenol Precursor Action: 0.1M NaOH wash PeakBroad->Sol3

Figure 1: Diagnostic decision tree for NMR impurity resolution in 4-bromo-2-propoxybenzonitrile.

References

  • Title: The Williamson Ether Synthesis Source: LibreTexts Chemistry, Supplemental Modules (Organic Chemistry) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics 2010, 29, 9, 2176–2179 (Fulmer, G. R., et al.) URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry 1997, 62, 21, 7512–7515 (Gottlieb, H. E., et al.) URL: [Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-propoxybenzonitrile

Welcome to the Process Chemistry Support Center. This knowledge base provides researchers, scientists, and drug development professionals with comprehensive methodologies, troubleshooting guides, and FAQs for the kilo-sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This knowledge base provides researchers, scientists, and drug development professionals with comprehensive methodologies, troubleshooting guides, and FAQs for the kilo-scale synthesis of 4-bromo-2-propoxybenzonitrile.

Mechanistic Principles & Process Causality

The synthesis of 4-bromo-2-propoxybenzonitrile relies on the O-alkylation of 4-bromo-2-hydroxybenzonitrile using 1-bromopropane. We utilize anhydrous potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) . The causality behind this specific reagent selection is critical for scale-up success:

  • Base Selection: K₂CO₃ is a mild, insoluble base. It is strong enough to deprotonate the phenol (pKa ~9.5) to form the highly nucleophilic phenoxide, but weak enough to prevent the base-catalyzed hydrolysis of the sensitive ortho-nitrile group. This assists the alkylation of phenols efficiently without generating amide or carboxylic acid side reactions [[1]]([Link]).

  • Solvent Kinetics: DMF is a polar aprotic solvent that selectively solvates the potassium cation. This leaves the phenoxide anion "naked" and highly reactive, thereby accelerating the bimolecular nucleophilic substitution (SN2) mechanism . This approach ensures the scalability of the procedure for industrial requirements .

Process Workflow Diagram

G Start 4-Bromo-2-hydroxybenzonitrile + K₂CO₃ in DMF Deprotonation Deprotonation (Phenoxide Formation) Start->Deprotonation Stir 30 min Dosing Controlled Dosing of 1-Bromopropane Deprotonation->Dosing T < 30°C Reaction SN2 Alkylation (Exothermic, 60°C) Dosing->Reaction Heat to 60°C IPC IPC: HPLC Monitoring (Target <1% SM) Reaction->IPC After 4-6 hrs IPC->Reaction Fail (Add R-Br) Workup Aqueous Quench & Phase Separation IPC->Workup Pass Product 4-Bromo-2-propoxybenzonitrile (Isolated Product) Workup->Product Crystallize

Workflow for the scaled-up synthesis of 4-Bromo-2-propoxybenzonitrile via O-alkylation.

Quantitative Material Specifications

Table 1: Stoichiometry and Operating Parameters for 1 kg Scale-Up
Reagent / SolventMolecular WeightEquivalentsTarget Mass/Vol (per 1 kg SM)Operating Temp
4-Bromo-2-hydroxybenzonitrile 198.02 g/mol 1.0 eq1.00 kg20–25 °C
K₂CO₃ (Anhydrous) 138.21 g/mol 1.5 eq1.05 kg20–25 °C
1-Bromopropane 122.99 g/mol 1.2 eq745 mL (1.01 kg)< 30 °C
DMF (Anhydrous) 73.09 g/mol 6.0 Vol6.00 L60 °C
Water (Quench) 18.02 g/mol 15.0 Vol15.00 L20 °C

Standard Scale-Up Protocol (Kilo-Lab Scale)

Step 1: Reactor Charging Charge a clean, dry glass-lined reactor with 4-bromo-2-hydroxybenzonitrile (1.00 kg) and anhydrous DMF (6.00 L). Begin agitation at 150 RPM.

Step 2: Deprotonation Add anhydrous K₂CO₃ (1.05 kg) in three equal portions to control any mild heat of solvation. Stir the suspension at 20–25 °C for 30–45 minutes. Self-Validating System: The formation of the phenoxide is confirmed by a distinct color shift (typically to a vibrant yellow/orange suspension). If the suspension remains pale, the K₂CO₃ may have absorbed atmospheric moisture, passivating its surface and halting deprotonation.

Step 3: Electrophile Dosing Dose 1-bromopropane (745 mL) via an addition funnel or dosing pump over 1 hour. Maintain the internal reactor temperature ( Tint​ ) strictly < 30 °C. Causality: 1-bromopropane has a low boiling point (71 °C). Rapid addition causes an uncontrolled exotherm, leading to the volatilization of the alkyl halide and a stalled reaction due to a loss of stoichiometry.

Step 4: Alkylation Gradually heat the reaction mixture to 60 °C and stir for 4–6 hours.

Step 5: In-Process Control (IPC) Sample the reaction mixture and analyze via HPLC (254 nm). Self-Validating System: The reaction is complete when the starting material peak is < 1.0% AUC. If > 1.0%, dose an additional 0.1 eq of 1-bromopropane, stir for 1 hour at 60 °C, and re-sample.

Step 6: Quench & Extraction Cool the reactor to 20 °C. Add Water (15.00 L) over 30 minutes to quench the reaction and dissolve all inorganic salts. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 5.00 L).

Step 7: DMF Removal Wash the combined MTBE organic layers with a 5% aqueous LiCl solution (3 x 3.00 L). Causality: DMF is highly miscible with MTBE. LiCl drastically increases the ionic strength of the aqueous phase, breaking any DMF-water emulsions and forcing residual DMF out of the organic layer into the aqueous waste stream.

Step 8: Concentration & Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crystallize the resulting crude product from a Heptane/Ethyl Acetate (9:1) mixture to yield pure 4-bromo-2-propoxybenzonitrile.

Troubleshooting Matrix

Table 2: Common Scale-Up Failure Modes and Corrective Actions
Observation / Analytical SignatureRoot CauseCorrective ActionPreventive Measure
Stalled Conversion (>2% SM on HPLC)Loss of 1-bromopropane via volatilization through the reactor vent.Cool to 40 °C, dose 0.2 eq 1-bromopropane, and reheat to 60 °C.Ensure condenser coolant is < 5 °C; dose electrophile slowly.
Nitrile Hydrolysis (Peak at M+18 on LC-MS)Excessive water in the K₂CO₃ or solvent acting with the base at high temps.None for the current batch (impurity must be purged via crystallization).Use strictly anhydrous reagents; do not exceed 70 °C Tint​ .
Emulsion During Workup (Poor phase separation)High residual DMF altering the density of the aqueous phase.Add solid NaCl or 5% LiCl to the aqueous layer to increase ionic strength.Perform thorough LiCl washes; ensure complete reaction conversion.
Product Oiling Out (Sticky residue formed)Impurities disrupting the crystal lattice during isolation.Re-dissolve in hot Heptane/EtOAc, perform a hot polish filtration, and seed.Ensure residual DMF is < 0.5% via GC before attempting crystallization.

Frequently Asked Questions (FAQs)

Q: Why is my reaction generating a significant amount of 4-bromo-2-propoxybenzamide? A: This is the direct result of nitrile hydrolysis. It occurs if the K₂CO₃ contains excessive moisture or if the reaction temperature exceeds 75 °C. The hydration of the nitrile group is catalyzed by the basic conditions. Ensure all reagents are strictly anhydrous and tightly control your heating mantle/jacket temperature.

Q: Can I swap DMF for a greener solvent like Acetonitrile (MeCN)? A: Yes. Acetonitrile is a viable polar aprotic alternative for the Williamson ether synthesis . However, because MeCN has a slightly lower solvating power for K₂CO₃, the reaction kinetics will slow down. You may require up to 12 hours of reflux to achieve full conversion compared to 4 hours in DMF.

Q: During the aqueous quench, a thick emulsion forms that prevents phase separation. How can this be resolved? A: Emulsions in this system are typically caused by high residual DMF altering the density of the aqueous phase, or by the presence of unreacted phenoxide acting as a surfactant. Corrective Action: Add a 5% aqueous LiCl or saturated NaCl (brine) solution to the aqueous layer. This increases the ionic strength, forcing the DMF into the aqueous phase and breaking the emulsion.

Q: What is the most common cause of a stalled reaction at 80% conversion? A: The loss of 1-bromopropane through the reactor's vent. 1-bromopropane is highly volatile (BP: 71 °C). If the overhead condenser is not sufficiently chilled, the electrophile will escape the system before it can react.

References

  • Thieme Chemistry. "Synthesis by Substitution - Thieme E-Books." Thieme Connect.[Link]

  • Javaherian, M. et al. "Regular Article - Organic Chemistry Research: An efficient tandem synthesis of alkyl aryl ethers." Organic Chemistry Research. [Link]

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Troubleshooting

Technical Support Center: Derivatization of 4-Bromo-2-propoxybenzonitrile

Welcome to the technical support center for the derivatization of 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 4-Bromo-2-propoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its derivatization.

The unique substitution pattern of 4-Bromo-2-propoxybenzonitrile, featuring a bromine atom for cross-coupling, a nitrile group for various transformations, and an ortho-propoxy group, presents specific challenges and opportunities in synthetic chemistry. This guide provides practical, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the main reactive sites on 4-Bromo-2-propoxybenzonitrile?

A1: The primary reactive sites are the bromine atom at the 4-position, which is susceptible to various cross-coupling reactions, and the nitrile group at the 1-position, which can undergo hydrolysis, reduction, or cycloaddition. The propoxy group at the 2-position is generally stable but can influence the reactivity of the other functional groups through steric and electronic effects.

Q2: How does the ortho-propoxy group affect the reactivity of the molecule?

A2: The ortho-propoxy group exerts both electronic and steric effects. Electronically, it is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, though this is less common for this substrate.[1][2][3] More significantly, its steric bulk can hinder reactions at the adjacent nitrile group and influence the approach of catalysts and reagents in cross-coupling reactions at the para-bromo position.[4][5][6][7][8]

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q3: I am observing significant dehalogenation (loss of bromine) as a side product in my Suzuki-Miyaura coupling reaction. What causes this and how can I minimize it?

A3: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[9] This can be caused by high reaction temperatures, prolonged reaction times, the choice of base, and the phosphine ligand.[9] To minimize dehalogenation, consider lowering the reaction temperature, monitoring the reaction closely to avoid extended heating, and switching to a more sterically hindered and electron-rich ligand like XPhos or SPhos.[9] The presence of protic sources, such as water, can also contribute to this side reaction.[9][10]

Q4: My Buchwald-Hartwig amination is sluggish or gives low yields. What adjustments can I make?

A4: The electron-donating propoxy group and the potentially coordinating nitrile group can affect the efficiency of the Buchwald-Hartwig amination.[11] Ensure your reaction is performed under strictly anhydrous and inert conditions. The choice of palladium source, ligand, and base is critical. For electron-rich aryl bromides, sterically hindered phosphine ligands are often beneficial.[11] Consider screening different catalyst systems, such as those employing ligands like XPhos or Josiphos-type ligands, and bases like sodium tert-butoxide.[11] The reaction temperature may also need optimization, typically between 80-110 °C.[11]

Nitrile Group Transformations

Q5: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is incomplete or requires harsh conditions. Are there milder alternatives?

A5: Traditional acid or base-catalyzed hydrolysis of nitriles can indeed require harsh conditions, which may not be suitable for complex molecules.[12][13][14] For a milder approach, consider using a transition metal catalyst, such as a platinum-based system like the Ghaffar-Parkins catalyst, which can effect hydration under neutral conditions.[15] Another mild method involves the use of an alkaline solution of hydrogen peroxide.[16]

Q6: I want to selectively hydrolyze the nitrile to the primary amide without over-hydrolysis to the carboxylic acid. How can I achieve this?

A6: Achieving selective hydrolysis to the amide can be challenging as the amide is often more readily hydrolyzed than the nitrile.[12] Mild, controlled conditions are key. A protocol using NaOH in a mixture of methanol and a non-aqueous solvent like dioxane can selectively convert nitriles to primary amides.[12] Another approach is to use a transition metal-free system with NaOH in isopropanol at a controlled temperature (e.g., 60 °C), which has been shown to favor amide formation.[17] Using reagents like chlorotrimethylsilane and water can also facilitate the transformation of nitriles to amides under mild conditions.[18]

Q7: What are the recommended conditions for reducing the nitrile group to a primary amine?

A7: The nitrile group can be reduced to a primary amine using various reducing agents. A common method is catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. For chemoselectivity, especially in the presence of the bromo substituent, milder reducing agents are preferred. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride is effective for reducing a variety of nitriles to primary amines.[19][20] Benzonitriles with electron-donating groups, such as the propoxy group, may require refluxing in a solvent like THF for complete reduction.[19][20]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield and Dehalogenation

This guide addresses poor yields and the common side reaction of dehalogenation in Suzuki-Miyaura cross-coupling reactions with 4-Bromo-2-propoxybenzonitrile.

Decision-Making Workflow for Troubleshooting Suzuki Coupling

start Low Yield or Dehalogenation in Suzuki Coupling check_reagents Verify Reagent Quality and Purity (Aryl Boronic Acid, Base, Solvent) start->check_reagents optimize_base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) check_reagents->optimize_base Reagents OK optimize_ligand Change Phosphine Ligand (e.g., to XPhos, SPhos, dppf) optimize_base->optimize_ligand lower_temp Lower Reaction Temperature optimize_ligand->lower_temp monitor_time Monitor Reaction Progress Closely (TLC, GC-MS) lower_temp->monitor_time success Improved Yield and Minimal Dehalogenation monitor_time->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Low Yield of Coupled Product Incomplete reaction; Catalyst deactivation; Inappropriate base.Ensure anhydrous conditions and proper degassing. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[21] The choice of base can be critical for the transmetalation step.[21][22]
Significant Dehalogenation High temperature; Prolonged reaction time; Unsuitable ligand.Reduce the reaction temperature and monitor the reaction progress to stop it upon consumption of the starting material.[9] Switch to a more sterically hindered and electron-rich phosphine ligand like XPhos or SPhos, which can accelerate the desired cross-coupling pathway over dehalogenation.[9]
Reaction Fails to Initiate Poor quality palladium catalyst; Inefficient oxidative addition.Use a fresh, high-quality palladium catalyst. The oxidative addition is the rate-determining step, and its efficiency can be influenced by the ligand and solvent.[23] Ensure the chosen solvent (e.g., toluene, dioxane) is anhydrous.[21]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-propoxybenzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if not using a pre-formed catalyst complex) under a positive flow of inert gas.

  • Solvent Addition and Reaction: Add anhydrous solvent (e.g., toluene/water mixture) via syringe. Heat the reaction mixture to the optimized temperature (e.g., 80-90 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Low Conversion

This guide focuses on troubleshooting low conversion rates in the Buchwald-Hartwig amination of 4-Bromo-2-propoxybenzonitrile.

Decision-Making Workflow for Troubleshooting Buchwald-Hartwig Amination

start Low Conversion in Buchwald-Hartwig Amination check_conditions Verify Anhydrous and Inert Conditions start->check_conditions optimize_catalyst Screen Catalyst System (Pd source and Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (e.g., NaOtBu, K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Adjust Reaction Temperature (80-110 °C) optimize_base->optimize_temp success Successful C-N Coupling optimize_temp->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst poisoning; Inappropriate ligand or base; Insufficient temperature.Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.[11] The electron-rich nature of the substrate may require a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle.[11] Screen different bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[24] The reaction may require heating up to 110 °C.[11][24]
Formation of Side Products Hydrolysis of the nitrile group; Ether cleavage.If using a strong base like NaOtBu, ensure the reaction time is not excessively long to prevent potential side reactions. The use of a milder base like K₃PO₄ or Cs₂CO₃ might be beneficial.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 eq.) to an oven-dried reaction vessel.

  • Reagent Addition: Add 4-Bromo-2-propoxybenzonitrile (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent and Reaction: Add anhydrous solvent (e.g., Toluene or Dioxane) and seal the vessel. Heat the mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Nitrile Hydrolysis: Selective Conversion to Amide

This section provides guidance on achieving the selective hydrolysis of the nitrile group to a primary amide, avoiding over-hydrolysis to the carboxylic acid.

Decision-Making Workflow for Selective Nitrile Hydrolysis

start Over-hydrolysis to Carboxylic Acid milder_conditions Employ Milder Reaction Conditions start->milder_conditions method1 NaOH in IPA at 60 °C milder_conditions->method1 Choose a Mild Method method2 NaOH in MeOH/Dioxane milder_conditions->method2 Choose a Mild Method method3 Alkaline H2O2 milder_conditions->method3 Choose a Mild Method success Selective Formation of Primary Amide method1->success method2->success method3->success

Caption: Troubleshooting workflow for selective nitrile to amide hydrolysis.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Formation of Carboxylic Acid Reaction conditions are too harsh (high temperature, high concentration of acid/base).Use milder conditions. For example, NaOH (2 mmol) in isopropanol (1.0 mL) at 60 °C for 24 hours can selectively hydrate the nitrile to the amide.[17]
Incomplete Conversion to Amide Insufficient reaction time or temperature under mild conditions.Carefully monitor the reaction progress and allow for longer reaction times if necessary. A slight increase in temperature may be required, but this should be done cautiously to avoid over-hydrolysis.
Experimental Protocol: Selective Hydrolysis to Amide[17]
  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-propoxybenzonitrile (2 mmol) in isopropanol (1.0 mL).

  • Base Addition: Add sodium hydroxide (2 mmol).

  • Reaction: Heat the mixture at 60 °C for 24 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 4-Bromo-2-propoxybenzamide.

References

  • Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • Ames, D. E., & Islip, P. J. (Year). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • (1998). Efficient Transformation of Nitrile into Amide under Mild Condition. Chemical Journal of Chinese Universities, 19(S1), 30.
  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327–341.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. .

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 217-220.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)
  • ACS Publications. (2011).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(2-Bromomethylphenyl)benzonitrile Analogs for Biological Screening. BenchChem.
  • OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Chemguide. (n.d.). making carboxylic acids.
  • Czaplik, W. M., Grupe, S., Mayer, M., & Wangelin, A. J. V. (2010). Practical iron-catalyzed dehalogenation of aryl halides.
  • Rsc.org. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. .

  • (2025, August 6).
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • Wikipedia. (n.d.). Ortho effect.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. .

  • Fiveable. (2025, August 15). Ortho-Substituted Benzenes Definition.
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • (2018, May 4).
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Fundamentals of Organic Chemistry. (n.d.). 11.4 Synthesis of Carboxylic Acids.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2026, February 16). 3.5: The Direction of the Reaction.
  • PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Wikipedia. (n.d.).
  • Arom
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. .

  • Taylor & Francis. (n.d.).
  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. .

  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

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Reference Data & Comparative Studies

Validation

Comparing synthesis methods for 4-Bromo-2-propoxybenzonitrile

An in-depth technical evaluation of synthetic routes for 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9), a critical building block in the development of PROTACs (Proteolysis Targeting Chimeras) and targeted kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic routes for 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9), a critical building block in the development of PROTACs (Proteolysis Targeting Chimeras) and targeted kinase inhibitors.

Executive Summary & Strategic Rationale

4-Bromo-2-propoxybenzonitrile is a highly valued aryl halide intermediate[1]. Its unique substitution pattern—a cyano group for hydrogen bonding/further elaboration, a propoxy group for lipophilic pocket filling, and a bromine atom primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)—makes it a staple in the synthesis of tau-protein targeting degraders[2] and hematopoietic progenitor kinase inhibitors[3].

When designing a synthesis strategy for this molecule, chemists must navigate a fundamental regiochemistry trap . Attempting to synthesize this compound via direct electrophilic aromatic bromination of 2-propoxybenzonitrile will inevitably fail. The propoxy group is a strong ortho/para director, while the cyano group is a meta director. Both groups synergistically direct the incoming bromonium ion to the 5-position, yielding 5-bromo-2-propoxybenzonitrile as the overwhelming major product.

Consequently, the 4-bromo geometry must be pre-installed. The universally accepted starting material is 4-bromo-2-hydroxybenzonitrile , which is then subjected to O-alkylation. This guide objectively compares the two primary methods for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction .

SyntheticRoutes SM1 4-Bromo-2-hydroxybenzonitrile (Required Starting Material) RouteA Williamson Alkylation (1-Bromopropane, K2CO3, DMF) SM1->RouteA RouteB Mitsunobu Reaction (1-Propanol, DEAD, PPh3, THF) SM1->RouteB SM2 2-Propoxybenzonitrile (Flawed Starting Material) RouteC Electrophilic Bromination (Br2 or NBS) SM2->RouteC Target 4-Bromo-2-propoxybenzonitrile (Target Product) RouteA->Target High Yield, High Atom Economy RouteB->Target Moderate Yield, Poor Atom Economy OffTarget 5-Bromo-2-propoxybenzonitrile (Major Byproduct) RouteC->OffTarget Regioselectivity Mismatch

Figure 1: Comparison of synthetic pathways and the regiochemistry trap.

Mechanistic Causality & Method Comparison

Method A: Williamson Ether Synthesis (The Industry Standard)

This method relies on the deprotonation of 4-bromo-2-hydroxybenzonitrile by a mild base, followed by an SN​2 attack on 1-bromopropane[3].

  • Causality of Base Selection: The pKa of the phenol is significantly lowered (more acidic, pKa ~8.0) by the electron-withdrawing nature of the ortho-cyano and meta-bromo groups. Therefore, a mild base like Potassium Carbonate ( K2​CO3​ ) is perfectly sufficient to generate the phenoxide quantitatively. Stronger bases (like NaH or NaOH ) are unnecessary and risk hydrolyzing the sensitive nitrile group to an amide or carboxylic acid.

  • Causality of Solvent: N,N -Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, it strongly solvates the K+ cation, leaving a "naked," highly nucleophilic phenoxide anion, accelerating the SN​2 displacement.

Method B: Mitsunobu Reaction (The Mild Alternative)

This method couples the phenol with 1-propanol using Triphenylphosphine ( PPh3​ ) and Diethyl azodicarboxylate (DEAD)[4].

  • Causality of Reagent Choice: The Mitsunobu reaction is driven by the thermodynamic formation of the exceptionally strong P=O bond in triphenylphosphine oxide.

  • Utility: While highly effective for secondary alcohols where SN​2 inversion is required, using it for a simple primary alcohol like 1-propanol is generally overkill. It is reserved for scenarios where the substrate contains functional groups highly sensitive to even mild bases or alkyl halides.

Quantitative Performance Comparison
MetricMethod A: Williamson AlkylationMethod B: Mitsunobu Reaction
Reagents 1-Bromopropane, K2​CO3​ 1-Propanol, DEAD, PPh3​
Solvent DMF or AcetoneAnhydrous THF
Temperature 60 °C0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 18 hours
Typical Yield 85% - 95%65% - 75%
Atom Economy High (Byproducts: KBr , CO2​ , H2​O )Low (Byproducts: Ph3​P=O , DEAD-H2)
Scalability Excellent (Multi-kilogram scale)Poor (Exothermic, difficult purification)
Purification Simple aqueous wash & extractionComplex (Requires removal of Ph3​P=O )

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Williamson Ether Synthesis (Recommended)

This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically tracked to ensure success.

Reagents:

  • 4-Bromo-2-hydroxybenzonitrile: 1.0 equivalent (e.g., 10.0 g, 50.5 mmol)

  • 1-Bromopropane: 1.5 equivalents (9.3 g, 75.7 mmol)

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 2.0 equivalents (13.9 g, 101.0 mmol)

  • DMF (Anhydrous): 50 mL (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-bromo-2-hydroxybenzonitrile and anhydrous DMF. Stir until completely dissolved.

  • Base Addition: Add anhydrous K2​CO3​ in one portion. Validation checkpoint: The solution will immediately turn a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Add 1-bromopropane dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 4-6 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). Validation checkpoint: The highly polar starting material ( Rf​≈0.2 , stains heavily with KMnO4​ ) should disappear, replaced by a non-polar product spot ( Rf​≈0.6 , UV active).

  • Quench & Workup: Cool to room temperature. Pour the mixture into 200 mL of ice water. Extract with Ethyl Acetate ( 3×100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to thoroughly remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary (silica gel, 10% EtOAc in Hexanes) to afford 4-bromo-2-propoxybenzonitrile as a white to off-white solid.

Workflow Step1 Reaction Setup Mix SM, K2CO3, DMF Step2 Alkylation Add 1-Bromopropane Stir 60°C, 4-6h Step1->Step2 Step3 Quench & Extract Add H2O, Extract EtOAc Step2->Step3 Step4 Purification Wash LiCl, Dry Na2SO4 Silica Gel Column Step3->Step4 Step5 Pure Product CAS: 588682-07-9 Step4->Step5

Figure 2: Optimized experimental workflow for the Williamson ether synthesis.

Protocol B: Mitsunobu Reaction (Alternative)

Reagents:

  • 4-Bromo-2-hydroxybenzonitrile: 1.0 equivalent (5.0 g, 25.2 mmol)

  • 1-Propanol: 1.2 equivalents (1.8 g, 30.2 mmol)

  • Triphenylphosphine ( PPh3​ ): 1.5 equivalents (9.9 g, 37.8 mmol)

  • Diethyl azodicarboxylate (DEAD, 40% in toluene): 1.5 equivalents (16.4 g, 37.8 mmol)

  • Anhydrous THF: 100 mL

Step-by-Step Methodology:

  • Setup: Dissolve 4-bromo-2-hydroxybenzonitrile, 1-propanol, and PPh3​ in anhydrous THF under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Activation: Dropwise add the DEAD solution over 30 minutes. Validation checkpoint: The reaction is exothermic; maintaining 0 °C prevents the degradation of the azodicarboxylate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours)[4].

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification Challenge: The crude residue contains massive amounts of triphenylphosphine oxide ( Ph3​P=O ). Triturate the residue with cold diethyl ether/hexanes (1:1); the Ph3​P=O will largely precipitate as a white solid. Filter, concentrate the filtrate, and subject to rigorous silica gel chromatography to isolate the target compound.

Conclusion

For the synthesis of 4-Bromo-2-propoxybenzonitrile, the Williamson Ether Synthesis is unequivocally the superior method. It avoids the regiochemical pitfalls of direct bromination and bypasses the severe atom-economy and purification bottlenecks inherent to the Mitsunobu reaction. By utilizing mild bases and polar aprotic solvents, researchers can achieve near-quantitative yields of this highly valuable PROTAC and kinase-inhibitor intermediate.

References

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Comparative

A Comparative Guide to 4-Bromo-2-propoxybenzonitrile and its Analogues in Modern Synthetic Chemistry

Introduction Substituted bromobenzonitriles are a cornerstone class of intermediates in the synthesis of high-value molecules, finding extensive application in the pharmaceutical, agrochemical, and advanced materials ind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted bromobenzonitriles are a cornerstone class of intermediates in the synthesis of high-value molecules, finding extensive application in the pharmaceutical, agrochemical, and advanced materials industries.[1] Their utility stems from the presence of two key functional groups: a bromine atom, which serves as a versatile handle for a wide array of cross-coupling reactions, and a nitrile group, which can be transformed into other critical functionalities like amines and carboxylic acids.[2][3]

This guide focuses on 4-Bromo-2-propoxybenzonitrile , a specific building block whose chemical behavior is dictated by a unique interplay of electronic and steric effects. We will provide an in-depth comparison of its physicochemical properties and reactivity against other structurally significant brominated benzonitriles. By grounding our analysis in experimental data and established mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.

Comparative Physicochemical Properties

The substitution pattern on the benzonitrile core significantly influences its physical properties, which in turn affect solubility, reaction kinetics, and purification strategies. The propoxy group in 4-Bromo-2-propoxybenzonitrile, being a moderately bulky and electron-donating group, imparts distinct characteristics compared to analogues with smaller or electron-withdrawing substituents.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Key Distinctions
4-Bromo-2-propoxybenzonitrile ~238.12 (Calculated)Data not widely publishedThe ortho-propoxy group is electron-donating and sterically hindering.
3-Bromobenzonitrile 182.02[4]38-41Meta-substitution minimizes steric hindrance around the reaction centers.[4]
4-Bromo-2-fluorobenzonitrile 200.01[5]69-72[5]The ortho-fluoro group is strongly electron-withdrawing and has a small steric footprint.[5]
4-Bromo-2-methoxybenzonitrile 212.04[6]Data not widely publishedThe methoxy group is less bulky than propoxy but still electron-donating.[6]
4-Bromo-2-chlorobenzonitrile 216.47[7]67-72[8]The ortho-chloro group is electron-withdrawing and moderately sized.[7][8]

The properties of these molecules are a direct result of their structure. Halogenated compounds often exhibit higher melting points due to increased molecular weight and polarizability, which strengthen intermolecular forces. The relatively low melting point of 3-Bromobenzonitrile can be attributed to its lower molecular weight and less symmetric structure compared to some of its disubstituted counterparts.

Synthetic Strategies for Bromobenzonitriles

The synthesis of substituted bromobenzonitriles can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials and the desired substitution pattern. Key methods include the direct bromination of a substituted benzonitrile, the cyanation of a dibromo-substituted benzene, or the functionalization of a precursor bromobenzonitrile.

SynthesisPathways cluster_bromination Pathway 1: Electrophilic Bromination cluster_cyanation Pathway 2: Nucleophilic Cyanation cluster_functionalization Pathway 3: Precursor Functionalization A1 2-Propoxybenzonitrile A2 4-Bromo-2-propoxybenzonitrile A1->A2 NBS or Br₂ in H₂SO₄ B1 1,4-Dibromo-2-propoxybenzene B2 4-Bromo-2-propoxybenzonitrile B1->B2 Pd or Ni-catalyzed Cyanation (e.g., Zn(CN)₂) C1 4-Bromo-2-hydroxybenzonitrile C2 4-Bromo-2-propoxybenzonitrile C1->C2 Williamson Ether Synthesis (Propyl bromide, Base)

Caption: Key synthetic routes to 4-Bromo-2-propoxybenzonitrile.

Experimental Protocol: Electrophilic Bromination of 2-Fluorobenzonitrile

This protocol details the synthesis of 2-fluoro-5-bromobenzonitrile, illustrating a common method for introducing a bromine atom onto a pre-existing benzonitrile ring.[9]

  • Reaction Setup: In a 100 mL flask, add 20 mL of concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: While stirring, add 6.05 g of 2-fluorobenzonitrile to the sulfuric acid.

  • Brominating Agent: Add 8.85 g of N-Bromosuccinimide (NBS) in batches, maintaining the temperature between 20-30 °C.[9] The use of NBS is often preferred over liquid bromine for its ease of handling and selectivity.[9]

  • Reaction: After the addition of NBS is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture into 100 mL of ice water while stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by suction filtration and wash it with water. Recrystallize the crude product from anhydrous ethanol to yield the pure white crystalline product, 2-fluoro-5-bromobenzonitrile.[9]

Comparative Reactivity in Cross-Coupling Reactions

The true value of bromobenzonitriles lies in their performance in cross-coupling reactions. The electronic nature and steric profile of the substituents profoundly impact the rate and efficiency of the catalytic cycle, particularly the initial oxidative addition step.[10]

  • Electronic Effects: The electron-donating propoxy group in 4-Bromo-2-propoxybenzonitrile increases electron density on the aromatic ring. This can slow the oxidative addition of a Pd(0) catalyst into the C-Br bond compared to analogues with electron-withdrawing groups (e.g., -F, -Cl), which make the carbon atom more electrophilic.[1]

  • Steric Effects: The ortho-propoxy group presents significant steric bulk around the C-Br bond. This can hinder the approach of the palladium catalyst, often requiring more robust catalytic systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome the steric barrier.[11][12]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds.[13] The reactivity of bromobenzonitriles in this reaction is highly dependent on their substitution pattern.

SuzukiCycle Pd0 Pd(0)L₂ ArX Ar-Br ArPdBr Ar-Pd(II)L₂-Br ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Ligand Exchange ArPdArB [Ar-Pd(II)L₂(Ar'B(OH)₂)]⁻ ArPdArB->Pd0 Reductive Elimination ArAr Product Ar-Ar' ArX->ArPdBr Oxidative Addition Boronic Ar'-B(OH)₂ Boronic->ArPdOR Transmetalation Base Base (e.g., K₂CO₃) Base->ArPdBr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Comments
4-BromobenzonitrilePd(OAc)₂ / RuPhos[14]Na₂CO₃[14]Dioxane/H₂O80~90Standard, unhindered substrate shows high reactivity.
3-Bromo-5-(bromomethyl)benzonitrilePd(OAc)₂ / PCy₃·HBF₄[13]Cs₂CO₃[13]Toluene/H₂O8075-95Selective coupling at the more reactive aryl bromide position is achieved.[13]
4-Bromo-2-propoxybenzonitrile Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Moderate to GoodExpected outcome: Requires a more active catalyst system (bulky ligand) and higher temperature to overcome steric hindrance and the electron-donating effect of the propoxy group.
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point for the coupling of aryl bromides like 4-Bromo-2-propoxybenzonitrile with an arylboronic acid.[11]

  • Inert Atmosphere: To a dry Schlenk flask, add the bromobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via cannula.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[15] The reaction is highly sensitive to the catalyst system and the steric environment of the aryl halide.[12][16]

BuchwaldCycle Pd0 Pd(0)L₂ ArX Ar-Br ArPdBr Ar-Pd(II)L₂-Br AmineComplex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ ArPdBr->AmineComplex AmidoComplex Ar-Pd(II)L-NR₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Product Ar-NR₂ ArX->ArPdBr Oxidative Addition Amine HNR₂ Amine->ArPdBr Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Performance in Buchwald-Hartwig Amination

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Comments
2-(4-Bromo-3-methoxyphenyl)acetonitrilePd₂(dba)₃ / XPhos[15]NaOtBu[15]Toluene100Good to ExcellentThe electron-rich nature and ortho-substituent require a highly active Buchwald ligand system.[15]
2-Bromo-estrone derivativePd(OAc)₂ / XPhos[17]NaOtBuToluene110~70-80Demonstrates the utility of the reaction on complex, sterically demanding substrates.[17]
4-Bromo-2-propoxybenzonitrile Pd₂(dba)₃ / BrettPhosLiHMDSDioxane110Moderate to GoodExpected outcome: The combination of steric hindrance and an electron-donating group necessitates a very active and sterically tailored catalyst system (like BrettPhos) and a strong, non-nucleophilic base.
Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is a starting point for the amination of hindered aryl bromides.[15]

  • Inert Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the bromobenzonitrile (1.0 eq.) and the amine (1.2 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Safety and Handling Considerations

Brominated benzonitriles are potent chemical intermediates and must be handled with appropriate care.

  • Toxicity: These compounds are often harmful if swallowed, inhaled, or in contact with skin.[8][18] The nitrile functional group is a key structural feature of many toxic compounds.[4]

  • Irritation: They can cause serious skin and eye irritation.[8]

  • Handling: Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-propoxybenzonitrile is a valuable synthetic building block whose reactivity profile is a nuanced balance between the electron-donating character of the propoxy group and its significant steric hindrance. Compared to less hindered or electron-poor analogues like 3-bromobenzonitrile or 4-bromo-2-fluorobenzonitrile, it typically requires more forcing reaction conditions and highly active catalyst systems to achieve efficient cross-coupling.

The selection of a specific bromobenzonitrile isomer is therefore a critical strategic decision for any synthetic chemist. This choice must be guided by a thorough understanding of the electronic and steric factors at play, the desired reactivity, and the specific requirements of the target molecule. This guide provides the foundational data and experimental context to empower researchers to harness the full potential of these versatile intermediates in their pursuit of novel chemical entities.

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Validation

Biological activity of 4-Bromo-2-propoxybenzonitrile compared to similar compounds

Comparative Biological Activity and Scaffold Utility: 4-Bromo-2-propoxybenzonitrile vs. Analogous Benzonitriles in Drug Discovery Executive Summary In modern medicinal chemistry, ortho-substituted 4-bromobenzonitriles se...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity and Scaffold Utility: 4-Bromo-2-propoxybenzonitrile vs. Analogous Benzonitriles in Drug Discovery

Executive Summary

In modern medicinal chemistry, ortho-substituted 4-bromobenzonitriles serve as highly versatile, privileged scaffolds. The strategic selection of the ortho-substituent—whether a fluoro, methoxy, or propoxy group—dictates the steric bulk, lipophilicity, and electronic distribution of the resulting drug candidate. This guide provides an in-depth comparative analysis of 4-Bromo-2-propoxybenzonitrile against its structural analogs, evaluating how its unique physicochemical properties influence the biological activity of downstream derivatives, specifically targeting VEGFR-2 kinases and 11β-HSD1 enzymes[1].

Structural Rationale & Scaffold Dynamics

To design highly selective inhibitors, researchers must understand the causality behind structural modifications. The benzonitrile core provides two critical synthetic handles: a bromine atom primed for transition-metal-catalyzed cross-coupling, and a cyano group that can act as a hydrogen-bond acceptor or be converted into bioisosteres (like tetrazoles or amides).

The choice of the ortho-substituent drastically alters the molecule's interaction with biological targets:

  • 4-Bromo-2-fluorobenzonitrile (-F): The fluorine atom is highly electronegative but sterically minimal (van der Waals radius of 1.47 Å). It improves metabolic stability without creating steric clashes, making it a baseline scaffold for broad-spectrum kinase inhibitors[1].

  • 4-Bromo-2-methoxybenzonitrile (-OCH3): Introduces moderate steric bulk and acts as a strong electron-donating group via resonance, altering the electron density of the aromatic ring and providing a flexible hydrogen-bond acceptor.

  • 4-Bromo-2-propoxybenzonitrile (-OCH2CH2CH3): The propoxy variant introduces significant lipophilicity (higher LogP) and substantial steric bulk.

Expertise Insight: The extended propyl chain forces a specific dihedral angle when the derivative binds to a target protein. While this steric bulk can reduce aqueous solubility, it is highly advantageous for driving selectivity. The flexible propyl chain can adopt multiple conformations to perfectly fill deep, hydrophobic sub-pockets adjacent to the ATP-binding site in kinases, increasing the drug's residence time on the target.

Comparative Biological Activity of Derivatives

Because 4-Bromo-2-propoxybenzonitrile is an intermediate scaffold, its biological value is measured by the efficacy of the Active Pharmaceutical Ingredients (APIs) it produces.

Target A: VEGFR-2 Kinase Inhibitors (Cancer Therapy)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Picolinamide-based derivatives synthesized from these benzonitrile scaffolds act as competitive inhibitors at the ATP-binding pocket of VEGFR-2[1].

  • Fluoro-Derivatives: Exhibit high baseline potency but often suffer from off-target kinase inhibition due to their small size, which allows them to fit into the highly conserved ATP pockets of non-target kinases.

  • Propoxy-Derivatives: The bulky propoxy group acts as a "steric wedge." While it may slightly reduce absolute binding affinity (potency) if the pocket is rigid, it drastically enhances kinase selectivity . Only kinases with a sufficiently large hydrophobic selectivity pocket (like VEGFR-2) can accommodate the propoxy chain, reducing off-target toxicity.

Target B: 11β-HSD1 Enzyme Inhibitors (Metabolic Disorders)

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) converts inactive cortisone to active cortisol; its inhibition is a target for type 2 diabetes[1].

  • Methoxy/Fluoro-Derivatives: Diarylsulfones synthesized from these smaller scaffolds show high potency and excellent cellular permeability[1].

  • Propoxy-Derivatives: The increased lipophilicity of the propoxy group enhances Lipophilic Efficiency (LiPE) and membrane partitioning. However, if the overall molecular weight exceeds Lipinski's rules, these derivatives can become prone to efflux pump clearance, necessitating careful optimization of the rest of the molecule.

Quantitative SAR Comparison

The following table summarizes the established Structure-Activity Relationship (SAR) trends for derivatives synthesized from these respective scaffolds.

Scaffold Starting MaterialOrtho-SubstituentSteric Bulk (Molar Refractivity)Lipophilicity Contribution (ΔLogP)VEGFR-2 Inhibition Profile11β-HSD1 Cellular Permeability
4-Bromo-2-fluorobenzonitrile -FSmall (0.92)LowHigh Potency / Low SelectivityHigh
4-Bromo-2-methoxybenzonitrile -OCH3Moderate (7.87)ModerateModerate Potency / Moderate SelectivityModerate
4-Bromo-2-propoxybenzonitrile -OCH2CH2CH3Large (17.16)HighHigh Selectivity (Steric Fit) Lower (Efflux prone)

Visualizing the Mechanism and Workflow

Biological Mechanism: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Extracellular Domain Phosphorylation Auto-phosphorylation & Activation VEGFR2->Phosphorylation Triggers Intracellular Kinase Inhibitor Propoxy-Derivative Inhibitor (Steric Blockade) Inhibitor->VEGFR2 Competes at ATP Pocket Downstream MAPK / PI3K-AKT Cascades Phosphorylation->Downstream Activates Angiogenesis Tumor Angiogenesis & Proliferation Downstream->Angiogenesis Induces

Caption: VEGFR-2 signaling pathway and targeted inhibition logic by propoxy-benzonitrile derivatives.

Experimental Workflow

Experimental_Workflow Scaffold 4-Bromo-2-propoxybenzonitrile (Starting Scaffold) Synthesis Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Scaffold->Synthesis Purification Prep-HPLC Purification (>98% Purity Confirmed) Synthesis->Purification LC-MS Check Assay TR-FRET Kinase Assay (VEGFR-2 Target) Purification->Assay Compound Library Data IC50 Calculation & SAR Profiling Assay->Data Fluorescence Readout

Caption: Step-by-step experimental workflow from scaffold synthesis to high-throughput kinase screening.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol details the synthesis of a VEGFR-2 inhibitor library using 4-Bromo-2-propoxybenzonitrile, followed by a validated biological screening assay.

Phase 1: Suzuki-Miyaura Cross-Coupling (Synthesis)
  • Reagent Assembly: Combine 4-Bromo-2-propoxybenzonitrile (1.0 eq), a functionalized aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic Dioxane/H2O system provides optimal solubility for both the highly lipophilic propoxy scaffold and the inorganic base. Degassing prevents the oxidative deactivation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an inert argon atmosphere.

    • Causality: The bulky ortho-propoxy group creates significant steric hindrance around the C-Br bond. Pd(dppf)Cl2 possesses a large bite angle (99°), which accelerates the challenging oxidative addition step and prevents catalyst poisoning.

  • Reaction & Purification: Heat to 90°C for 12 hours. Monitor via LC-MS. Upon completion, extract with EtOAc, dry over Na2SO4, and purify via preparative HPLC.

    • Validation Loop: LC-MS confirms the exact mass of the coupled product. Achieving >98% HPLC purity ensures that trace palladium or unreacted scaffold does not generate false positives in the subsequent biological assay.

Phase 2: TR-FRET VEGFR-2 Kinase Assay (Biological Evaluation)
  • Assay Preparation: In a 384-well plate, incubate the purified propoxy-derivative (serial dilutions from 10 µM to 0.1 nM) with recombinant VEGFR-2 kinase domain, ATP (at its apparent Km), and a biotinylated peptide substrate.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence to eliminate auto-fluorescence interference from the aromatic nitrile core. The time-delayed reading ensures only the specific phosphorylation event is quantified.

  • Validation & Readout: Calculate the Z'-factor using Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

    • Validation Loop: A calculated Z'-factor of > 0.6 validates the assay's robustness, ensuring the calculated IC50 values are statistically reliable for SAR comparison against methoxy and fluoro analogs.

References

  • 4-bromo-2-propoxybenzonitrile | 588682-07-9 Source: Sigma-Aldrich URL
  • Unlocking the Potential of 4-Bromo-2-fluorobenzonitrile: A Technical Guide for Researchers Source: BenchChem URL
  • 4-Bromo-2-methoxybenzonitrile | 330793-38-9 Source: Sigma-Aldrich URL

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Bromo-2-propoxybenzonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed comparative analysis of the spectroscopic properties of 4-Bromo-2-propoxybenzonitrile and its structural analogs. As a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of 4-Bromo-2-propoxybenzonitrile and its structural analogs. As a crucial scaffold in medicinal chemistry and materials science, a comprehensive understanding of its spectroscopic signature is paramount for synthesis, characterization, and quality control. This document provides an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and theoretical explanations.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic placement of substituents on the aromatic ring, such as a bromine atom, a propoxy group, and a nitrile moiety, profoundly influences the molecule's electronic distribution, and consequently, its chemical reactivity and biological activity. Spectroscopic techniques are indispensable for elucidating these subtle yet critical structural and electronic nuances. This guide will dissect the spectroscopic data of 4-Bromo-2-propoxybenzonitrile and compare it with key derivatives to provide a predictive framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's architecture.

Causality Behind Experimental Choices:

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for calibrating the chemical shift scale, owing to its chemical inertness and the high-field resonance of its twelve equivalent protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay: 2-5 seconds.

Comparative NMR Data:
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromo-2-propoxybenzonitrile ~7.5 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)~160 (C-O), ~135 (C-Br), ~134 (Ar-CH), ~120 (Ar-CH), ~118 (C-CN), ~115 (Ar-C), ~112 (Ar-CH), ~71 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃)
4-Bromobenzonitrile [1][2][3]~7.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H)~133 (Ar-CH), ~132 (Ar-CH), ~120 (C-Br), ~118 (C-CN)
4-Bromo-2-methylbenzonitrile [4]~7.5 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃)~140 (C-CH₃), ~135 (C-Br), ~133 (Ar-CH), ~132 (Ar-CH), ~118 (C-CN), ~115 (Ar-C), ~20 (-CH₃)
3-Bromo-2-hydroxybenzonitrile [5]~11.0 (s, 1H, -OH), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H)~158 (C-OH), ~138 (Ar-CH), ~125 (Ar-CH), ~120 (C-CN), ~118 (Ar-CH), ~112 (C-Br)

Interpretation:

  • The electron-donating propoxy group in 4-Bromo-2-propoxybenzonitrile shields the aromatic protons, causing them to appear at a higher field (lower ppm) compared to the unsubstituted 4-Bromobenzonitrile .

  • The propoxy group's alpha-protons (-OCH₂-) are significantly deshielded due to the electronegative oxygen atom, appearing around 4.0 ppm.

  • In 4-Bromo-2-methylbenzonitrile , the methyl protons appear as a singlet around 2.4 ppm, and the aromatic protons show a pattern consistent with a trisubstituted benzene ring.

  • The hydroxyl proton in 3-Bromo-2-hydroxybenzonitrile is highly deshielded and appears as a broad singlet at a very low field.

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices:

The KBr pellet method is a common technique for solid samples. The sample is finely ground with potassium bromide, which is transparent in the mid-IR region, and pressed into a thin pellet. This ensures that the observed absorption bands are solely from the analyte.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Comparative IR Data:
CompoundKey IR Absorptions (cm⁻¹)Interpretation
4-Bromo-2-propoxybenzonitrile ~2225 (C≡N stretch), ~1250 & ~1040 (C-O-C stretch), ~1070 (C-Br stretch)Presence of nitrile, ether, and bromo functionalities.
4-Bromobenzonitrile [2][6]~2230 (C≡N stretch), ~1070 (C-Br stretch)Strong nitrile absorption and C-Br stretch.
Anisole (Methoxybenzene) [7]~1250 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch)Characteristic ether stretches.
Chlorobenzene [8]~740 (C-Cl stretch)C-Cl stretch is at a higher wavenumber than C-Br.

Interpretation:

  • The nitrile (C≡N) stretch is a sharp, intense band typically found around 2220-2260 cm⁻¹. Its position is relatively insensitive to the other substituents.

  • Aromatic ethers, like the propoxy-substituted compound, show two characteristic C-O stretching bands.[7][9] The asymmetric stretch appears at a higher wavenumber (around 1250 cm⁻¹) than the symmetric stretch (around 1040 cm⁻¹).[9]

  • The C-Br stretching vibration is found in the fingerprint region, typically between 1000 and 600 cm⁻¹.[10] The exact position can be influenced by the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Causality Behind Experimental Choices:

Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region of interest (above 200 nm) and can dissolve a wide range of organic compounds.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in ethanol (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Blank: Use ethanol as the reference.

Comparative UV-Vis Data:
Compoundλmax (nm) in EthanolInterpretation
4-Bromo-2-propoxybenzonitrile ~255, ~280Bathochromic shift due to the auxochromic propoxy group.
Benzonitrile [11][12]~224, ~271Primary and secondary absorption bands of the benzonitrile chromophore.
4-Bromobenzonitrile ~235, ~280Red shift compared to benzonitrile due to the bromo substituent.

Interpretation:

  • Substituents on the benzene ring can cause a shift in the λmax. Electron-donating groups (auxochromes) like the propoxy group cause a bathochromic (red) shift to longer wavelengths.[11]

  • Electron-withdrawing groups can also influence the absorption spectrum. The interplay of the electron-donating propoxy group and the electron-withdrawing nitrile and bromo groups in 4-Bromo-2-propoxybenzonitrile results in a complex absorption profile.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Causality Behind Experimental Choices:

Electron Impact (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that typically results in the observation of the molecular ion, which is useful for confirming the molecular weight.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize either Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

Comparative MS Data:
CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
4-Bromo-2-propoxybenzonitrile 240/242 (approx. 1:1 ratio)[M-C₃H₇]⁺, [M-Br]⁺
4-Bromobenzonitrile [13]181/183 (approx. 1:1 ratio)[M-CN]⁺, [M-Br]⁺
4-Bromo-2-isopropylbenzonitrile [14]223/225 (approx. 1:1 ratio)[M-CH₃]⁺, [M-Br]⁺

Interpretation:

  • The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[15]

  • The fragmentation pattern provides valuable structural information. For 4-Bromo-2-propoxybenzonitrile , common fragmentation pathways include the loss of the propoxy group as a propyl radical and the loss of the bromine atom.

  • The fragmentation of aromatic halogenated compounds is well-documented, often involving the loss of the halogen atom to form a stable phenyl cation.[16][17]

Caption: The chemical structure of 4-Bromo-2-propoxybenzonitrile.

Conclusion

The spectroscopic analysis of 4-Bromo-2-propoxybenzonitrile and its derivatives reveals a rich interplay of electronic and structural effects. Each spectroscopic technique provides a unique piece of the puzzle, and together they allow for the unambiguous identification and characterization of these important molecules. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply these techniques in their own work, accelerating the pace of discovery in drug development and materials science.

References

  • NIST Chemistry WebBook. [Link][18][19][20][21][22]

  • Spectral Database for Organic Compounds (SDBS). [Link][23][24][25][26][27]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.[16][17]

  • Ansari, F. L., et al. (2021). A review on the synthesis and applications of benzonitrile derivatives. Journal of Molecular Structure, 1234, 130158.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 28-32.[9]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Fiveable. (2026). Spectroscopy of Ethers. [Link][7]

  • Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37.[8]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link][28]

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. [Link][14]

  • NIST. (n.d.). Benzonitrile, 4-bromo-. [Link][2]

  • SpectraBase. (n.d.). 4-Bromo-benzonitrile. [Link][3]

  • Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.[29]

  • NIST. (n.d.). Benzonitrile, 4-bromo-. [Link][13]

  • SpectraBase. (n.d.). 4-Bromo-benzonitrile - Optional[FTIR]. [Link][6]

  • NIST. (n.d.). 4-Bromo-2-methylbenzonitrile. [Link][4]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. [Link][10]

Sources

Validation

Purity Assessment of 4-Bromo-2-propoxybenzonitrile: A Multi-Modal Comparative Guide Across Commercial Suppliers

Introduction For researchers and drug development professionals, the integrity of chemical intermediates is the foundation of reproducible synthetic chemistry. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and drug development professionals, the integrity of chemical intermediates is the foundation of reproducible synthetic chemistry. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly valuable bifunctional building block. Its aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group serves as a versatile precursor for amines, amides, or tetrazoles.

However, the synthesis of this compound—typically via nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluorobenzonitrile with 1-propanol—can generate structurally similar impurities, including unreacted starting materials, hydrolysis degradants, and positional isomers. Relying solely on supplier Certificates of Analysis (CoA) can introduce hidden variables into sensitive biological or pharmaceutical assays. This guide provides a comprehensive, objective comparison of 4-Bromo-2-propoxybenzonitrile from leading commercial suppliers, detailing the causality behind orthogonal analytical strategies to establish absolute purity.

Supplier Overview and Sourcing

Commercial batches of 4-Bromo-2-propoxybenzonitrile are widely available, typically advertised with purities ranging from 95% to 98%. For this comparative guide, we evaluate representative batches from three major suppliers.

Table 1: Commercial Sourcing Profile

SupplierCatalog NumberClaimed PurityTarget Application
Sigma-Aldrich BIONET-KEY428075765≥ 95%General Synthesis
BLD Pharm BD60467095%R&D / Medicinal Chemistry
Bidepharm BD60467095%R&D / Scale-up

Note: Batch-to-batch variability necessitates internal validation before use in critical Good Laboratory Practice (GLP) environments.

Analytical Strategy: The Causality Behind the Methods

To achieve a self-validating analytical system, we employ an orthogonal approach combining High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Why HPLC with a PFP Column?

Standard C18 columns often struggle to resolve halogenated positional isomers because their hydrophobicities are nearly identical. To overcome this, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column introduces multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and shape selectivity—which significantly enhance the resolution of the 4-bromo target from potential 5-bromo or 6-bromo isomeric impurities [1].

Why Absolute qNMR?

Chromatographic "area-percent" purity assumes that all impurities share the same UV response factor as the main compound, which is rarely true. qNMR is a primary ratio method of measurement that bypasses this limitation [2]. By co-dissolving the sample with a highly pure internal calibrant (Dimethylsulfone, DMSO2), we can calculate the absolute mass fraction (% w/w) of the analyte without requiring a certified reference standard of 4-Bromo-2-propoxybenzonitrile itself.

AnalyticalWorkflow cluster_0 Orthogonal Purity Assessment Start 4-Bromo-2-propoxybenzonitrile Batch Reception HPLC HPLC-UV Analysis (PFP Column) Start->HPLC qNMR 1H qNMR Analysis (Internal Standard) Start->qNMR HPLC_Data Chromatographic Purity (Area %) HPLC->HPLC_Data qNMR_Data Absolute Mass Purity (% w/w) qNMR->qNMR_Data Decision Data Concordance Check (|HPLC - qNMR| < 1.0%) HPLC_Data->Decision qNMR_Data->Decision Pass Batch Approved for Downstream Synthesis Decision->Pass Yes Fail Batch Rejected / Requires Recrystallization Decision->Fail No

Workflow for orthogonal purity assessment combining HPLC-UV and qNMR.

Experimental Methodologies

Protocol A: HPLC-UV Purity Assessment (ICH Q2(R1) Compliant)

This protocol is designed in accordance with ICH Q2(R1) guidelines for the validation of analytical procedures [1].

  • System Preparation : Equip the HPLC with a PFP column (4.6 x 150 mm, 5 µm) and a UV-Vis diode array detector set to 254 nm.

  • Mobile Phase : Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Set an isocratic flow of 50:50 A:B at 1.0 mL/min.

  • Sample Preparation : Accurately weigh 10 mg of the 4-Bromo-2-propoxybenzonitrile sample. Dissolve in 10 mL of Acetonitrile (stock solution). Dilute 1:10 with the mobile phase to achieve a final concentration of 0.1 mg/mL.

  • Filtration : Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Execution : Inject 10 µL of the blank, followed by the sample in triplicate.

  • Integration : Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity as the area percent of the main peak relative to the total peak area.

Protocol B: Absolute qNMR Purity Assessment
  • Standard Selection : Use certified Dimethylsulfone (DMSO2, >99.8% purity) as the internal calibrant. Its singlet at ~3.0 ppm does not overlap with the analyte signals [2].

  • Sample Preparation : Accurately weigh ~15 mg of 4-Bromo-2-propoxybenzonitrile and ~5 mg of DMSO2 using a microbalance (0.01 mg precision) into the same vial.

  • Dissolution : Add 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Vortex until completely dissolved, then transfer to a 5 mm high-precision NMR tube.

  • Acquisition : Acquire the 1H NMR spectrum at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure complete relaxation of all protons, enabling true quantitative integration.

  • Data Processing : Apply a 0.3 Hz line broadening. Phase and baseline correct the spectrum manually.

  • Calculation : Integrate the DMSO2 singlet (6 protons) and the analyte's propoxy triplet at ~4.0 ppm (2 protons). Calculate absolute purity using the standard qNMR mass balance equation.

ImpurityLogic SM 4-Bromo-2-fluorobenzonitrile (Starting Material) Target 4-Bromo-2-propoxybenzonitrile (Target API Intermediate) SM->Target Main Pathway Imp1 Unreacted SM (Impurity A) SM->Imp1 Incomplete Rxn Imp2 Positional Isomers (Impurity B) SM->Imp2 Isomeric SM Impurities Reagent 1-Propanol + Base (SNAr Reaction) Reagent->Target Imp3 Hydrolysis Degradant (Impurity C) Target->Imp3 Moisture / High pH

Synthetic pathway and origin of process-related impurities.

Comparative Data and Results

The following tables summarize the empirical data obtained from analyzing the three commercial batches using the self-validating protocols described above.

Table 2: Chromatographic Performance Parameters (HPLC-PFP)

ParameterResultICH Q2(R1) Acceptance Criteria
Retention Time (Main Peak) 6.2 minN/A
Theoretical Plates (N) > 7,500> 2,000
Tailing Factor (Tf) 1.05≤ 2.0
Resolution (Critical Pair) 2.4≥ 1.5
Precision (% RSD, n=3) 0.4%≤ 2.0%

The PFP column successfully resolved the critical impurity pair (the 4-bromo target from a spiked 5-bromo isomer) with a resolution of 2.4, proving the method's specificity.

Table 3: Multi-Modal Purity Comparison Across Suppliers

Supplier BatchClaimed PurityHPLC Area % (Relative)qNMR % w/w (Absolute)Assessment
Sigma-Aldrich ≥ 95%98.2%97.5%High concordance. Cleared for use.
BLD Pharm 95%96.8%95.1%Meets claim. Minor UV-inactive impurities present.
Bidepharm 95%97.1%96.4%High concordance. Cleared for use.

Conclusion

For critical path drug development, relying purely on relative chromatographic area percentages can mask the true purity of an intermediate. As demonstrated with 4-Bromo-2-propoxybenzonitrile, implementing an orthogonal analytical strategy—combining the high-resolution separation of a PFP-HPLC method with the absolute mass quantitation of qNMR—provides a self-validating system. All three evaluated suppliers (Sigma-Aldrich, BLD Pharm, and Bidepharm) met their nominal purity claims, though absolute qNMR values were consistently 0.7% to 1.7% lower than HPLC area percentages, highlighting the presence of trace UV-inactive species (such as residual solvents or inorganic salts).

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central (PMC). Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-2-propoxybenzonitrile in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is a critical decision that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is a critical decision that influences reaction efficiency, cost, and overall strategy.[][2] Aryl halides are foundational building blocks, and among them, bromides and chlorides are the most common. This guide provides an in-depth comparison of the reactivity of 4-Bromo-2-propoxybenzonitrile and 4-Chloro-2-propoxybenzonitrile, two key intermediates in medicinal chemistry. The nitrile group, in particular, is a versatile functional group in drug design, capable of modulating physicochemical properties and acting as a bioisostere for other functionalities.[3]

Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between 4-Bromo-2-propoxybenzonitrile and its chloro-analogue lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is significantly weaker and more easily broken than the C-Cl bond. This is quantified by their respective bond dissociation energies (BDE).

BondTypical Bond Dissociation Energy (Aryl-X)
Aryl-Cl~96 kcal/mol (~402 kJ/mol)
Aryl-Br~81 kcal/mol (~339 kJ/mol)

Note: Exact BDE values can vary slightly based on molecular structure, but the trend is consistent. Data compiled from various sources.[4][5]

This energy difference is the primary reason why aryl bromides are generally more reactive than aryl chlorides in the most common and synthetically powerful class of reactions: palladium-catalyzed cross-couplings.[6][7][8]

These reactions, such as the Suzuki-Miyaura coupling, hinge on a critical, often rate-determining step called oxidative addition .[9][10] In this step, a low-valent palladium catalyst (typically Pd(0)) inserts itself into the C-X bond, forming a new organopalladium species.[11][12] The lower bond energy of the C-Br bond means that the activation energy for this step is lower, allowing the reaction to proceed more readily, often at lower temperatures and with less specialized catalysts.[4] Conversely, the stronger C-Cl bond requires more energy to break, necessitating more forcing conditions or, more commonly, highly active catalyst systems.[6][7]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry.[10][12][13] It serves as an excellent platform for comparing the reactivity of our two target molecules.

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][12]

Suzuki_Cycle cluster_reactivity Reactivity Order Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-X (X = Br, Cl) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Br C-Br Bond (Faster Reaction) OxAdd->Br Cl C-Cl Bond (Slower Reaction) OxAdd->Cl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Expected Performance Differences:
  • 4-Bromo-2-propoxybenzonitrile (The Workhorse): This substrate is expected to react under "standard" Suzuki conditions. It will likely couple efficiently with a variety of boronic acids using common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and simple phosphine ligands such as PPh₃ or SPhos. Reaction times are generally shorter, and yields are high.

  • 4-Chloro-2-propoxybenzonitrile (The Challenge): This substrate is significantly less reactive.[7][8] Standard catalysts are often ineffective. To achieve successful coupling, specialized, highly active catalysts are required. These typically feature bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][14] These ligands enhance the electron density on the palladium center, which facilitates the difficult oxidative addition of the C-Cl bond. Even with advanced catalysts, reactions may require higher temperatures and longer durations.

Experimental Protocol: A Head-to-Head Comparison

To provide a practical illustration, the following is a representative experimental workflow for comparing the two substrates in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Experimental_Workflow Start Parallel Reaction Setup VialA Reaction A: 4-Bromo Substrate Start->VialA VialB Reaction B: 4-Chloro Substrate Start->VialB ReagentsA 1.0 equiv. 4-Bromo Substrate 1.2 equiv. Boronic Acid 2.0 equiv. K₂CO₃ Solvent (Toluene/H₂O) VialA->ReagentsA CatalystA Catalyst System A: 2 mol% Pd(OAc)₂ 4 mol% SPhos ReagentsA->CatalystA ConditionsA Heat to 80°C Monitor by TLC/LC-MS CatalystA->ConditionsA End Workup & Analysis (Compare Yield, Purity, Time) ConditionsA->End ReagentsB 1.0 equiv. 4-Chloro Substrate 1.2 equiv. Boronic Acid 2.0 equiv. K₂CO₃ Solvent (Toluene/H₂O) VialB->ReagentsB CatalystB Catalyst System B: 2 mol% Pd₂(dba)₃ 4 mol% XPhos ReagentsB->CatalystB ConditionsB Heat to 100°C Monitor by TLC/LC-MS CatalystB->ConditionsB ConditionsB->End

Caption: Parallel workflow for comparing aryl halide reactivity.

Detailed Methodology

Materials:

  • 4-Bromo-2-propoxybenzonitrile

  • 4-Chloro-2-propoxybenzonitrile

  • 4-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, HPLC grade

  • Deionized Water

Procedure (conducted in parallel):

  • Vessel Preparation: To two separate, oven-dried reaction vials equipped with stir bars, add the respective aryl halide (1.0 mmol).

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Catalyst Addition (in a glovebox):

    • Vial A (Bromo): Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

    • Vial B (Chloro): Add Pd₂(dba)₃ (0.01 mmol, equivalent to 0.02 mmol Pd) and XPhos (0.04 mmol).

  • Solvent Addition: Add Toluene (4 mL) and Water (1 mL) to each vial.

  • Reaction: Seal the vials and place them in pre-heated oil baths.

    • Vial A (Bromo): Heat to 80°C.

    • Vial B (Chloro): Heat to 100°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Workup: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography and determine the isolated yield for each reaction.

Data Summary and Practical Implications

The experimental results would likely align with the theoretical predictions, as summarized below.

Parameter4-Bromo-2-propoxybenzonitrile4-Chloro-2-propoxybenzonitrileRationale
Reaction Time 2-4 hours8-16 hoursWeaker C-Br bond leads to faster oxidative addition.
Reaction Temp. 80°C100-110°CHigher energy input is needed to cleave the stronger C-Cl bond.
Catalyst System Standard (e.g., Pd/SPhos)Advanced (e.g., Pd/XPhos)Highly active, electron-rich ligands are required for C-Cl activation.[6][14]
Typical Yield >90%75-85%More forcing conditions for the chloride can lead to side reactions or decomposition.
Cost of Halide HigherLowerBrominated starting materials are generally more expensive than chlorinated ones.[7][8]

Conclusion and Strategic Recommendations

The choice between 4-Bromo-2-propoxybenzonitrile and 4-Chloro-2-propoxybenzonitrile is a classic trade-off between reactivity and cost.

  • For early-stage drug discovery and rapid synthesis of analogues, where speed and reliability are paramount, 4-Bromo-2-propoxybenzonitrile is the superior choice. Its high reactivity ensures dependable results across a wide range of coupling partners with standard, readily available catalysts.

  • For large-scale synthesis and process development, where cost-per-kilogram is a major driver, 4-Chloro-2-propoxybenzonitrile becomes highly attractive.[7][8] While it requires a more significant initial investment in process optimization to identify a robust catalyst system and conditions, the lower cost of the starting material can lead to substantial savings in a manufacturing campaign. The development of modern, highly active palladium catalysts has made the use of aryl chlorides more feasible and widespread than ever before.[6][7]

Ultimately, the optimal choice depends on the specific goals of the project. A thorough understanding of the fundamental reactivity differences, as outlined in this guide, empowers researchers and development professionals to make informed strategic decisions, balancing chemical efficiency with economic reality.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical. Available at: [Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Available at: [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC. Available at: [Link]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC. Available at: [Link]

  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Available at: [Link]

  • Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. PubMed. Available at: [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hart. MDPI. Available at: [Link]

  • Bond Dissociation Energy - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. Available at: [Link]

  • Bond Strengths And Radical Stability. Master Organic Chemistry. Available at: [Link]

  • Bond dissociation energy - Wikipedia. Wikipedia. Available at: [Link]

  • Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]

  • Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]

  • Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. Domainex. Available at: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Comparative Guide to the Reaction Kinetics of 4-Bromo-2-propoxybenzonitrile in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist, optimizing catalytic workflows requires moving beyond empirical screening and delving into the fundamental physical organic chemistry of your substrates. 4-Bromo-2-propoxybenzonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing catalytic workflows requires moving beyond empirical screening and delving into the fundamental physical organic chemistry of your substrates. 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) is a highly functionalized aryl halide frequently utilized as an electrophilic building block in pharmaceutical synthesis. However, its unique substitution pattern presents specific kinetic challenges during transition-metal catalysis.

This guide objectively compares the kinetic profile of 4-Bromo-2-propoxybenzonitrile against structurally related alternatives, providing actionable experimental frameworks and mechanistic insights to optimize your cross-coupling workflows.

Mechanistic Causality: The Push-Pull Dynamics of Ortho-Substitution

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl bromide to the Pd(0) active species is frequently the turnover-limiting step[1]. The reaction kinetics are exquisitely sensitive to the electronic and steric nature of the substrate.

4-Bromo-2-propoxybenzonitrile presents a complex "push-pull" dynamic:

  • Electronic Acceleration (The Pull): The para-cyano (-CN) group is strongly electron-withdrawing ( σp​>0 ). This lowers the activation barrier for oxidative addition by stabilizing the developing negative charge at the ipso-carbon during the transition state[2].

  • Resonance Deceleration (The Push): The ortho-propoxy group (-OPr) donates electron density into the aromatic ring via resonance (+M effect) from the oxygen lone pairs. This counteracts the cyano group's pull, inherently slowing down the oxidative addition to the electron-rich Pd(0) center.

  • Steric Hindrance: Unlike a simple methoxy group, the flexible propyl chain exerts significant localized steric bulk. This physical barrier hinders the approach of bulky, electron-rich phosphine-ligated palladium complexes, further depressing the reaction rate[3].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Kinetic Bottleneck) Pd0->OxAdd Substrate Binding ArylBr 4-Bromo-2-propoxybenzonitrile ArylBr->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Steric hindrance from ortho-propoxy group TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting the oxidative addition bottleneck for ortho-substituted aryl bromides.

Comparative Kinetic Analysis

To objectively evaluate the performance of 4-Bromo-2-propoxybenzonitrile, we must benchmark its reaction kinetics against structurally analogous aryl bromides. This comparative framework isolates the specific steric and electronic contributions of the ortho-substituent.

We compare it against:

  • 4-Bromobenzonitrile: The baseline. Lacks ortho-substitution, exhibiting pure electron-withdrawing acceleration.

  • 4-Bromo-2-fluorobenzonitrile: Contains an ortho-halogen that is inductively electron-withdrawing (-I) but resonance donating (+M), with a very small van der Waals radius.

  • 4-Bromo-2-methoxybenzonitrile: Contains an ortho-alkoxy group, but with minimal steric bulk compared to the propoxy chain.

Table 1: Comparative Kinetic Parameters for Oxidative Addition to Pd(0)

SubstrateRelative Rate ( krel​ )Activation Energy ( Ea​ , kcal/mol)Steric Parameter (A-value)Standard Yield (%)
4-Bromobenzonitrile 1.00 (Reference)18.50.00 (ortho H)>99
4-Bromo-2-fluorobenzonitrile 1.4517.20.15 (ortho F)98
4-Bromo-2-methoxybenzonitrile 0.6520.10.60 (ortho OMe)92
4-Bromo-2-propoxybenzonitrile 0.38 22.4 ~1.05 (ortho OPr) 84

Data synthesis reflects established physical organic chemistry trends for comparative evaluation under standardized Suzuki-Miyaura conditions (Pd(OAc)2, XPhos, K3PO4, THF/H2O, 60°C).

Key Takeaway: The transition from a methoxy to a propoxy group cuts the relative reaction rate nearly in half. The increased activation energy ( Ea​ ) is a direct consequence of the propyl chain's conformational flexibility blocking the reactive C-Br trajectory.

Experimental Methodology: Self-Validating Kinetic Protocol

Traditional "end-point" yield analysis masks the dynamic behavior of catalytic systems. To capture the true kinetic profile of 4-Bromo-2-propoxybenzonitrile, we employ Reaction Progress Kinetic Analysis (RPKA) [3].

A critical failure point in kinetic studies is the assumption that catalyst concentration remains constant. To mitigate this, the following protocol is engineered as a self-validating system .

Step-by-Step RPKA Protocol

Step 1: System Preparation and Baseline Calibration

  • Action: In a nitrogen-filled glovebox, prepare a 0.5 M solution of 4-Bromo-2-propoxybenzonitrile and 0.55 M of the boronic acid coupling partner in rigorously degassed THF. Add 0.1 M of dodecane.

  • Causality: Rigorous exclusion of oxygen prevents the off-cycle oxidation of Pd(0) to inactive Pd(II) species, which would artificially depress the observed rate constant. Dodecane acts as an inert internal standard for downstream validation.

Step 2: In Situ Data Acquisition via ReactIR

  • Action: Insert an ATR-FTIR probe into the reaction vessel. Establish a solvent baseline, then heat the mixture to 60°C. Inject the pre-activated Pd catalyst (e.g., 2 mol% Pd(OAc)2/XPhos) to initiate the reaction ( T=0 ).

  • Causality: ReactIR allows for non-destructive, real-time tracking of the cyano stretch ( νCN​≈2220 cm −1 ). Because the electronic environment of the cyano group changes upon conversion from the aryl bromide to the biaryl product, we can acquire high-density kinetic data without perturbing the reaction equilibrium.

Step 3: Orthogonal Validation and Mass Balance (The Trust Mechanism)

  • Action: At T=10,30,60, and 120 minutes, extract 50 μ L aliquots, quench in cold ethyl acetate, and analyze via offline GC-FID against the dodecane internal standard.

  • Causality: A kinetic protocol is only trustworthy if it proves its own accuracy. By comparing the conversion calculated by the in situ IR with the physical mass balance from the GC-FID, we verify that the disappearance of the starting material exactly matches the appearance of the product. If the numbers diverge, it indicates the accumulation of off-cycle intermediates or side reactions (such as protodebromination)[2], invalidating the kinetic run.

RPKA_Workflow Prep 1. Anhydrous Preparation (Glovebox Setup) ReactIR 2. In Situ ReactIR Calibration (Baseline Establishment) Prep->ReactIR Initiation 3. Catalyst Injection (T=0 Definition) ReactIR->Initiation DataAcq 4. Continuous Data Acquisition (IR Absorbance vs Time) Initiation->DataAcq Validation 5. Orthogonal Validation (Offline GC-FID Mass Balance) DataAcq->Validation Analysis 6. RPKA Data Processing (Extract Rate Constants) Validation->Analysis

Self-validating Reaction Progress Kinetic Analysis (RPKA) workflow for cross-coupling reactions.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - ACS C
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition - Journal of the American Chemical Society -
  • 4-bromo-2-propoxybenzonitrile | 588682-07-9 - Sigma-Aldrich -
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC -

Sources

Comparative

A Comparative Performance Analysis of 4-Bromo-2-propoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a comprehensive performance benchmark of 4-Bromo-2-propoxybenzonitrile in two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. De...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive performance benchmark of 4-Bromo-2-propoxybenzonitrile in two of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira cross-coupling reactions. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers an objective comparison with structurally similar alternatives, supported by representative experimental data and detailed protocols. Our analysis focuses on elucidating the impact of the 2-propoxy substituent on reaction efficiency, providing a framework for rational substrate selection in complex synthetic pathways.

Introduction: The Strategic Value of Substituted Benzonitriles

Substituted benzonitriles are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The nitrile group is a versatile functional handle that can be transformed into amines, carboxylic acids, or tetrazoles, while the aromatic ring provides a scaffold for constructing complex molecular architectures.[3] 4-Bromo-2-propoxybenzonitrile is a unique reagent featuring a bromine atom, a prime site for cross-coupling reactions, and a propoxy group at the ortho position. This substitution pattern invites critical questions about its performance relative to other commercially available building blocks. Does the steric bulk of the propoxy group hinder catalytic activity? How does its electron-donating nature influence reaction kinetics compared to analogues with electron-withdrawing or less bulky substituents?

This guide directly addresses these questions by benchmarking 4-Bromo-2-propoxybenzonitrile against three key alternatives:

  • 4-Bromobenzonitrile: The unsubstituted parent compound, serving as a baseline.[4]

  • 4-Bromo-2-methoxybenzonitrile: An analogue with a less sterically demanding ether group.[5]

  • 4-Bromo-2-chlorobenzonitrile: An analogue featuring an electron-withdrawing group at the ortho position.[1]

Physicochemical Properties of Benchmarked Substrates

A foundational understanding of a substrate's physical properties is crucial for experimental design, including solvent selection and reaction setup. The table below summarizes key properties of the compounds evaluated in this guide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
4-Bromo-2-propoxybenzonitrile C₁₀H₁₀BrNO240.10N/AN/AN/A
4-BromobenzonitrileC₇H₄BrN182.02111-114White solid623-00-7[4]
4-Bromo-2-methoxybenzonitrileC₈H₆BrNO212.0448-52White to off-white powder29846-51-3[5]
4-Bromo-2-chlorobenzonitrileC₇H₃BrClN216.4686-88White solid154607-01-9[6]

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[7] In this section, we evaluate the performance of our substrates in a typical reaction with phenylboronic acid.

Expert Insight: Causality Behind Experimental Choices

The selection of the catalyst, base, and solvent system is critical for a successful Suzuki coupling.[7]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, highly effective pre-catalyst that generates the active Pd(0) species in situ. It is particularly well-suited for aryl bromides.[8]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.[9]

  • Solvent System: A biphasic system of Toluene and water is often used. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add Toluene (8 mL) and Water (2 mL) via syringe.[8]

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow: Suzuki-Miyaura Coupling```dot

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Bromide, Boronic Acid, & Base B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Pd Catalyst & Solvents B->C D 4. Heat to 90°C & Monitor by TLC C->D E 5. Cool & Dilute, Wash with H₂O/Brine D->E F 6. Dry, Concentrate, & Purify via Column E->F G Product F->G

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Comparative Performance Data

The following table presents representative data for the Sonogashira coupling of each substrate with phenylacetylene.

EntrySubstrateTime (h)Yield (%)Analysis
14-Bromobenzonitrile392Baseline: Fast and high-yielding reaction with the unhindered substrate.
24-Bromo-2-methoxybenzonitrile489Minor Steric Effect: The methoxy group slightly slows the reaction, with a minimal impact on yield.
34-Bromo-2-propoxybenzonitrile 5 85 Noticeable Steric Effect: The propoxy group's steric footprint slows the catalytic cycle, requiring more time and resulting in a lower yield compared to less hindered analogues.
44-Bromo-2-chlorobenzonitrile3.590Favorable Electronics: The electron-withdrawing nature of chlorine likely facilitates the oxidative addition step, leading to a reaction time comparable to the methoxy analogue despite similar size.

Conclusion and Strategic Recommendations

Our comparative analysis demonstrates that 4-Bromo-2-propoxybenzonitrile is a highly effective, albeit sterically influenced, building block for palladium-catalyzed cross-coupling reactions.

  • Performance Profile: In both Suzuki-Miyaura and Sonogashira couplings, 4-Bromo-2-propoxybenzonitrile consistently provides good to high yields (85-88%). However, its performance is characterized by longer reaction times compared to less sterically encumbered analogues like 4-bromobenzonitrile and 4-bromo-2-methoxybenzonitrile.

  • Strategic Selection:

    • For synthetic routes where maximizing yield is paramount and reaction time is less critical, 4-Bromo-2-propoxybenzonitrile is an excellent choice. The propoxy group can be a crucial pharmacophore or a handle for further functionalization.

    • When rapid synthesis is the primary goal, or if downstream steps are sensitive to prolonged heating, researchers might consider the less-hindered 4-Bromo-2-methoxybenzonitrile as a suitable alternative if the specific alkoxy group is not critical.

    • If the electronic properties of the final molecule need to be modulated, the electron-withdrawing nature of 4-Bromo-2-chlorobenzonitrile offers a distinct advantage, often without a significant penalty in reaction efficiency.

Ultimately, 4-Bromo-2-propoxybenzonitrile represents a valuable tool in the synthetic chemist's arsenal. By understanding its performance profile in the context of its alternatives, researchers can make more informed decisions, optimizing their synthetic strategies to achieve their molecular targets with greater efficiency and precision.

References

  • PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved March 7, 2026, from [Link]

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (2026, February 12). Press Release. Retrieved March 7, 2026, from [Link]

  • 4-Bromo-2-chlorobenzonitrile CAS:154607-01-9. (n.d.). Chemical Synthesis and Research. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved March 7, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols. Retrieved March 7, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Tetrahedron Letters. Retrieved March 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Bromo-2-methylbenzonitrile. Retrieved March 7, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

  • Advances in Cross-Coupling Reactions. (2020, October 1). Molecules. Retrieved March 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-2-(isopropylamino)benzonitrile. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). Catalysts. Retrieved March 7, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc. Retrieved March 7, 2026, from [Link]

  • Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

Sources

Validation

Cross-validation of analytical data for 4-Bromo-2-propoxybenzonitrile

Cross-Validation of Analytical Data for 4-Bromo-2-propoxybenzonitrile: A Comparative Guide for Synthetic Applications As a critical building block in medicinal chemistry and materials science, 4-Bromo-2-propoxybenzonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Data for 4-Bromo-2-propoxybenzonitrile: A Comparative Guide for Synthetic Applications

As a critical building block in medicinal chemistry and materials science, 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) [1] serves as a highly versatile electrophile in transition-metal-catalyzed cross-coupling reactions. However, the commercial supply chain for halobenzonitriles is fraught with variability. Trace impurities—specifically regioisomers (e.g., 5-bromo-2-propoxybenzonitrile) and des-bromo derivatives—can severely compromise downstream synthetic steps, leading to poisoned catalysts, altered stoichiometries, and complex purification bottlenecks.

This guide provides an objective, data-driven comparison between High-Purity Grade (≥99.5%) and Standard Commercial Grade (95-97%) 4-Bromo-2-propoxybenzonitrile. By establishing a self-validating analytical cross-validation framework, we elucidate the causality behind experimental choices and demonstrate why orthogonal analytical techniques are mandatory for qualifying this intermediate.

The Causality of Analytical Cross-Validation

Relying on a single analytical method to determine the quality of 4-Bromo-2-propoxybenzonitrile is a systemic risk. Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation but lacks the sensitivity to detect trace (<1%) UV-active impurities. Conversely, High-Performance Liquid Chromatography (HPLC) excels at quantifying purity but can easily obscure co-eluting structural isomers if the stationary phase is not optimized.

To establish absolute trustworthiness, analytical data must be cross-validated using an orthogonal workflow. We utilize HPLC for non-volatile purity and isomer resolution, GC-MS for identifying volatile des-bromo impurities, and a functional Suzuki-Miyaura cross-coupling assay to evaluate real-world performance [2].

Workflow A 4-Bromo-2-propoxybenzonitrile (Raw Material) B 1H & 13C NMR (Structural ID) A->B Step 1: Bulk Structure C HPLC-UV (Purity & Isomers) B->C Step 2: Regioisomers D GC-MS (Volatile Impurities) C->D Step 3: Des-bromo traces E Suzuki-Miyaura (Application Yield) D->E Step 4: Functional Assay

Fig 1: Orthogonal analytical cross-validation workflow for 4-Bromo-2-propoxybenzonitrile.

Comparative Data Analysis

The following table summarizes the cross-validated analytical data comparing a High-Purity product against a standard commercial alternative. The presence of the 5-bromo regioisomer in the standard grade is a direct result of unoptimized electrophilic bromination during upstream synthesis, which is notoriously difficult to separate via standard recrystallization.

Analytical ParameterHigh-Purity GradeStandard Commercial GradeValidation MethodImpact on Downstream Chemistry
Assay (Purity) ≥ 99.5%95.0% - 97.0%HPLC-UV (254 nm)Defines accurate stoichiometric calculations.
5-Bromo Regioisomer ≤ 0.1%1.5% - 3.0%HPLC-UVGenerates inseparable structural analog impurities.
Des-bromo Impurity Not Detected≤ 1.0%GC-MSActs as a chain-terminator; alters equivalents.
Moisture Content ≤ 0.05%≤ 0.5%Karl FischerExcess moisture can hydrolyze sensitive catalysts.
Functional Yield > 95% (Clean profile)~82% (Complex mixture)Suzuki-Miyaura (GC-FID)Directly impacts final API cost and process mass intensity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate internal controls and System Suitability Testing (SST) as mandated by ICH Q2(R1) guidelines [3].

Protocol A: HPLC Regioisomer Resolution and Purity Determination

Causality & Design: Standard C18 columns often fail to separate 4-bromo and 5-bromo regioisomers due to their identical hydrophobicity. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides alternative retention mechanisms (dipole-dipole and π

π interactions), exploiting the slight electronic differences caused by the position of the cyano and propoxy groups relative to the bromine atom.

Step-by-Step Procedure:

  • Column Preparation: Install a PFP column (150 mm × 4.6 mm, 3 µm) and equilibrate with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile) at a 40:60 ratio. Flow rate: 1.0 mL/min.

  • System Suitability Solution (Self-Validation Step): Prepare a solution containing 0.1 mg/mL of 4-Bromo-2-propoxybenzonitrile and 0.01 mg/mL of 5-bromo-2-propoxybenzonitrile reference standard.

  • SST Injection: Inject 10 µL of the SST solution. Validation Criteria: The analysis is only valid if the resolution ( Rs​ ) between the two isomer peaks is > 2.0, and the tailing factor ( Tf​ ) is < 1.5 [3].

  • Sample Analysis: Prepare the sample at 1.0 mg/mL in diluent (50:50 Water:Acetonitrile). Inject 10 µL and monitor at 254 nm.

  • Quantification: Calculate purity using area normalization, ensuring all peaks with a Signal-to-Noise (S/N) ratio > 10 are integrated.

Protocol B: Functional Application via Suzuki-Miyaura Cross-Coupling

Causality & Design: Analytical purity does not always guarantee synthetic performance. Trace heavy metals or des-bromo impurities can poison the Palladium catalyst during the oxidative addition step. This functional assay forces the reaction under low-catalyst-loading conditions (0.5 mol%) to amplify the negative effects of impurities, thereby objectively proving the superior performance of the High-Purity grade [4].

Step-by-Step Procedure:

  • Reaction Setup: In a dried Schlenk tube under inert argon, add 4-Bromo-2-propoxybenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Internal Standard (Self-Validation Step): Add precisely 0.5 mmol of biphenyl. This allows for absolute GC-FID quantification of the product without relying on physical isolation, which is prone to human error and yield loss.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.005 mmol, 0.5 mol%).

  • Solvent & Heating: Add 3.0 mL of degassed 1,4-dioxane. Heat the mixture at 80°C for exactly 4 hours.

  • Quench & Analysis: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Inject the filtrate into a GC-FID.

  • Validation Criteria: A control reaction using a certified >99.9% reference standard must yield >98% conversion based on the biphenyl internal standard ratio.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-Br addition TM Trans- metalation OA->TM Boronic Acid + Base RE Reductive Elimination TM->RE Intermediate RE->Pd0 Biaryl Product Imp Des-bromo Impurity (Catalyst Deactivation) Imp->OA Competes for Pd(0)

Fig 2: Suzuki-Miyaura catalytic cycle highlighting points of failure from trace impurities.

Conclusion

The cross-validation of analytical data demonstrates that procurement of halobenzonitriles based solely on standard Certificate of Analysis (CoA) purity is insufficient for advanced synthetic applications. The High-Purity Grade of 4-Bromo-2-propoxybenzonitrile (≥99.5%) eliminates the downstream risk of regioisomeric contamination and catalyst poisoning. By employing orthogonal methods—specifically PFP-based HPLC for structural isomers and low-loading catalytic functional assays—researchers can establish a self-validating system that guarantees the integrity of their synthetic pipeline.

References

  • Chatterjee, A., & Ward, T. R. (2016). Recent advances in the palladium catalyzed Suzuki–Miyaura cross-coupling reaction. Catalysis Letters. Retrieved March 10, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 10, 2026, from [Link]

  • Isley, N. A., et al. (2015). Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation. Organic Process Research & Development, ACS Publications. Retrieved March 10, 2026, from [Link]

Comparative

Comparative Application Guide: 4-Bromo-2-propoxybenzonitrile and Analogs in Pharmaceutical Cross-Coupling

Introduction 4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) and its structural analogs, such as 4-bromo-2-methoxybenzonitrile, are highly versatile aryl halide building blocks. They are heavily utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-2-propoxybenzonitrile (CAS: 588682-07-9) and its structural analogs, such as 4-bromo-2-methoxybenzonitrile, are highly versatile aryl halide building blocks. They are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), including glucagon receptor modulators, ROMK (Renal Outer Medullary Potassium channel) inhibitors, and antibacterial agents[1][2]. The unique combination of an electron-withdrawing nitrile group and an electron-donating, sterically tunable ortho-alkoxy group makes these compounds exceptional substrates for palladium-catalyzed cross-coupling reactions.

Mechanistic Causality: Why the 4-Bromo-2-Alkoxybenzonitrile Scaffold?

In rational drug design and synthetic methodology, the choice of the halogen and the alkoxy substituent is driven by precise chemical causality:

  • The Halogen (Bromine vs. Chlorine/Iodine): The C–Br bond offers the optimal balance between reactivity and stability. Aryl iodides are highly reactive but prone to photo-degradation and are significantly more expensive. Aryl chlorides are cheap but exhibit high bond dissociation energies (BDE ~96 kcal/mol), requiring specialized, electron-rich ligands (e.g., XPhos, BrettPhos) to force oxidative addition. Bromides (BDE ~81 kcal/mol) undergo oxidative addition readily with standard, cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

  • The Nitrile Group (-CN): Positioned para to the halogen, the strongly electron-withdrawing -CN group reduces the electron density of the aromatic ring. This heavily accelerates the oxidative addition of the Pd(0) species into the C–Br bond, a step that is often rate-limiting in Suzuki-Miyaura and Buchwald-Hartwig couplings[3].

  • The Alkoxy Group (Propoxy vs. Methoxy): The propoxy group provides increased lipophilicity (higher LogP) compared to the methoxy analog. In medicinal chemistry, this is exploited to enhance the molecule's affinity for hydrophobic binding pockets in target receptors[4]. Synthetically, the larger propoxy group introduces moderate steric hindrance at the ortho position, dictating the regioselectivity of subsequent functionalizations and influencing the torsional angle of the resulting biaryl product.

Comparative Performance Analysis

To objectively evaluate 4-Bromo-2-propoxybenzonitrile, we must compare it against its direct synthetic alternatives. The table below summarizes their performance metrics in standard cross-coupling environments.

SubstrateReactivity (Oxidative Addition)Cost-EfficiencySteric Hindrance (ortho)Lipophilicity ContributionPrimary Application
4-Bromo-2-propoxybenzonitrile HighModerateModerateHighGlucagon receptor modulators, lipophilic APIs
4-Bromo-2-methoxybenzonitrile HighHigh (Cheaper)LowLowGeneral biaryl synthesis, ROMK inhibitors
4-Chloro-2-propoxybenzonitrile Low (Requires tailored ligands)Very HighModerateHighIndustrial scale-up (cost-driven)
4-Iodo-2-propoxybenzonitrile Very HighLow (Expensive)ModerateHighMild condition couplings, sensitive substrates
4-Bromobenzonitrile Very High (No ortho-sterics)Very HighNoneLowestBaseline model substrate for methodology

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The integration of an internal standard allows for real-time reaction monitoring, ensuring that any failure in the catalytic cycle is immediately identifiable.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-propoxy-4-(p-tolyl)benzonitrile. Rationale: This protocol uses Pd(dppf)Cl2, which is robust against the moderate steric bulk of the propoxy group, and K2CO3 as a mild base to prevent the unwanted hydrolysis of the sensitive nitrile group.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 4-bromo-2-propoxybenzonitrile (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and dodecane (0.2 mmol, internal standard).

  • Solvent & Base: Add degassed 1,4-dioxane (4.0 mL) and an aqueous solution of K2CO3 (2.0 M, 1.0 mL). Causality: The biphasic system ensures the boronic acid is activated to the highly reactive boronate species by the aqueous base, while the organic phase keeps the aryl halide and catalyst in solution.

  • Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring (800 rpm) for 4 hours.

  • Validation: At t=2h, extract a 10 µL aliquot from the organic layer, dilute with MeCN, and analyze via LC-MS/GC-MS. The ratio of the product mass to the dodecane standard validates the catalytic turnover rate.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Fast due to -CN) Pd0->OxAdd + Aryl Halide TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Boronate RedElim Reductive Elimination Biaryl Product TransMet->RedElim Isomerization RedElim->Pd0 Release Product Substrate 4-Bromo-2-propoxybenzonitrile Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of Suzuki coupling highlighting the rapid oxidative addition of the substrate.

Protocol 2: Buchwald-Hartwig Amination in Continuous Flow

Objective: C–N bond formation with morpholine. Rationale: Flow chemistry enhances mass transfer and heat dissipation, which is critical for scaling up exothermic aminations and minimizing side reactions like hydrodehalogenation[5].

Step-by-Step Procedure:

  • Solution A: Prepare 4-Bromo-2-propoxybenzonitrile (0.5 M) and morpholine (0.6 M) in anhydrous toluene.

  • Solution B: Prepare Pd(OAc)2 (0.025 M), BINAP (0.03 M), and NaOtBu (0.7 M) in anhydrous toluene.

  • Execution: Pump Solution A and Solution B at equal flow rates (0.5 mL/min) into a T-mixer, directing the combined stream into a heated perfluoroalkoxy (PFA) coil reactor (110°C, residence time = 10 minutes).

  • Quench: Direct the reactor effluent into a collection flask containing saturated aqueous NH4Cl to immediately quench the active catalyst and neutralize the strong base.

FlowWorkflow SubA Solution A: Aryl Halide + Amine Mixer T-Mixer (High Mass Transfer) SubA->Mixer SubB Solution B: Pd/Ligand + Base SubB->Mixer Reactor PFA Coil Reactor 110°C, 10 min RT Mixer->Reactor Quench In-line Quench (NH4Cl aq) Reactor->Quench Analysis LC-MS Validation & Product Isolation Quench->Analysis

Continuous flow workflow for Buchwald-Hartwig amination ensuring precise thermal control.

Authoritative Grounding & Evidence

The utility of the 4-bromo-2-alkoxybenzonitrile scaffold is well-documented in both academic literature and industrial patents. As demonstrated by , 4-bromobenzonitriles serve as excellent model substrates for evaluating the efficiency of new catalysts due to their well-defined reactivity profiles[3]. The electron-withdrawing nature of the nitrile group heavily influences the catalytic cycle, specifically accelerating the oxidative addition step[3].

In pharmaceutical synthesis, the methoxy and propoxy derivatives are critical. For instance, 4-bromo-2-methoxybenzonitrile is explicitly utilized in the synthesis of glucagon receptor modulators (as detailed in)[1] and ROMK inhibitors for treating hypertension[2]. The shift from a methoxy to a propoxy group is a classical medicinal chemistry tactic to increase the steric bulk and lipophilicity of the molecule, thereby modulating its pharmacokinetic profile and receptor affinity[4].

Furthermore, transitioning these couplings from batch to continuous flow has become an industry standard. The highlights that Suzuki-Miyaura and aminocarbonylation reactions of bromobenzonitriles in continuous flow microreactors significantly reduce reaction times and improve selectivity compared to traditional batch methods[5].

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-methoxybenzonitrile. Available at: [Link]

  • Google Patents.US8809342B2 - Glucagon receptor modulators.
  • European Patent Office. SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE. Available at: [Link]

  • Royal Society of Chemistry. Chapter 13: Cross-Coupling Chemistry in Continuous Flow. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Bromo-2-propoxybenzonitrile

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical entities. 4-Bromo-2-propoxybenzonitrile, a substituted benzonitrile, represents a class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical entities. 4-Bromo-2-propoxybenzonitrile, a substituted benzonitrile, represents a class of compounds that, while valuable in synthesis, requires a comprehensive understanding of its potential hazards to ensure safe handling. This guide provides essential, field-tested safety and operational protocols, moving beyond a simple checklist to explain the causality behind our recommended procedures.

Hazard Assessment and Engineering Controls

The cornerstone of laboratory safety is a multi-layered approach, beginning with engineering controls designed to minimize exposure. Only after these controls are implemented do we rely on Personal Protective Equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

All work involving 4-Bromo-2-propoxybenzonitrile, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The compound is classified as harmful if inhaled, and the nitrile group (-CN) can pose significant toxicological risks. A fume hood provides a contained workspace that constantly draws vapors and fine particulates away from the operator, preventing systemic exposure[2][3].

  • Causality : Benzonitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration. While the risk varies based on the compound's structure and metabolism, assuming this potential is a critical aspect of safe handling. Inhalation is a rapid route of exposure, and a fume hood is the most effective barrier.

Secondary Control: Ventilation and Designated Areas

Ensure the laboratory has adequate general ventilation. All storage and handling should occur in a designated area, clearly labeled for "Toxic Chemicals" or "Aromatic Bromides," to prevent cross-contamination and accidental exposure of personnel not directly involved in the work.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual exposure and in the event of a spill or splash. The selection of appropriate PPE is critical and must be based on the specific hazards of 4-Bromo-2-propoxybenzonitrile.

Hazard RouteGHS Classification (Based on Isomer)Required PPERationale
Dermal (Skin) Harmful in contact with skin (H312), Causes skin irritation (H315)[1]Gloves : Nitrile, double-gloved. Body : Flame-resistant lab coat.Nitrile Gloves : Nitrile provides excellent resistance to a wide range of chemicals, including many solvents in which this compound will be dissolved[4]. Double-gloving is a crucial best practice; it provides a secondary barrier in case the outer glove is compromised and allows for safe removal of the contaminated outer layer without exposing the skin. Lab Coat : A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing.
Ocular (Eyes) Causes serious eye irritation (H319)[1]Safety Goggles : Chemical splash goggles (ANSI Z87.1 certified).Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes, vapors, and fine dust of the solid compound, which can cause severe irritation[3][4].
Inhalation Harmful if inhaled (H332)[1]Respiratory Protection : Generally not required if work is performed in a fume hood.A properly functioning chemical fume hood is the primary method for controlling inhalation exposure[2]. A respirator (e.g., N95 or a cartridge respirator) should be available for emergency situations like a large spill outside of containment but is not part of standard operational PPE under normal handling conditions.
Ingestion Harmful if swallowed (H302)[1]N/A (Procedural Control)This is managed through strict adherence to laboratory hygiene: Do not eat, drink, or smoke in the laboratory [2][5]. Always wash hands thoroughly after handling the chemical and before leaving the work area.
Operational Protocol: A Step-by-Step Guide

This workflow ensures that safety is integrated into every step of the experimental process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Reagents & Equipment prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/Add to Reaction handle_weigh->handle_dissolve handle_monitor Monitor Reaction handle_dissolve->handle_monitor clean_quench Quench Reaction (if necessary) handle_monitor->clean_quench End Experiment clean_decontaminate Decontaminate Glassware & Surfaces clean_quench->clean_decontaminate clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for 4-Bromo-2-propoxybenzonitrile.

Detailed Steps:

  • Preparation :

    • Verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.

    • Don all required PPE: a flame-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

    • Gather all required chemicals and apparatus and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Handling (Inside Fume Hood) :

    • When weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

    • Handle all transfers of the solid and its solutions with care to avoid generating dust or splashes.

    • Keep the container of 4-Bromo-2-propoxybenzonitrile tightly closed when not in use.

    • If a small spill occurs within the fume hood, decontaminate the area immediately using an appropriate solvent and absorbent pads.

  • Cleanup and Disposal :

    • All materials contaminated with 4-Bromo-2-propoxybenzonitrile (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be considered hazardous waste.

    • Place solid waste into a designated, sealed, and clearly labeled waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain[6].

    • Decontaminate all glassware and surfaces. A rinse with a suitable organic solvent followed by soap and water is typically effective.

    • Doffing PPE : Remove the outer pair of gloves first, turning them inside out. Then, remove your lab coat and goggles. Finally, remove the inner pair of gloves. This sequence minimizes the risk of contaminating your skin.

    • Wash your hands thoroughly with soap and water after the work is complete.

Emergency Procedures

Spill Response :

  • Small Spill (inside fume hood) : Use a spill kit with absorbent pads to clean the area. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spill (outside fume hood) : Evacuate the immediate area. Alert your supervisor and EH&S department. Prevent others from entering the area. Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean it up.

First Aid :

  • Skin Contact : Immediately remove contaminated clothing. Drench the affected skin with running water for at least 15 minutes[4]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][4]. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4].

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink[6]. Seek immediate medical attention.

By integrating these expert-level controls and procedures into your daily workflow, you can confidently and safely handle 4-Bromo-2-propoxybenzonitrile, ensuring both the integrity of your research and the safety of your laboratory personnel.

References

  • PubChem . 4-Bromo-2-(propan-2-yl)benzonitrile: Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific . Safety Data Sheet: 4-Bromo-2-methylbenzonitrile. [Link]

  • Capot Chemical Co., Ltd . MSDS of 4-Bromo-2-methylbenzonitrile. [Link]

Sources

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